BCN-HS-PEG2(vcPABC-MMAE)2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C138H217N23O35S |
|---|---|
分子量 |
2790.4 g/mol |
IUPAC名 |
2-[2-[[(1R,8S)-9-bicyclo[6.1.0]non-4-ynyl]methoxycarbonylsulfamoylamino]ethoxy]ethyl N,N-bis[2-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyloxy]ethyl]carbamate |
InChI |
InChI=1S/C138H217N23O35S/c1-29-86(15)115(105(186-25)75-107(162)160-66-43-53-103(160)119(188-27)88(17)121(166)144-90(19)117(164)94-45-35-33-36-46-94)155(21)129(174)111(82(7)8)150-127(172)113(84(11)12)157(23)136(181)195-77-92-55-59-96(60-56-92)146-123(168)101(51-41-63-141-131(139)176)148-125(170)109(80(3)4)152-133(178)191-71-68-159(138(183)193-74-73-190-70-65-143-197(184,185)154-135(180)194-79-100-98-49-39-31-32-40-50-99(98)100)69-72-192-134(179)153-110(81(5)6)126(171)149-102(52-42-64-142-132(140)177)124(169)147-97-61-57-93(58-62-97)78-196-137(182)158(24)114(85(13)14)128(173)151-112(83(9)10)130(175)156(22)116(87(16)30-2)106(187-26)76-108(163)161-67-44-54-104(161)120(189-28)89(18)122(167)145-91(20)118(165)95-47-37-34-38-48-95/h33-38,45-48,55-62,80-91,98-106,109-120,143,164-165H,29-30,39-44,49-54,63-79H2,1-28H3,(H,144,166)(H,145,167)(H,146,168)(H,147,169)(H,148,170)(H,149,171)(H,150,172)(H,151,173)(H,152,178)(H,153,179)(H,154,180)(H3,139,141,176)(H3,140,142,177)/t86-,87-,88+,89+,90+,91+,98-,99+,100?,101-,102-,103-,104-,105+,106+,109-,110-,111-,112-,113-,114-,115-,116-,117+,118+,119+,120+/m0/s1 |
InChIキー |
BEHHHMHTEVDBKT-QLHQRHPJSA-N |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to BCN-HS-PEG2(vcPABC-MMAE)2: A Bifunctional Payload for Advanced Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCN-HS-PEG2(vcPABC-MMAE)2 is a sophisticated drug-linker conjugate engineered for the development of next-generation antibody-drug conjugates (ADCs). This bifunctional linker system incorporates a Bicyclononyne (BCN) moiety for copper-free click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG2) spacer, a cathepsin B-cleavable valine-citrulline-p-aminobenzylcarbamate (vcPABC) linker, and two molecules of the potent antimitotic agent, Monomethyl auristatin E (MMAE). This guide provides a comprehensive technical overview of its core components, mechanism of action, and relevant experimental data and protocols to facilitate its application in targeted cancer therapy research and development.
Introduction to this compound
Antibody-drug conjugates are a class of targeted therapies that leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to cancer cells. The design of the linker and the choice of payload are critical for the efficacy and safety of an ADC. This compound is a pre-formed drug-linker conjugate that offers a streamlined approach to ADC development, featuring a dual-payload of MMAE for enhanced cytotoxic potency.[1][2]
The key components of this conjugate are:
-
Bicyclononyne (BCN): A strained alkyne that enables covalent conjugation to an azide-modified antibody via a copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This bioorthogonal chemistry allows for precise and efficient conjugation under mild, aqueous conditions.[3]
-
Polyethylene Glycol (PEG2) Spacer: A short, hydrophilic spacer that improves the solubility and pharmacokinetic properties of the resulting ADC, potentially reducing aggregation and immunogenicity.
-
Valine-Citrulline-p-Aminobenzylcarbamate (vcPABC) Linker: A dipeptide linker that is stable in systemic circulation but is designed to be cleaved by the lysosomal protease cathepsin B, which is often upregulated in the tumor microenvironment. This ensures targeted release of the cytotoxic payload within the cancer cell.[4]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[5] The inclusion of two MMAE molecules per linker aims to increase the drug-to-antibody ratio (DAR) and, consequently, the therapeutic potency of the ADC.
Mechanism of Action
The therapeutic action of an ADC constructed with this compound follows a multi-step process, beginning with systemic administration and culminating in the targeted destruction of cancer cells.
References
- 1. Drug-Linker Conjugates for ADC Inhibitors | MedChemExpress [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antibody BCN-PEG2-VC-PAB-MMAE Conjugation Kits, 1 vial | BroadPharm [broadpharm.com]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to BCN-HS-PEG2(vcPABC-MMAE)2: Structure, Components, and Applications in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the structure, components, and functionalities of BCN-HS-PEG2(vcPABC-MMAE)2, a sophisticated drug-linker conjugate engineered for the development of targeted antibody-drug conjugates (ADCs). This document outlines the key chemical moieties, their mechanisms of action, and relevant experimental considerations for researchers in the field of oncology and targeted therapeutics.
Molecular Overview
This compound is a pre-fabricated drug-linker system designed for covalent attachment to antibodies, enabling the targeted delivery of a potent cytotoxic agent to cancer cells. The conjugate is composed of several key components, each with a specific function in the overall mechanism of action of the resulting ADC.
Below is a detailed breakdown of the individual components and their respective roles.
Core Components and Structure
The this compound molecule is a linear construct comprising a bioorthogonal conjugation handle (BCN), a spacer unit (HS-PEG2), a cleavable linker (vcPABC), and a cytotoxic payload (MMAE).
| Component | Chemical Name | Function |
| BCN | Bicyclo[6.1.0]nonyne | A strained alkyne that serves as a click chemistry handle for covalent attachment to an azide-modified antibody via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). |
| HS | Hydroxysuccinimide-activated moiety (inferred) | Part of the linker system that facilitates the stable connection between the BCN group and the PEG spacer. |
| PEG2 | Polyethylene Glycol (2 units) | A hydrophilic spacer that improves the solubility and pharmacokinetic properties of the ADC, potentially reducing aggregation and immunogenicity. |
| vcPABC | Valine-Citrulline-p-aminobenzylcarbamate | A protease-cleavable linker designed to be stable in circulation but susceptible to cleavage by lysosomal enzymes, such as Cathepsin B, within the target cell. |
| MMAE | Monomethyl Auristatin E | A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells. |
Below is a diagram illustrating the sequential arrangement of these components.
Physicochemical Properties
The following table summarizes key physicochemical properties of the this compound conjugate.
| Property | Value | Source |
| CAS Number | 2126083-82-5 | [1][2] |
| Molecular Formula | C138H217N23O35S | [2] |
| Molecular Weight | 2790.40 g/mol | [2] |
| Solubility | Soluble in DMSO (≥ 100 mg/mL) | [1] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [1][2] |
Mechanism of Action of an ADC Utilizing this compound
The therapeutic efficacy of an antibody-drug conjugate constructed with this drug-linker is a multi-step process that relies on the precise function of each component.
-
Targeting and Binding: The antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.
-
Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome, Cathepsin B recognizes and cleaves the valine-citrulline dipeptide of the vcPABC linker.
-
Payload Release: The cleavage of the vcPABC linker initiates a self-immolation cascade of the p-aminobenzylcarbamate spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis.
Experimental Protocols
Antibody Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes a general procedure for the conjugation of an azide-modified antibody with the BCN-functionalized drug-linker.
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in DMSO.
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Size-exclusion chromatography (SEC) column for antibody purification.
Procedure:
-
Prepare the azide-modified antibody at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add a 3-10 molar excess of the this compound solution to the antibody solution. The final concentration of DMSO should be kept below 10% (v/v) to avoid antibody denaturation.
-
Incubate the reaction mixture at room temperature for 2-12 hours with gentle mixing.
-
Purify the resulting ADC from unreacted drug-linker using a desalting column or SEC.
-
Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
In Vitro Cytotoxicity Assay of MMAE
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the MMAE payload on a cancer cell line.
Materials:
-
Cancer cell line of interest.
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
96-well cell culture plates.
-
MMAE stock solution in DMSO.
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®).
-
Microplate reader.
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well and incubate overnight.
-
Prepare serial dilutions of MMAE in complete cell culture medium.
-
Remove the existing medium from the cells and add 100 µL of the MMAE dilutions to the respective wells. Include untreated and vehicle control wells.
-
Incubate the plate for 72-96 hours at 37°C in a humidified incubator with 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the logarithm of the MMAE concentration to determine the IC50 value.
Conclusion
This compound represents a highly advanced and versatile tool for the construction of antibody-drug conjugates. Its modular design, incorporating a site-specific conjugation moiety, a biocompatible spacer, a selectively cleavable linker, and a potent cytotoxic payload, provides a robust platform for the development of next-generation targeted cancer therapies. A thorough understanding of its components and their mechanisms of action is crucial for the successful design and implementation of novel ADCs in preclinical and clinical research.
References
An In-depth Technical Guide to the Mechanism of Action of the vcPABC-MMAE Linker-Payload
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (vcPABC-MMAE) linker-payload system, a cornerstone of modern antibody-drug conjugate (ADC) design. This system is engineered for optimal stability in systemic circulation and efficient, targeted release of the potent cytotoxic agent MMAE within cancer cells, thereby maximizing therapeutic efficacy while minimizing off-target toxicity.
Core Components and Overall Mechanism of Action
The vcPABC-MMAE system is a sophisticated composite of three key functional units:
-
Valine-Citrulline (vc) Linker: A dipeptide linker specifically designed for selective cleavage by lysosomal proteases, most notably Cathepsin B, which is frequently overexpressed in the tumor microenvironment.[1][2] This enzymatic cleavage serves as the primary trigger for drug release.
-
p-Aminobenzyl Carbamate (PABC) Spacer: A self-immolative spacer that connects the vc linker to the cytotoxic payload.[1][2] Following the enzymatic cleavage of the vc linker, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction.[1][3] This "self-immolation" is critical for the efficient and traceless release of the active drug.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent.[4] MMAE functions as a mitotic inhibitor by blocking the polymerization of tubulin, which disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis.[5][6]
The overall mechanism is a sequential process that ensures the ADC remains stable in circulation and only unleashes its cytotoxic payload upon internalization into the target cancer cell.
Detailed Mechanism of Action
Extracellular Stability and Intracellular Cleavage
The vc-PABC linker is designed for stability in the bloodstream, a critical feature to prevent the premature release of the highly toxic MMAE payload and mitigate systemic toxicity.[1] However, studies have revealed that the stability can be influenced by species-specific plasma enzymes. For instance, mouse carboxylesterase 1C has been identified as being responsible for the extracellular hydrolysis of vc-PABC-based linkers in mouse plasma, a factor to consider in preclinical evaluations.[7]
Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1] The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline linker. While Cathepsin B is considered the primary enzyme responsible for this cleavage, research has shown that other lysosomal cysteine proteases, such as Cathepsin L, S, and F, can also contribute.[8][9] This enzymatic redundancy makes the development of resistance to ADCs based on the loss of a single protease less likely.
The Self-Immolative PABC Spacer
The cleavage of the amide bond between the citrulline residue and the PABC spacer by Cathepsin B is the initiating event for the self-immolation process.[1][8] This enzymatic action exposes a free amine on the PABC moiety, which triggers a cascade of electronic rearrangements. This results in a spontaneous 1,6-elimination reaction, leading to the fragmentation of the spacer and the release of the unmodified MMAE payload, carbon dioxide, and an aza-p-quinone methide remnant.[2][8]
MMAE-Induced Cytotoxicity
Once released into the cytoplasm, MMAE exerts its potent antimitotic activity. It binds to tubulin, the protein subunit of microtubules, with a stoichiometry of approximately 1:1.[10] This binding inhibits tubulin polymerization, a critical process for the formation of the mitotic spindle during cell division.[10][11] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, and ultimately, programmed cell death (apoptosis).[5][6]
The Bystander Effect
A significant advantage of using MMAE as a payload is its ability to induce a "bystander effect." Due to its moderate hydrophobicity, released MMAE can permeate the cell membrane of the target cancer cell and diffuse into the surrounding tumor microenvironment.[12] This allows it to kill adjacent, antigen-negative tumor cells, which is crucial for overcoming tumor heterogeneity and enhancing the overall therapeutic efficacy of the ADC.[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data related to the vcPABC-MMAE linker-payload system, compiled from various preclinical and clinical studies.
Table 1: In Vitro Cytotoxicity of MMAE and vc-MMAE Conjugates
| Cell Line | Cancer Type | Compound | IC₅₀ (nM) | Reference(s) |
| SKBR3 | Breast Cancer | MMAE | 3.27 ± 0.42 | [15] |
| HEK293 | Embryonic Kidney | MMAE | 4.24 ± 0.37 | [15] |
| BxPC-3 | Pancreatic Cancer | MMAE | 0.97 ± 0.10 | [16] |
| PSN-1 | Pancreatic Cancer | MMAE | 0.99 ± 0.09 | [16] |
| Capan-1 | Pancreatic Cancer | MMAE | 1.10 ± 0.44 | [16] |
| Panc-1 | Pancreatic Cancer | MMAE | 1.16 ± 0.49 | [16] |
| L-82 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE (DAR 2) | ~2 ng/mL (~2.8 nM) | [17] |
| L-82 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE (DAR 4) | ~5 ng/mL (~7 nM) | [17] |
| L-82 | Anaplastic Large Cell Lymphoma | cAC10-vcMMAE (DAR 8) | ~10 ng/mL (~14 nM) | [17] |
| SKBR3 | Breast Cancer | vc-MMAE construct | 410.54 ± 4.9 | [18] |
| HEK293 | Embryonic Kidney | vc-MMAE construct | 482.86 ± 6.4 | [18] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as incubation time and assay method.
Table 2: Plasma Stability of vc-PABC-Based ADCs
| Linker Type | Plasma Source | Incubation Time | % Intact ADC Remaining | Reference |
| Val-Cit-PABC | Mouse | 14 days | < 5% | [7] |
| Glu-Val-Cit-PABC | Mouse | 14 days | > 95% | [7] |
| Val-Cit-PABC | Human | 28 days | > 95% | [7] |
| Glu-Val-Cit-PABC | Human | 28 days | > 95% | [7] |
| vc-PABC | Rat | 6 days | ~10% release | [7] |
| vc-PABC | Monkey | 6 days | < 5% release | [7] |
| vc-PABC | Human | 6 days | < 5% release | [7] |
Table 3: Pharmacokinetic Parameters of Unconjugated MMAE from vc-MMAE ADCs in Humans (at 2.4 mg/kg dose)
| Parameter | Value Range | Reference(s) |
| Mean Cₘₐₓ | 3.15–7.01 ng/mL | |
| Median Tₘₐₓ | ~2–3 days |
Key Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the vcPABC-MMAE linker-payload system.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a standard procedure for determining the cytotoxic effect of an ADC or free MMAE on cancer cell lines.[19][20]
Materials:
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC or MMAE stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000–10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the ADC or MMAE in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium but no compound (negative control).
-
Incubation: Incubate the plate at 37°C for 72-96 hours. The longer incubation time is suitable for tubulin inhibitors like MMAE, which cause delayed cell killing due to cell-cycle arrest.[19]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Incubate overnight in the dark at 37°C.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the negative control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using a suitable curve-fitting model.
In Vitro Bystander Effect Assay (Co-Culture Method)
This assay evaluates the ability of an ADC to kill antigen-negative cells in the presence of antigen-positive cells.[13][19]
Materials:
-
Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines (the Ag- cell line can be engineered to express a fluorescent protein like GFP for easy identification).
-
Complete cell culture medium
-
96-well cell culture plates
-
ADC stock solution
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Seeding: Seed a mixture of Ag+ and Ag- cells (e.g., in a 1:1 ratio) in a 96-well plate. Also, seed monocultures of Ag+ and Ag- cells as controls.
-
Treatment: Treat the co-cultures and monocultures with serial dilutions of the ADC.
-
Incubation: Incubate the plates for 72-96 hours at 37°C.
-
Data Acquisition:
-
Flow Cytometry: Harvest the cells, stain with a viability dye (e.g., propidium (B1200493) iodide), and analyze by flow cytometry. Gate on the GFP-positive (Ag-) population to determine their viability.
-
Fluorescence Microscopy: Image the wells using a fluorescence microscope to visualize and quantify the viable GFP-positive (Ag-) cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture with their viability in the monoculture at the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Cathepsin B Cleavage Assay
This protocol measures the rate of payload release from an ADC in the presence of purified Cathepsin B.[8][9]
Materials:
-
ADC solution
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 100 mM sodium acetate, pH 5.0, containing 5 mM DTT)
-
Quenching solution (e.g., acetonitrile (B52724) with 1% formic acid)
-
LC-MS/MS system
Procedure:
-
Enzyme Activation: Pre-incubate the Cathepsin B in the assay buffer to ensure its activity.
-
Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate Reaction: Start the cleavage reaction by adding the activated Cathepsin B solution to the ADC mixture. A typical final enzyme concentration is in the nanomolar range (e.g., 20 nM), and the ADC concentration is in the micromolar range (e.g., 1 µM).[9] Incubate the reaction at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.
-
Quantification of Released Payload: Analyze the quenched samples by LC-MS/MS to quantify the amount of free MMAE.
-
Data Analysis: Plot the concentration of released MMAE over time to determine the rate of cleavage.
ADC Plasma Stability Assay
This protocol assesses the stability of an ADC in plasma from different species.[7][21]
Materials:
-
ADC solution
-
Plasma (e.g., human, monkey, rat, mouse)
-
PBS
-
Affinity capture beads (e.g., Protein A or anti-human IgG coated magnetic beads)
-
Elution buffer (e.g., low pH buffer)
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species. Incubate the samples at 37°C with gentle shaking.
-
Time Points: At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots and immediately freeze them at -80°C to stop any further degradation.
-
Affinity Capture: Thaw the plasma samples and use affinity capture beads to isolate the ADC from other plasma proteins.
-
Elution: Elute the captured ADC from the beads using an elution buffer.
-
LC-MS Analysis: Analyze the eluted samples by LC-MS to determine the drug-to-antibody ratio (DAR) and quantify the amount of intact ADC remaining.
-
Data Analysis: Plot the percentage of intact ADC or the average DAR over time to assess the stability of the ADC in plasma.
Conclusion
The vcPABC-MMAE linker-payload system represents a highly refined and effective platform for the development of targeted cancer therapies. Its mechanism of action, which relies on the selective cleavage of the vc linker within the lysosomal compartment of cancer cells, followed by the rapid self-immolation of the PABC spacer to release the potent cytotoxic agent MMAE, ensures a wide therapeutic window. The ability of MMAE to exert a bystander effect further enhances its therapeutic potential by addressing tumor heterogeneity. A thorough understanding of the quantitative aspects and experimental methodologies detailed in this guide is essential for the successful development and optimization of novel ADCs utilizing this powerful technology.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 4. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Microtubule and tubulin binding and regulation of microtubule dynamics by the antibody drug conjugate (ADC) payload, monomethyl auristatin E (MMAE): Mechanistic insights into MMAE ADC peripheral neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. benchchem.com [benchchem.com]
- 14. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 16. researchgate.net [researchgate.net]
- 17. aacrjournals.org [aacrjournals.org]
- 18. herbmedpharmacol.com [herbmedpharmacol.com]
- 19. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. Improved translation of stability for conjugated antibodies using an in vitro whole blood assay - PMC [pmc.ncbi.nlm.nih.gov]
The Role of BCN Linkers in Antibody-Drug Conjugates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Bicyclononyne (BCN) linkers in the development of antibody-drug conjugates (ADCs). BCN linkers are a critical component in the construction of next-generation ADCs, enabling precise and stable conjugation of potent cytotoxic payloads to monoclonal antibodies through copper-free click chemistry. This document details the underlying chemistry, provides comparative data, outlines detailed experimental protocols, and presents visual workflows and mechanisms to facilitate a deeper understanding and practical application of this technology in drug development.
Introduction to BCN Linkers in ADCs
Antibody-drug conjugates are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing potential of a cytotoxic drug. The linker, which connects the antibody and the payload, is a crucial element that dictates the stability, efficacy, and safety of the ADC.
BCN, a strained alkyne, is utilized in a bioorthogonal reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "click chemistry" reaction allows for the efficient and site-specific conjugation of a BCN-functionalized payload to an azide-modified antibody under mild, physiological conditions.[1] The key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, which is a significant benefit for biological applications.[2]
Mechanism of BCN Linker Conjugation
The conjugation of a BCN-containing molecule to an azide-modified antibody proceeds via a [3+2] cycloaddition reaction to form a stable triazole linkage. This reaction is driven by the high ring strain of the BCN molecule. The bioorthogonal nature of this reaction ensures that the linker does not react with other functional groups present in biological systems, leading to a highly specific and controlled conjugation process.
BCN vs. DBCO: A Comparative Analysis
Dibenzocyclooctyne (DBCO) is another commonly used strained alkyne in SPAAC reactions for ADC development. The choice between BCN and DBCO depends on the specific requirements of the ADC, as they exhibit different properties in terms of reactivity, stability, and hydrophobicity.
Data Presentation: Comparison of BCN and DBCO Linkers
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) | References |
| Structure | Compact, non-aromatic | Bulky, aromatic | [1] |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN | [3] |
| Second-Order Rate Constant (k₂) with Benzyl Azide (B81097) [M⁻¹s⁻¹] | ~0.06 - 0.1 | ~0.6 - 1.0 | [3] |
| Stability (in presence of thiols) | More stable | Less stable | [1] |
| Hydrophobicity | Lower | Higher | [4] |
| Size | Smaller | Larger | [1] |
Experimental Protocols
Site-Specific Azide Modification of Antibody Fc Glycans
This protocol describes the enzymatic modification of the N-linked glycans in the Fc region of an antibody to introduce azide groups for subsequent SPAAC conjugation.
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Endo-S2 enzyme
-
Azide-modified disaccharide oxazoline (B21484) (e.g., Manβ1,4GlcNAc-oxazoline with an azide modification)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Protein A affinity chromatography column
-
Desalting column
Procedure:
-
Deglycosylation and Transglycosylation:
-
Prepare a reaction mixture containing the antibody (e.g., 1 mg/mL), Endo-S2 (e.g., 0.1 mg/mL), and the azide-modified disaccharide oxazoline (e.g., 1 mM) in the reaction buffer.
-
Incubate the mixture at 30°C for 12-18 hours with gentle agitation.
-
-
Purification of Azide-Modified Antibody:
-
Purify the azide-modified antibody using a Protein A affinity column to remove the Endo-S2 enzyme and excess sugar oxazoline.
-
Perform a buffer exchange into PBS (pH 7.4) using a desalting column.
-
-
Characterization:
-
Confirm the incorporation of the azide group and determine the degree of labeling by mass spectrometry. An increase in mass corresponding to the azide-modified disaccharide should be observed.
-
Synthesis of BCN-Linker-Payload Construct
This section provides a general scheme for the synthesis of a BCN-linker-payload construct, for example, with the cytotoxic drug monomethyl auristatin E (MMAE).
General Synthesis Scheme: A detailed synthesis would involve multiple steps of organic chemistry. A representative scheme is the coupling of a BCN-containing carboxylic acid to a cleavable linker (e.g., Val-Cit-PABC) which is then conjugated to the payload (e.g., MMAE).[4]
SPAAC Conjugation of BCN-Payload to Azido-Antibody
This protocol details the copper-free click reaction between the azide-modified antibody and the BCN-functionalized payload.
Materials:
-
Azide-modified antibody in PBS (pH 7.4)
-
BCN-linker-payload construct (e.g., BCN-PEG-MMAE) dissolved in a compatible solvent like DMSO
-
Size-exclusion chromatography (SEC) column
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reaction Setup:
-
To the solution of azide-modified antibody, add a 5- to 20-fold molar excess of the BCN-linker-payload solution. The final concentration of the organic solvent (e.g., DMSO) should be kept below 10% to prevent antibody denaturation.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours with gentle mixing. The reaction can also be performed at 4°C for overnight incubation.[5]
-
-
Purification of the ADC:
-
Remove the excess, unreacted BCN-linker-payload by size-exclusion chromatography (SEC) using a column suitable for antibody purification.
-
The mobile phase should be PBS (pH 7.4). Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the ADC.
-
-
Characterization:
-
Characterize the purified ADC for drug-to-antibody ratio (DAR), purity, and aggregation.
-
Characterization of the BCN-Linked ADC
The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Mass Spectrometry (MS).
Protocol using RP-HPLC and Mass Spectrometry:
-
Sample Preparation:
-
Reduce the ADC (e.g., with DTT) to separate the light and heavy chains.[6]
-
-
RP-HPLC Separation:
-
Inject the reduced ADC sample onto a C4 or C8 RP-HPLC column.
-
Use a gradient of acetonitrile (B52724) in water with 0.1% formic acid to elute the protein chains.
-
-
Mass Spectrometry Analysis:
-
Couple the HPLC eluent to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Acquire the mass spectra of the eluting light and heavy chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra to determine the masses of the unconjugated and conjugated light and heavy chains.
-
Calculate the DAR by comparing the relative abundance of the different drug-loaded species.[7]
-
This assay evaluates the stability of the ADC in plasma by measuring the amount of payload released over time.
Procedure:
-
Incubation:
-
Spike the BCN-linked ADC into human plasma at a defined concentration (e.g., 50 µg/mL).
-
Incubate the plasma samples at 37°C for various time points (e.g., 0, 1, 3, 5, and 7 days).[8]
-
-
ADC Capture:
-
At each time point, capture the ADC from the plasma using protein A-coated magnetic beads.
-
-
Payload Release and Quantification:
-
Elute the captured ADC and quantify the amount of released payload using LC-MS/MS.
-
Alternatively, measure the DAR of the remaining intact ADC at each time point as described in section 4.4.1.
-
Data Presentation: Representative Plasma Stability of a BCN-linked ADC
| Time (days) | % Intact ADC (DAR > 0) | % Released Payload |
| 0 | 100 | 0 |
| 1 | >98 | <2 |
| 3 | >95 | <5 |
| 7 | >90 | <10 |
Note: This is illustrative data. Actual stability will depend on the specific linker, payload, and antibody.
This assay determines the potency of the ADC in killing cancer cells that express the target antigen.
Procedure:
-
Cell Seeding:
-
Seed target-expressing cancer cells in a 96-well plate.
-
-
ADC Treatment:
-
Treat the cells with a serial dilution of the BCN-linked ADC.
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 72-96 hours).
-
-
Cell Viability Measurement:
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo®, MTT).
-
-
Data Analysis:
-
Plot the cell viability against the ADC concentration and fit the data to a four-parameter logistic curve to determine the IC50 value (the concentration of ADC that causes 50% inhibition of cell growth).[9]
-
Data Presentation: Representative In Vitro Cytotoxicity of a BCN-linked ADC
| Cell Line | Target Expression | IC50 (ng/mL) |
| SK-BR-3 | HER2-positive | 15 - 50 |
| BT-474 | HER2-positive | 13 - 43 |
| MDA-MB-468 | HER2-negative | >10,000 |
Note: These are representative IC50 values for a Trastuzumab-based ADC with a tubulin inhibitor payload.[10] Actual values will vary based on the ADC components and cell line.
Mandatory Visualizations
Workflow for BCN-Linked ADC Development and Evaluation
References
- 1. hpst.cz [hpst.cz]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Rapid Analysis of Reduced Antibody Drug Conjugate by Online LC-MS/MS with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. agilent.com [agilent.com]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of PEG2 Spacers in Antibody-Drug Conjugate Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the function and impact of short polyethylene (B3416737) glycol (PEG) spacers, specifically the two-unit PEG (PEG2), in the linker technology of Antibody-Drug Conjugates (ADCs). As the field of targeted cancer therapy continues to advance, the rational design of each component of an ADC is critical to optimizing its therapeutic index. The linker, which bridges the monoclonal antibody (mAb) to the potent cytotoxic payload, plays a pivotal role in the overall performance of the ADC. The inclusion of hydrophilic spacers, such as PEG2, within the linker has emerged as a key strategy to modulate the physicochemical and pharmacokinetic properties of these complex biotherapeutics.
Core Functions of PEG2 Spacers in ADC Linkers
The incorporation of a PEG2 spacer into an ADC linker serves several critical functions aimed at improving the overall efficacy and safety profile of the conjugate. These functions primarily revolve around mitigating the challenges posed by the often hydrophobic nature of cytotoxic payloads.
-
Enhanced Hydrophilicity: Many potent cytotoxic drugs used in ADCs are highly hydrophobic. This hydrophobicity can lead to issues such as aggregation, poor solubility, and rapid clearance from circulation. A PEG2 spacer, being hydrophilic, increases the overall water solubility of the drug-linker moiety. This improved solubility facilitates the conjugation process, often allowing it to be performed in aqueous-based buffers with minimal organic co-solvents, and helps prevent aggregation of the final ADC product.[1]
-
Reduced Aggregation: The conjugation of hydrophobic payloads to an antibody can increase the propensity of the ADC to form aggregates.[2] Aggregation is a critical quality attribute to control, as it can lead to decreased efficacy, altered pharmacokinetics, and an increased risk of immunogenicity.[1] The hydrophilic nature of the PEG2 spacer helps to shield the hydrophobic drug, reducing intermolecular hydrophobic interactions and thereby minimizing the formation of aggregates.[3] In some cases, a PEG2 spacer has been shown to eliminate aggregation as effectively as longer PEG chains.[3]
-
Improved Pharmacokinetics: The overall hydrophobicity of an ADC can influence its pharmacokinetic (PK) profile. Highly hydrophobic ADCs are often subject to rapid clearance from the bloodstream, primarily through non-specific uptake by the reticuloendothelial system (RES) in the liver and spleen.[4] By increasing the hydrophilicity of the ADC, a PEG2 spacer can help to reduce this rapid clearance, leading to a longer circulation half-life and increased exposure of the tumor to the ADC.[4][5] This prolonged circulation time allows for greater tumor accumulation and, consequently, improved anti-tumor efficacy.
-
Enabling Higher Drug-to-Antibody Ratios (DAR): The hydrophobicity of the payload is often a limiting factor in achieving high drug-to-antibody ratios (DAR). Attempts to conjugate a large number of hydrophobic drugs to an antibody can lead to significant aggregation and insolubility. The inclusion of a PEG spacer can help to mitigate these issues, enabling the production of ADCs with higher DARs while maintaining acceptable biophysical properties.[1] This is particularly important for less potent payloads or for targeting tumors with low antigen expression, where a higher DAR may be required to deliver a therapeutic dose of the cytotoxic agent.
Data Presentation: Comparative Analysis of PEG Spacer Length
The length of the PEG spacer is a critical parameter that can be optimized to fine-tune the properties of an ADC. The following tables summarize quantitative data from preclinical studies, illustrating the impact of PEG spacer length on key ADC attributes.
| Linker Spacer | ADC Model | Animal Model | Key PK Parameter | Result | Reference |
| No PEG | anti-CD30-MMAE (DAR8) | Rat | Clearance | High | [5][6] |
| PEG2 | anti-CD30-MMAE (DAR8) | Rat | Clearance | Moderately Reduced | [5][6] |
| PEG4 | anti-CD30-MMAE (DAR8) | Rat | Clearance | Reduced | [5][6] |
| PEG8 | anti-CD30-MMAE (DAR8) | Rat | Clearance | Significantly Reduced | [5][6] |
| PEG12 | anti-CD30-MMAE (DAR8) | Rat | Clearance | Significantly Reduced | [5][6] |
| PEG24 | anti-CD30-MMAE (DAR8) | Rat | Clearance | Significantly Reduced | [5][6] |
| Linker Spacer | ADC Model | Animal Model | Tolerability (Single 50 mg/kg dose) | Result | Reference |
| No PEG | IgG-MMAE (DAR8) | Mouse | Body Weight Change | Significant Weight Loss (>20%) | [5][6] |
| PEG2 | IgG-MMAE (DAR8) | Mouse | Body Weight Change | Significant Weight Loss (>20%) | [5][6] |
| PEG4 | IgG-MMAE (DAR8) | Mouse | Body Weight Change | Significant Weight Loss (>20%) | [5][6] |
| PEG8 | IgG-MMAE (DAR8) | Mouse | Body Weight Change | Stable | [5][6] |
| PEG12 | IgG-MMAE (DAR8) | Mouse | Body Weight Change | Stable | [5][6] |
| PEG24 | IgG-MMAE (DAR8) | Mouse | Body Weight Change | Stable | [5][6] |
| Linker Spacer | ADC Model | DAR | Aggregation (%) | Reference |
| Pentyl | Farletuzumab-Eribulin | ~4 | Increased vs. mAb | [3] |
| PEG2 | Farletuzumab-Eribulin | ~4 | Reduced vs. Pentyl | [3] |
| PEG8 | Farletuzumab-Eribulin | ~4 | Increased vs. PEG2 | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of ADCs with PEG2-containing linkers.
Synthesis and Characterization of a Maleimide-PEG2-Containing Linker (e.g., Mc-PEG2-Val-Cit-PABC-MMAE)
This protocol describes the conjugation of a maleimide-PEG2-containing linker to a peptide, which is a common step in preparing the drug-linker component for subsequent conjugation to an antibody.
Materials:
-
Peptide with a free cysteine residue
-
Mc-PEG2-Val-Cit-PABC-MMAE (drug-linker)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer (e.g., ESI-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve the cysteine-containing peptide in a mixture of DMSO and pyridine (e.g., 1:3 v/v).
-
Add the Mc-PEG2-Val-Cit-PABC-MMAE drug-linker to the peptide solution in a slight molar excess (e.g., 1.3 equivalents).
-
Allow the reaction to proceed at room temperature for 4 hours with gentle stirring. The maleimide (B117702) group of the linker will react with the sulfhydryl group of the cysteine residue to form a stable thioether bond.
-
Quench the reaction by diluting the mixture with water.
-
Lyophilize the crude product to remove the solvents.
-
Purify the resulting peptide-drug conjugate using a semi-preparative RP-HPLC system with a suitable gradient of water and acetonitrile (B52724) containing 0.1% trifluoroacetic acid (TFA).
-
Collect the fractions containing the desired product and lyophilize to obtain the purified conjugate.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the purified conjugate using ESI-MS to verify the successful conjugation of the drug-linker to the peptide.
-
NMR Spectroscopy: Characterize the structure of the drug-linker and the final conjugate using 1H and 13C NMR. This can confirm the presence of the PEG2 spacer and the integrity of the overall structure.[7]
-
Purity Analysis: Assess the purity of the final product by analytical RP-HPLC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.
Method 1: UV-Vis Spectroscopy
-
Measure the absorbance of the ADC solution at two wavelengths: 280 nm (for the antibody) and a wavelength corresponding to the maximum absorbance of the payload.
-
Measure the absorbance of the unconjugated antibody and the free payload at the same wavelengths to determine their respective extinction coefficients.
-
Calculate the average DAR using the Beer-Lambert law and the measured absorbances and extinction coefficients.[5]
Method 2: Hydrophobic Interaction Chromatography (HIC)
-
Use an HPLC system equipped with a HIC column.
-
Separate the different drug-loaded species of the ADC based on their hydrophobicity. Species with a higher DAR will be more hydrophobic and will have a longer retention time.
-
Integrate the peak areas of each species in the chromatogram.
-
Calculate the weighted average DAR based on the relative peak areas and the corresponding number of drugs per antibody for each peak.[8]
Method 3: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Reduce the ADC to separate the light and heavy chains.
-
Analyze the reduced sample by LC-MS.
-
Deconvolute the mass spectra to determine the masses of the light and heavy chains with different numbers of conjugated drugs.
-
Calculate the DAR based on the relative abundance of each drug-loaded chain.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the ability of an ADC to kill cancer cells in culture.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well plates
-
ADC and control antibody
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC and control antibody in cell culture medium.
-
Remove the old medium from the wells and add the ADC or control solutions. Include untreated cells as a negative control.
-
Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).
Bystander Effect Assay (Co-culture Method)
This assay assesses the ability of the ADC's payload, once released from the target cell, to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cancer cell line
-
Antigen-negative cancer cell line, labeled with a fluorescent protein (e.g., GFP)
-
96-well plates
-
ADC
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the antigen-positive and GFP-labeled antigen-negative cells in 96-well plates at a defined ratio.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with the ADC at a concentration that is cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.
-
Incubate the plate for a period sufficient to observe the bystander effect (typically 72-120 hours).
-
Monitor the viability of the GFP-labeled antigen-negative cells using fluorescence microscopy or a fluorescence plate reader.
-
Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to that of antigen-negative cells cultured alone and treated with the same ADC concentration. A significant decrease in the viability of the co-cultured antigen-negative cells indicates a bystander effect.[10][11]
Aggregation Analysis by Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size and is the standard method for quantifying aggregates in ADC preparations.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies
-
Mobile phase (e.g., phosphate-buffered saline)
Procedure:
-
Equilibrate the SEC column with the mobile phase.
-
Inject the ADC sample onto the column.
-
Elute the sample with the mobile phase at a constant flow rate. Larger molecules (aggregates) will elute first, followed by the monomeric ADC, and then any smaller fragments.
-
Monitor the elution profile at 280 nm.
-
Integrate the peak areas corresponding to the aggregate and monomer peaks.
-
Calculate the percentage of aggregation as the area of the aggregate peak divided by the total area of all peaks, multiplied by 100.
In Vivo Pharmacokinetic Study in a Murine Model
This study determines the absorption, distribution, metabolism, and excretion (ADME) profile of the ADC in a living organism.
Materials:
-
Mice (e.g., BALB/c or nude mice)
-
ADC formulation
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Analytical method for quantifying ADC levels (e.g., ELISA or LC-MS/MS)
Procedure:
-
Administer a single intravenous (IV) dose of the ADC to a cohort of mice.
-
At predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose), collect blood samples from a small number of mice at each time point.
-
Process the blood to obtain plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of the total antibody and/or the conjugated ADC in the plasma samples using a validated analytical method.
-
Plot the plasma concentration versus time and use pharmacokinetic modeling software to calculate key PK parameters such as half-life (t1/2), clearance (CL), and area under the curve (AUC).[12]
In Vivo Efficacy Study in a Xenograft Model
This study evaluates the anti-tumor activity of the ADC in a mouse model bearing human tumors.
Materials:
-
Immunodeficient mice (e.g., nude or SCID mice)
-
Human cancer cell line that expresses the target antigen
-
ADC and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject the human cancer cells subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC).
-
Administer the ADC and vehicle control to the respective groups, typically via intravenous injection, according to a predetermined dosing schedule.
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the study until the tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the ADC.
Mandatory Visualization
References
- 1. labinsights.nl [labinsights.nl]
- 2. books.rsc.org [books.rsc.org]
- 3. Clinical Pharmacology of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. mdpi.com [mdpi.com]
The Architecture of Precision: A Technical Guide to Cathepsin B Cleavable Linkers in Drug Development
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted therapies has revolutionized the landscape of medicine, particularly in oncology. At the heart of many successful antibody-drug conjugates (ADCs) lies a critical component: the cleavable linker. This guide provides an in-depth exploration of cathepsin B cleavable linkers, a cornerstone of ADC technology, detailing their properties, mechanism of action, and the experimental methodologies used to evaluate their efficacy.
Core Principles of Cathepsin B Cleavable Linkers
Cathepsin B is a lysosomal cysteine protease that is frequently overexpressed in a variety of solid tumors and hematologic malignancies. This differential expression between tumor and healthy tissues makes it an ideal target for selective drug release. Cathepsin B cleavable linkers are designed to be stable in the systemic circulation and to be efficiently cleaved upon internalization into target cancer cells, releasing the cytotoxic payload within the lysosome.
The most prevalent cathepsin B cleavable linker is the dipeptide sequence valine-citrulline (Val-Cit). This linker is often coupled with a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), which undergoes spontaneous 1,6-elimination upon cleavage of the dipeptide, ensuring the release of the unmodified, active drug. Other dipeptide sequences, like valine-alanine (Val-Ala), have also been utilized.
The optimal functioning of these linkers is pH-dependent. Cathepsin B exhibits maximal activity in the acidic environment of the lysosome (pH 4.5-5.0), while its activity is significantly reduced at the slightly basic pH of blood circulation, minimizing premature drug release.
Mechanism of Action: A Step-by-Step Breakdown
The targeted delivery and release of a cytotoxic payload by an ADC employing a cathepsin B cleavable linker is a multi-step process.
Caption: ADC internalization and payload release pathway.
The chemical mechanism of Val-Cit-PABC linker cleavage is a sophisticated process that ensures the release of an unmodified and fully active cytotoxic drug.
Caption: Mechanism of Val-Cit-PABC linker cleavage.
Properties and Design Considerations
The ideal cathepsin B cleavable linker should exhibit high stability in systemic circulation to prevent premature drug release and off-target toxicity, while being rapidly and efficiently cleaved within the target cell's lysosome.
Key Properties:
-
Specificity: While Val-Cit was initially designed for cathepsin B, studies have shown that other lysosomal cysteine proteases, such as cathepsins L, S, and F, can also cleave this linker. This redundancy can be advantageous, as it makes ADC resistance due to the loss of a single protease less likely.
-
Stability: Val-Cit linkers generally exhibit good stability in human plasma. However, they have been shown to be susceptible to cleavage by the mouse-specific carboxylesterase Ces1C, which can complicate preclinical evaluations in murine models. To address this, modifications such as the addition of a glutamic acid residue to create a Glu-Val-Cit linker have been developed to enhance stability in mouse plasma.
-
Hydrophilicity: The hydrophilicity of the linker can influence the overall properties of the ADC, including its solubility and aggregation potential. PEGylation of the linker is a common strategy to increase hydrophilicity.
Quantitative Data on Linker Performance
The following table summarizes key quantitative data related to the performance of cathepsin B cleavable linkers.
| Parameter | Linker Type | Value | Conditions | Source |
| Cleavage Rate | Val-Cit | >80% cleavage in 30 minutes | Human liver lysosomes | |
| Val-Ala | Slower than Val-Cit | Human liver lysosomes | ||
| KGP474 (Val-Cit with PABC/DMED spacer) | 22% cleavage in 90 minutes | Cathepsin B | ||
| Plasma Stability | Mc-Val-Cit-PABOH | Half-life: 6.0 days | Mice | |
| Mc-Val-Cit-PABOH | Half-life: 9.6 days | Monkey | ||
| Val-Cit | Unstable | Mouse plasma (due to Ces1c) | ||
| Glu-Val-Cit | Highly stable | Mouse plasma | ||
| In Vitro Potency (IC50) | Anti-HER2-VC(S)-MMAE | 0.063 µg/mL | KPL-4 cells | |
| Anti-HER2-VC(R)-MMAE (non-cleavable control) | 0.085 µg/mL | KPL-4 cells |
Experimental Protocols
Rigorous in vitro evaluation is crucial to characterize the stability and cleavage kinetics of cathepsin B cleavable linkers.
Plasma Stability Assay
This assay assesses the stability of the ADC in plasma to predict premature payload release.
Workflow:
Caption: Workflow for assessing ADC stability in plasma.
Detailed Protocol:
-
Preparation: Prepare a solution of the ADC in human or mouse plasma at a final concentration of approximately 1 mg/mL. Include a buffer control to assess the inherent stability of the ADC.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at specified time points (e.g., 0, 24, 48, 72 hours).
-
Sample Processing: Isolate the ADC from the plasma using affinity chromatography (e.g., Protein A magnetic beads).
-
Analysis: Analyze the isolated ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the average drug-to-antibody ratio (DAR). A stable linker will show minimal change in DAR over time.
Enzymatic Cleavage Assay
This assay measures the rate and extent of linker cleavage by purified cathepsin B.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 5 mM DTT).
-
Activate purified human cathepsin B according to the manufacturer's instructions.
-
Prepare a stock solution of the ADC in the assay buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the ADC solution with the pre-warmed assay buffer.
-
Initiate the reaction by adding the activated cathepsin B solution. Final enzyme concentrations are typically in the nanomolar range, and ADC concentrations are in the micromolar range.
-
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120 minutes), stop the reaction by adding a protease inhibitor (e.g., E-64) or by heat inactivation.
-
Analysis: Analyze the samples by HPLC-MS/MS to quantify the amount of released payload.
Cellular Internalization and Payload Release Assay
This assay evaluates the entire process of ADC internalization, linker cleavage, and payload release in a cellular context.
Detailed Protocol:
-
Cell Culture: Culture target cancer cells that express the antigen of interest.
-
ADC Treatment: Treat the cells with the ADC at various concentrations.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, 72 hours) to allow for ADC internalization and processing.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Analysis: Analyze the cell lysates by LC-MS/MS to quantify the amount of free, released payload.
Conclusion
Cathepsin B cleavable linkers are a mature and highly successful technology in the field of antibody-drug conjugates. Their ability to remain stable in circulation and selectively release their potent payloads within the tumor microenvironment has significantly improved the therapeutic index of many anticancer agents. A thorough understanding of their properties, mechanism of action, and the appropriate experimental methodologies for their evaluation is paramount for the continued development of next-generation targeted therapies. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to harness the power of these sophisticated molecular constructs.
The Core Mechanism of MMAE: A Technical Guide to Tubulin Inhibition for Drug Development Professionals
December 12, 2025
Abstract
Monomethyl Auristatin E (MMAE) is a potent synthetic antineoplastic agent, widely employed as a cytotoxic payload in antibody-drug conjugates (ADCs). Its efficacy stems from its targeted disruption of microtubule dynamics, a fundamental process for cell division. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning MMAE's tubulin inhibition, offering valuable insights for researchers, scientists, and drug development professionals. We will delve into the specifics of MMAE's interaction with tubulin, its impact on microtubule polymerization, and the downstream signaling cascades that lead to cell cycle arrest and apoptosis. This guide consolidates quantitative data, details key experimental protocols, and provides visual representations of the critical pathways and workflows involved in the study of MMAE.
Introduction: The Role of MMAE in Targeted Cancer Therapy
The "magic bullet" concept, envisioned by Paul Ehrlich over a century ago, has found a powerful modern realization in the form of antibody-drug conjugates (ADCs). ADCs are a class of targeted therapies designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity to healthy tissues. This precision is achieved through the synergy of three components: a monoclonal antibody that recognizes a tumor-specific antigen, a stable linker, and a highly potent cytotoxic payload.
Monomethyl Auristatin E (MMAE) has emerged as one of the most successful and widely utilized payloads in ADC development.[1] A synthetic analog of the natural antimitotic agent dolastatin 10, MMAE is exceptionally potent, with cytotoxic effects up to 1000 times greater than traditional chemotherapeutics like doxorubicin.[1][2] This high potency makes it unsuitable for administration as a standalone drug due to severe toxicity.[2] However, when conjugated to a monoclonal antibody, its powerful cell-killing capabilities can be precisely targeted to cancer cells, forming the basis of several FDA-approved ADCs.[1][3]
The General Mechanism of Action: From ADC to Active Payload
The therapeutic effect of an MMAE-based ADC is a multi-step process that begins with the ADC binding to its target antigen on the cancer cell surface. This is followed by internalization of the ADC-antigen complex, trafficking to the lysosomes, and subsequent proteolytic cleavage of the linker to release free MMAE into the cytoplasm. Once liberated, MMAE can exert its potent cytotoxic effects. A critical feature of some MMAE-based ADCs is the "bystander effect," where the cell-permeable MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells.[1]
References
An In-depth Technical Guide to BCN-HS-PEG2(vcPABC-MMAE)2 for Targeted Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a revolutionary class of targeted cancer therapies, designed to function as "magic bullets" that deliver highly potent cytotoxic agents directly to tumor cells while minimizing systemic exposure and associated toxicities.[1] This technical guide provides a comprehensive overview of a specific ADC drug-linker conjugate, BCN-HS-PEG2(vcPABC-MMAE)2, intended for the development of next-generation targeted cancer therapeutics. This conjugate combines a bioorthogonal ligation handle, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable linker system, and a potent cytotoxic payload, each component meticulously selected to optimize the therapeutic index.
This compound is comprised of four key components:
-
Bicyclononyne (BCN): A cyclooctyne (B158145) derivative that serves as a reactive handle for copper-free click chemistry. This allows for a highly efficient and specific, bioorthogonal conjugation to an azide-modified monoclonal antibody (mAb).[2]
-
Polyethylene Glycol (PEG2): A short, two-unit PEG spacer. The inclusion of PEG linkers in ADCs is crucial for enhancing water solubility, reducing aggregation, and improving pharmacokinetic (PK) properties.[3][4]
-
vcPABC Linker: A cathepsin B-cleavable linker system composed of a valine-citrulline (vc) dipeptide and a p-aminobenzylcarbamate (PABC) self-immolative spacer. This linker is designed to be stable in systemic circulation but is efficiently cleaved within the lysosomal compartment of cancer cells.[5][6]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent and a tubulin polymerization inhibitor. Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is an effective payload for ADCs.[7][8]
This guide will delve into the mechanism of action, present available quantitative data from analogous systems, provide detailed experimental protocols for evaluation, and visualize key pathways and workflows.
Mechanism of Action
The therapeutic effect of an ADC constructed using this compound is a multi-step process initiated by the specific recognition of a tumor-associated antigen by the monoclonal antibody component.
-
Binding and Internalization: The ADC circulates through the bloodstream until the mAb component recognizes and binds to its specific antigen on the surface of a cancer cell.[9] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.[1]
-
Lysosomal Trafficking and Linker Cleavage: The endosome containing the ADC traffics through the cell and fuses with a lysosome.[1] The acidic environment and the presence of lysosomal proteases, such as cathepsin B, facilitate the cleavage of the valine-citrulline linker.[6]
-
Payload Release: Once the vc linker is cleaved, the PABC self-immolative spacer spontaneously decomposes, releasing the active MMAE payload into the cytoplasm of the cancer cell.[5]
-
Induction of Cell Death: The released MMAE, a potent anti-mitotic agent, binds to tubulin and inhibits its polymerization into microtubules.[7][8] This disruption of the microtubule network leads to a G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[1]
-
Bystander Effect: A key feature of ADCs with cleavable linkers and membrane-permeable payloads like MMAE is the "bystander effect." Once released, MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells, thereby enhancing the overall anti-tumor efficacy.[10]
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key mechanisms and workflows associated with this compound-based ADCs.
Quantitative Data
While specific quantitative data for ADCs constructed with the precise this compound linker-drug is not publicly available, the following tables summarize representative data from studies on ADCs utilizing the vc-MMAE platform with different conjugation methods and PEG spacer lengths. This data provides valuable insights into the expected performance characteristics.
Table 1: In Vitro Cytotoxicity of MMAE and vc-MMAE-based ADCs
| Compound/ADC | Cell Line | Target Antigen | IC50 (nM) | Reference |
| Free MMAE | SKBR3 (Breast Cancer) | N/A | 3.27 ± 0.42 | N/A |
| Free MMAE | HEK293 (Kidney) | N/A | 4.24 ± 0.37 | N/A |
| Free MMAE | BxPC-3 (Pancreatic) | N/A | 0.97 ± 0.10 | [11] |
| Free MMAE | PSN-1 (Pancreatic) | N/A | 0.99 ± 0.09 | [11] |
| Free MMAE | Capan-1 (Pancreatic) | N/A | 1.10 ± 0.44 | [11] |
| Free MMAE | Panc-1 (Pancreatic) | N/A | 1.16 ± 0.49 | [11] |
| Anti-HER2-vc-MMAE | NCI-N87 (Gastric) | HER2 | ~1 | [12] |
| Anti-HER2-vc-MMAE | BT-474 (Breast) | HER2 | ~0.1 | [13] |
Table 2: Impact of PEG Spacer Length on ADC Pharmacokinetics (Conceptual)
| PEG Spacer Length | General Effect on Pharmacokinetics | Rationale |
| Short (e.g., PEG2) | Faster clearance, shorter half-life. | Less shielding of the hydrophobic payload, leading to increased uptake by the reticuloendothelial system. |
| Intermediate (e.g., PEG8-12) | Slower clearance, longer half-life. | Improved hydrophilicity and shielding, reducing non-specific uptake and clearance. |
| Long (e.g., PEG24+) | Significantly prolonged half-life. | Enhanced hydrophilic "cloud" around the ADC, further minimizing clearance. |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target cancer cell line
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well microplates
-
This compound based ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. A typical concentration range might be from 0.01 ng/mL to 1000 ng/mL.
-
Remove the culture medium from the wells and add 100 µL of the diluted ADC solutions. Include wells with untreated cells as a negative control and wells with medium only as a blank.
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully aspirate the medium and add 150 µL of solubilization solution to each well. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit (e.g., four-parameter logistic).
In Vitro Plasma Stability Assay
This protocol assesses the stability of the ADC and the potential for premature payload release in plasma.
Materials:
-
This compound based ADC
-
Human, mouse, or rat plasma (with anticoagulant)
-
Phosphate-buffered saline (PBS)
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Dilute the ADC to a final concentration (e.g., 100 µg/mL) in plasma from the desired species. Prepare a parallel control sample in PBS.
-
Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, and 168 hours).
-
Sample Processing: At each time point, the reaction can be stopped by freezing at -80°C. To analyze the drug-to-antibody ratio (DAR), the ADC can be captured using protein A/G beads. To quantify released payload, proteins can be precipitated (e.g., with acetonitrile).
-
LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS). For DAR analysis, the intact or deglycosylated ADC is analyzed. For released payload, the supernatant after protein precipitation is analyzed.
-
Data Analysis: Determine the average DAR at each time point or quantify the concentration of released MMAE. Plot the DAR or the percentage of intact ADC over time to assess stability.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID)
-
Tumor cells for implantation
-
This compound based ADC
-
Vehicle control (e.g., saline or PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5-10 x 10^6 cells) into the flank of the mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
ADC Administration: Administer the ADC intravenously at various dose levels (e.g., 1, 3, and 10 mg/kg). The control group receives the vehicle. Dosing can be a single dose or multiple doses over a period of time.
-
Tumor Measurement and Body Weight: Measure the tumor volume (Volume = (length x width²)/2) and the body weight of the mice 2-3 times per week.
-
Endpoint: The study can be terminated when the tumors in the control group reach a maximum allowed size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group. Monitor body weight as an indicator of toxicity.
Conclusion
The this compound drug-linker conjugate offers a sophisticated and promising platform for the development of targeted cancer therapies. The combination of a bioorthogonal conjugation method, a hydrophilic spacer, a clinically validated cleavable linker, and a highly potent cytotoxic payload provides a strong foundation for creating ADCs with an optimized therapeutic window. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of ADCs developed using this technology. Further research and development focused on ADCs incorporating this and similar advanced linker-drug systems will continue to drive the field of targeted oncology forward.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. In vitro cytotoxicity assay [bio-protocol.org]
- 6. Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound | ADC Linker | 2126083-82-5 | Invivochem [invivochem.com]
- 11. researchgate.net [researchgate.net]
- 12. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
The strain-promoted alkyne-azide cycloaddition (SPAAC) has become an indispensable tool in chemical biology, drug development, and materials science.[1][2] Its bioorthogonal nature, allowing for rapid and specific covalent bond formation in complex biological environments without the need for toxic catalysts, has propelled its widespread adoption.[1][] This guide provides a comprehensive overview of the core principles of SPAAC, detailed experimental protocols, and a quantitative comparison of commonly used reagents.
Core Principles of SPAAC
At its heart, SPAAC is a type of Huisgen 1,3-dipolar cycloaddition, a powerful click chemistry reaction.[1] The key to its catalyst-free nature lies in the use of a strained cyclooctyne (B158145), the smallest stable cyclic alkyne.[1] The significant ring strain of the cyclooctyne ring (approximately 18 kcal/mol) dramatically lowers the activation energy of the cycloaddition reaction with an azide (B81097).[4] This allows the reaction to proceed efficiently at physiological temperatures and pH, making it ideal for in vivo applications.[][5]
The reaction is highly selective, as both the strained alkyne and the azide functional groups are bioorthogonal, meaning they are largely inert to the vast array of functional groups present in biological systems.[1][] This orthogonality ensures that the ligation occurs exclusively between the intended reaction partners, minimizing off-target effects.[] The product of the SPAAC reaction is a stable triazole linkage.[1][]
Reaction Mechanism
The mechanism of SPAAC is a concerted [3+2] cycloaddition. The azide acts as a 1,3-dipole that reacts with the strained alkyne (the dipolarophile) in a single transition state to form the stable triazole ring.[1] The release of the high ring strain energy is the primary driving force for this rapid transformation.[2][]
Quantitative Data: Comparison of Common Cyclooctynes
The choice of cyclooctyne is critical as it dictates the reaction kinetics. Several generations of cyclooctynes have been developed, each with improved reactivity and stability. Below is a summary of the second-order rate constants for some of the most widely used cyclooctynes in their reaction with benzyl (B1604629) azide, a common model azide.
| Cyclooctyne | Abbreviation | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Key Features |
| Dibenzocyclooctyne | DBCO | ~0.6 - 1.0 | High reactivity, good stability. Widely used.[6] |
| Dibenzoannulated Cyclooctyne | DIBO | ~0.3 - 0.7 | Second-generation cyclooctyne with good reactivity.[6][7] |
| Bicyclo[6.1.0]nonyne | BCN | ~0.06 - 0.1 | Smaller size, less hydrophobic than DBCO and DIBO, but slower kinetics.[6][7] |
| Azacyclooctyne | AZA | Varies | Can be tuned for faster kinetics. |
| Difluorinated Cyclooctyne | DIFO | ~0.08 | Early generation, moderate reactivity.[8] |
| Biarylazacyclooctynone | BARAC | >1.0 | Very high reactivity, but can have lower stability.[9] |
Note: Reaction rates can be influenced by the specific azide, solvent, pH, and temperature.[6][10]
The kinetics of SPAAC are also influenced by the electronic properties of the azide and the reaction buffer. For instance, reactions in HEPES buffer have been shown to be faster than in PBS.[10][11] Higher pH values generally lead to increased reaction rates, except in certain buffers like HEPES.[10]
Experimental Protocols
Here we provide generalized protocols for a typical SPAAC bioconjugation reaction and a method for monitoring its progress.
This protocol outlines the labeling of an azide-modified protein with a DBCO-containing fluorescent dye.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.
-
DBCO-functionalized fluorescent dye, dissolved in a compatible organic solvent (e.g., DMSO).
-
Size-exclusion chromatography (SEC) column for purification.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the DBCO-dye in DMSO (e.g., 10 mM).
-
Determine the concentration of the azide-modified protein using a standard protein assay (e.g., BCA or Bradford).
-
-
Conjugation Reaction:
-
To the protein solution, add a 5- to 20-fold molar excess of the DBCO-dye stock solution. The final concentration of the organic solvent should ideally be kept below 10% to prevent protein denaturation.
-
Gently mix the reaction and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the cyclooctyne and the concentrations of the reactants.
-
-
Purification:
-
Remove the unreacted DBCO-dye and any byproducts by passing the reaction mixture through a size-exclusion chromatography column (e.g., a desalting column) equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Confirm the successful conjugation and determine the degree of labeling using techniques such as UV-Vis spectroscopy (to measure both protein and dye absorbance), mass spectrometry, or SDS-PAGE with fluorescence imaging.
-
The disappearance of the characteristic absorbance of the DBCO moiety can be used to monitor the reaction progress and determine reaction kinetics.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Azide-containing molecule
-
DBCO-containing molecule
Methodology:
-
Spectrophotometer Setup:
-
Set the spectrophotometer to measure the absorbance at the λmax of the DBCO reagent (typically around 309 nm).
-
-
Sample Preparation:
-
Prepare a solution of the azide-containing molecule in the desired reaction buffer in a cuvette.
-
In a separate cuvette, prepare a reference solution containing only the buffer and the azide molecule to zero the instrument.
-
-
Data Acquisition:
-
Initiate the reaction by adding a known concentration of the DBCO-containing molecule to the sample cuvette.
-
Immediately begin monitoring the decrease in absorbance at the specified wavelength over time.
-
-
Data Analysis:
-
The second-order rate constant can be calculated from the pseudo-first-order rate constant, which is obtained by fitting the absorbance decay data to a single exponential function, provided one reactant is in large excess.[12]
-
Logical Workflow for SPAAC Experimentation
The successful application of SPAAC involves a logical progression of steps, from experimental design to final analysis.
Applications in Drug Development
SPAAC has found numerous applications in the pharmaceutical industry due to its biocompatibility and efficiency.[]
-
Antibody-Drug Conjugates (ADCs): SPAAC is used to link potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
PROTACs and Molecular Glues: The precise and stable linkage formed by SPAAC is valuable in the synthesis of these complex therapeutic modalities.
-
In Vivo Imaging: Radiolabeling of targeting molecules with PET or SPECT isotopes via SPAAC allows for non-invasive imaging and diagnosis.[13][14]
-
Drug Delivery: SPAAC is employed to functionalize nanoparticles and other drug carriers for targeted delivery.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strain-Promoted Azide-Alkyne Cycloaddition - Creative Biolabs [creative-biolabs.com]
- 6. benchchem.com [benchchem.com]
- 7. Cyclooctynes for Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC) - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. The Growing Impact of Bioorthogonal Click Chemistry on the Development of Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BCN-HS-PEG2(vcPABC-MMAE)2: Chemical Properties and Solubility
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of BCN-HS-PEG2(vcPABC-MMAE)2, a sophisticated drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals who are utilizing or considering this molecule for their therapeutic pipelines.
Introduction
This compound is a key component in the construction of next-generation ADCs. It is a heterobifunctional molecule that incorporates three critical elements:
-
A Bicyclononyne (BCN) moiety: This strained alkyne enables copper-free, strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal click chemistry reaction. This allows for the specific and efficient conjugation of the drug-linker to an azide-modified antibody.
-
A branched hydrophilic linker: This component includes a short polyethylene (B3416737) glycol (PEG2) spacer and a hydroxysulfonamide (HS) branching unit. The PEG spacer enhances aqueous solubility and can reduce aggregation, while the branched structure allows for the attachment of two vcPABC-MMAE payloads, increasing the drug-to-antibody ratio (DAR).
-
Two vcPABC-MMAE payloads: This consists of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) attached via a cathepsin B-cleavable linker system. The valine-citrulline (vc) dipeptide is specifically cleaved by lysosomal proteases, and the self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer ensures the efficient release of the unmodified MMAE payload inside the target cancer cell.
This guide will detail the known chemical properties, solubility characteristics, and relevant experimental methodologies for working with this advanced ADC linker-payload.
Chemical Properties
The fundamental chemical properties of this compound are summarized in the table below. These properties are essential for accurate experimental design, including molar calculations, analytical characterization, and formulation development.
| Property | Value | Source(s) |
| Molecular Formula | C138H217N23O35S | --INVALID-LINK-- |
| Molecular Weight | 2790.40 g/mol | --INVALID-LINK--, MedChemExpress |
| CAS Number | 2126083-82-5 | --INVALID-LINK--, MedChemExpress |
| Appearance | White to off-white solid | MedChemExpress |
| Purity (by HPLC) | ≥ 99.88% | MedChemExpress |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store sealed, away from moisture and light. | InvivoChem, MedChemExpress |
Solubility
The solubility of this compound is a critical parameter for its handling, formulation, and use in conjugation reactions. Due to the hydrophobic nature of the MMAE payload, this drug-linker conjugate exhibits limited aqueous solubility.
| Solvent | Solubility | Notes | Source(s) |
| DMSO | ≥ 100 mg/mL (≥ 35.84 mM) | Use freshly opened, anhydrous DMSO as it is hygroscopic, which can negatively impact solubility. | MedChemExpress |
| Aqueous Buffers (e.g., PBS) | Expected to be very low | The hydrophobic nature of the two MMAE payloads significantly limits solubility in aqueous media. Co-solvents or surfactants are typically required for aqueous formulations. | General knowledge based on similar hydrophobic molecules. |
| In Vivo Formulation (Example) | Suspension/emulsion | A common approach involves dissolving the compound in DMSO first, then adding co-solvents like PEG300 and a surfactant such as Tween 80 before the final dilution with an aqueous vehicle. | InvivoChem |
Experimental Protocols
The following sections provide detailed, representative methodologies for key experiments involving this compound. It is important to note that these are example protocols based on best practices for analogous compounds and may require optimization for specific experimental contexts.
Aqueous Solubility Determination (Shake-Flask Method)
This protocol describes a standard method to estimate the solubility of a hydrophobic compound like this compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound (e.g., 1-2 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS, pH 7.4) in a glass vial.
-
Tightly cap the vial and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solute:
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 x g) for 20-30 minutes to pellet the undissolved compound.
-
-
Quantification:
-
Carefully collect a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable organic solvent (e.g., a mixture of acetonitrile (B52724) and water) to a concentration within the linear range of a pre-established calibration curve.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as RP-HPLC with UV detection.
-
-
Calculation:
-
Calculate the solubility in mg/mL or µg/mL by multiplying the measured concentration by the dilution factor.
-
Purity Determination by Reverse-Phase HPLC (RP-HPLC)
This protocol provides a general framework for assessing the purity of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from a low percentage of Mobile Phase B (e.g., 20%) to a high percentage (e.g., 95%) over a suitable time (e.g., 20-30 minutes).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 214 nm and 280 nm.
-
Sample Preparation: Dissolve the compound in DMSO to a concentration of approximately 1 mg/mL.
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
Stability Assessment in Human Plasma
This protocol outlines a method to evaluate the stability of the drug-linker in human plasma, which is crucial for predicting its in vivo performance.
-
Incubation:
-
Prepare a stock solution of this compound in DMSO.
-
Spike the stock solution into pre-warmed human plasma at 37°C to a final concentration of, for example, 10 µM. The final DMSO concentration should be kept low (e.g., <1%) to avoid protein precipitation.
-
Incubate the plasma sample at 37°C.
-
-
Time Points:
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours).
-
-
Sample Processing:
-
To stop
-
A Comprehensive Technical Guide to the Safe Handling of Auristatin Derivatives in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the essential safety protocols and handling procedures for auristatin derivatives, such as monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF). Given their extreme potency and cytotoxic nature, strict adherence to these guidelines is paramount to ensure the safety of laboratory personnel and the integrity of research. Auristatins are synthetic analogs of the natural product dolastatin 10 and are too toxic for use as standalone drugs but are highly effective as payloads in Antibody-Drug Conjugates (ADCs).[1][2] Their primary mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[2][]
Hazard Identification and Risk Assessment
Auristatin derivatives are classified as highly potent and hazardous compounds. Safety Data Sheets (SDS) for compounds like MMAE consistently highlight severe health risks.
Key Hazards Include:
-
Fertility Damage: Suspected of damaging fertility or the unborn child.[4][5]
-
Organ Damage: Causes damage to organs through prolonged or repeated exposure.[4][5]
-
Irritation: Causes serious skin and eye irritation and may cause respiratory irritation.[4][6]
Due to these significant risks, a thorough risk assessment must be conducted before any handling. This includes evaluating the specific compound, the quantities being used, the procedures to be performed (e.g., weighing solids vs. pipetting solutions), and the potential for aerosol generation.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to containment, combining engineering controls and rigorous PPE use, is mandatory.
Engineering Controls:
-
Primary Containment: All handling of open powders or concentrated solutions of auristatin derivatives must be performed in a designated containment device. This includes a certified Class II Biological Safety Cabinet (BSC) or a glove box isolator to prevent inhalation of aerosols or particles.[7]
-
Ventilation: The laboratory should have adequate ventilation with negative pressure relative to surrounding areas to ensure containment.[6]
-
Designated Areas: A specific area of the lab should be designated for working with potent compounds. Access should be restricted to trained personnel.
Personal Protective Equipment (PPE): The correct selection and use of PPE is the primary defense against accidental exposure.[7][8] All personnel must be trained in the proper donning and doffing procedures to avoid contamination.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978-05 compliant).[7] | Provides a robust barrier against chemical permeation. The outer glove is worn over the gown cuff, and the inner glove is worn under, preventing skin exposure at the wrist.[7][8] |
| Gown/Lab Coat | Disposable, impermeable gown with a closed front, long sleeves, and tight-fitting cuffs.[7] | Protects skin and personal clothing from splashes and contamination. Polyethylene-coated polypropylene (B1209903) is a common material.[7] |
| Eye/Face Protection | Full-face shield or safety goggles worn in conjunction with a fluid-resistant mask.[7][9] | Protects against splashes to the eyes and face. A face shield is required when a significant splash hazard exists.[9] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be required, especially when handling powders outside of a containment device or during spill cleanup.[5][6] | Prevents inhalation of hazardous particles. The need for respiratory protection should be determined by a risk assessment. |
| Additional Protection | Disposable shoe covers and head covering.[7] | Prevents the tracking of contaminants out of the designated laboratory area. |
Safe Handling and Operational Procedures
A systematic workflow is crucial for minimizing exposure risk.
Spill Management: In the event of a spill, immediate action is required to contain the area and prevent exposure.[7]
-
Evacuate and Alert: Alert others in the area and evacuate non-essential personnel. Cordon off the spill area.[7]
-
PPE: Don appropriate PPE, including respiratory protection if the spill involves powder.
-
Containment: Use a designated cytotoxic spill kit, following the manufacturer's instructions. Absorb liquids with appropriate pads. For powders, gently cover with damp absorbent material to avoid aerosolization.
-
Cleaning: Clean the area from the outer edge inward. Decontaminate with an appropriate agent (e.g., 10% bleach solution followed by a neutralizing agent like sodium thiosulfate, then water).
-
Disposal: All materials used for cleanup must be disposed of as cytotoxic waste.
Waste Disposal: All materials that come into contact with auristatin derivatives are considered cytotoxic waste.[7]
-
Solid Waste: Needles, syringes, pipette tips, gloves, gowns, and bench paper must be disposed of in clearly labeled, puncture-resistant, and leak-proof cytotoxic waste containers.[7]
-
Liquid Waste: Collect in designated, sealed, and clearly labeled containers for hazardous chemical waste. Do not pour down the drain.
Quantitative Data Summary
Auristatins are exceptionally potent, with cytotoxic activity in the sub-nanomolar range for many cancer cell lines.
Table 1: Comparison of Common Auristatin Derivatives
| Feature | Monomethyl Auristatin E (MMAE) | Monomethyl Auristatin F (MMAF) |
| Description | A potent, synthetic analog of dolastatin 10.[1] | A derivative of MMAE with a charged C-terminal phenylalanine.[1] |
| Cell Permeability | Membrane-permeable.[1] | Membrane-impermeable due to the charged group.[1][10] |
| Bystander Effect | Capable of a "bystander effect," where it can diffuse out of the target cell and kill neighboring antigen-negative cells.[1] | Bystander effect is limited due to poor membrane permeability.[1] |
| Potency | Highly potent antimitotic agent.[2][11] | Generally considered less potent than MMAE as a free drug.[1] |
| Common Use | Widely used as a payload in approved ADCs like Adcetris® and Padcev®.[][12] | Used in ADCs where a contained, non-diffusible effect is desired.[13] |
Table 2: Example In Vitro Cytotoxicity of MMAE
The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. These values can vary significantly based on the cell line, incubation time, and assay method used.
| Cell Line | Cancer Type | IC50 (approximate) | Reference |
| SK-MEL-5 | Melanoma | ~0.3 nmol/L | [14] |
| MDA-MB-468 | Breast Cancer | < 1 ng/mL (<1.4 nM) | [15] |
| HCT-116 | Colorectal Cancer | 1-5 nM range (as a radiosensitizer) | [16][17] |
| PANC-1 | Pancreatic Cancer | 1-5 nM range (as a radiosensitizer) | [16][17] |
| SKBR3 | Breast Cancer | IC50 < 10 ng/mL (~14 nM) | [18] |
Key Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Auristatin Derivatives
This procedure must be performed inside a certified Class II BSC.
-
Preparation: Before opening, allow the vial of lyophilized powder to equilibrate to room temperature.
-
Solvent Addition: Using a calibrated pipette with a filter tip or a Luer-lock syringe, slowly add the required volume of the specified solvent (e.g., DMSO) to the vial. Direct the solvent down the side of the vial to avoid aerosolizing the powder.
-
Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. Avoid vigorous shaking.
-
Aliquoting and Storage: Prepare single-use aliquots in clearly labeled, tightly sealed vials to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer (typically at -20°C or -80°C).[15]
-
Documentation: Record the final concentration, date, and solvent used on each aliquot.
Protocol 2: In Vitro Cytotoxicity Assay (Resazurin-Based)
This protocol measures cell viability by quantifying the metabolic reduction of resazurin (B115843).
-
Cell Plating: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a cell culture incubator.[14]
-
Compound Preparation: Inside a BSC, prepare a serial dilution of the auristatin derivative in the appropriate cell culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the various concentrations of the auristatin derivative. Include untreated control wells (vehicle only).
-
Incubation: Incubate the plate for a specified period (e.g., 72 or 96 hours) under standard cell culture conditions.[14]
-
Viability Measurement: Add resazurin solution to each well to a final concentration of approximately 50 µmol/L and incubate for 2-6 hours, or until a color change is observed.[14]
-
Data Acquisition: Measure the fluorescence (e.g., 530 nm excitation / 590 nm emission) using a plate reader.[14]
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanism of Action and Associated Pathways
The primary cytotoxic mechanism of auristatins is the disruption of microtubule dynamics.[1] This leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis.[] Additionally, some auristatin-based ADCs can induce immunogenic cell death (ICD), which stimulates an anti-tumor immune response.[1]
This dual mechanism, combining direct cell killing with the stimulation of the immune system, underscores the therapeutic potential of auristatin-based ADCs.[1] The release of Damage-Associated Molecular Patterns (DAMPs) like surface-exposed calreticulin ("eat-me" signal), secreted ATP ("find-me" signal), and released HMGB1 acts to recruit and activate dendritic cells and T-cells, potentially leading to a more durable anti-tumor response.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. biosynth.com [biosynth.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
- 13. Auristatins - Creative Biolabs [creativebiolabs.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. applications.emro.who.int [applications.emro.who.int]
- 16. Tumor radiosensitization by monomethyl auristatin E: mechanism of action and targeted delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. scispace.com [scispace.com]
A Technical Guide to the Theoretical Drug-to-Antibody Ratio of BCN-HS-PEG2(vcPABC-MMAE)2
Audience: Researchers, scientists, and drug development professionals.
This document provides an in-depth analysis of the theoretical drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) synthesized using the drug-linker construct BCN-HS-PEG2(vcPABC-MMAE)2.
Introduction to Drug-to-Antibody Ratio (DAR)
An antibody-drug conjugate (ADC) is a therapeutic biopharmaceutical that combines a potent small-molecule drug with the specific targeting capabilities of a monoclonal antibody (mAb) via a chemical linker. The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, defining the average number of drug molecules conjugated to a single antibody.[1][2] This parameter significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1][3] An insufficient drug load can render the ADC sub-potent, whereas an excessively high DAR can lead to instability, aggregation, and off-target toxicity.[1][3] The linker technology employed is fundamental to achieving a controlled and optimal DAR.
This guide focuses on a specific drug-linker, this compound, designed for advanced ADC development, and elucidates the principles governing its theoretical DAR.
Component Analysis of the Drug-Linker Construct
The compound this compound is a sophisticated, pre-formed drug-linker system designed for conjugation to an antibody.[4][5] To understand its function, each component must be analyzed individually.
| Component | Chemical Name/Type | Function in ADC |
| BCN | Bicyclo[6.1.0]nonyne | Antibody Conjugation Handle: A strained alkyne that reacts with azide (B81097) groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a form of "click chemistry".[6][7][8] This enables highly specific, site-directed conjugation to an azide-modified antibody. |
| HS-PEG2 | Proprietary Spacer | Spacer & Solubilizer: This component physically separates the cytotoxic drug from the antibody, preventing steric hindrance. The polyethylene (B3416737) glycol (PEG) moiety enhances the solubility and pharmacokinetic properties of the ADC.[9] The "HS" designation is likely part of a proprietary linker structure. |
| vcPABC | Valine-Citrulline-p-Aminobenzyl Carbamate | Cleavable Linker System: A dipeptide (Val-Cit) specifically designed to be cleaved by lysosomal proteases like Cathepsin B, which are abundant inside cancer cells.[10][11] Following cleavage, the PABC acts as a self-immolative spacer, ensuring the efficient release of the unmodified drug.[10][11] |
| MMAE | Monomethyl Auristatin E | Cytotoxic Payload: A potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[10][] |
| (...)2 | Branched Moiety | Payload Multiplier: The subscript '2' indicates that two units of the vcPABC-MMAE complex are attached to the central PEG spacer. This is a critical feature for determining the final DAR. |
Theoretical Drug-to-Antibody Ratio (DAR)
The theoretical DAR is determined by two key factors:
-
The number of reactive conjugation sites available on the antibody.
-
The number of drug molecules carried by each linker construct (Drug-to-Linker Ratio, DLR).
Conjugation Chemistry: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
The BCN group on the linker is specifically designed to react with an azide (N₃) group.[6][8] This bioorthogonal reaction does not require a cytotoxic copper catalyst and proceeds with high efficiency and specificity. For this conjugation to occur, the monoclonal antibody must be engineered to incorporate azide groups at specific locations, for example, by introducing non-natural amino acids. This site-specific modification allows for the production of homogeneous ADCs with a precisely defined DAR, as opposed to heterogeneous mixtures often resulting from conjugation to native lysine (B10760008) or cysteine residues.[13]
Drug-to-Linker Ratio (DLR)
The structure of this compound features a branched design where a single BCN attachment point leads to two vcPABC-MMAE payloads.[14]
-
Drug-to-Linker Ratio (DLR) = 2
This means for every single conjugation event that occurs on the antibody, two molecules of MMAE are attached.
Calculation of Theoretical DAR
The final theoretical DAR of the resulting ADC is calculated with the following formula:
Theoretical DAR = (Number of Engineered Azide Sites on mAb) × (Drug-to-Linker Ratio)
Given that the DLR for this construct is 2, the theoretical DAR is directly dependent on the number of azide sites engineered into the antibody.
| Number of Engineered Azide Sites per Antibody (N) | Drug-to-Linker Ratio (DLR) | Theoretical DAR (N × DLR) |
| 1 | 2 | 2 |
| 2 | 2 | 4 |
| 4 | 2 | 8 |
Therefore, using an antibody engineered with two azide sites would theoretically yield a homogeneous ADC with a DAR of 4. An antibody with four sites would yield a DAR of 8.
Visualizations
Diagram of the Drug-Linker Construct
Caption: Molecular structure of the this compound construct.
ADC Conjugation and Payload Release Workflow
References
- 1. agilent.com [agilent.com]
- 2. hpst.cz [hpst.cz]
- 3. Analysis of drug-to-antibody ratio (DAR) and drug load distribution - ProteoGenix [proteogenix.science]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ADC Linker | 2126083-82-5 | Invivochem [invivochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 9. BCN-PEG-ald | Ald-PEG-BCN | AxisPharm [axispharm.com]
- 10. A General ADC Linker - vcMMAE [bldpharm.com]
- 11. researchgate.net [researchgate.net]
- 13. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound | C138H217N23O35S | CID 171904663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unlocking the Payload: An In-depth Technical Guide to the Intracellular Release Mechanism of MMAE from the vcPABC Linker
For Researchers, Scientists, and Drug Development Professionals
The valine-citrulline-p-aminobenzylcarbamate (vcPABC) linker is a critical component in the design of numerous antibody-drug conjugates (ADCs), enabling the targeted delivery and controlled release of potent cytotoxic agents like monomethyl auristatin E (MMAE). This guide provides a comprehensive technical overview of the intracellular release mechanism of MMAE from the vcPABC linker, detailing the enzymatic cleavage, self-immolative chemistry, and key experimental protocols for its characterization.
The Intracellular Release Cascade of MMAE from vcPABC-Linked ADCs
The release of MMAE from a vcPABC-linked ADC is a multi-step process that occurs predominantly within the lysosome of target cancer cells following internalization of the ADC. This cascade ensures that the highly potent MMAE remains tethered to the antibody in systemic circulation, minimizing off-target toxicity, and is efficiently liberated at the site of action.
The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by receptor-mediated endocytosis. The ADC-antigen complex is then trafficked through the endosomal pathway to the lysosome. The acidic environment and high concentration of proteases within the lysosome orchestrate the release of MMAE.
The key steps are:
-
Enzymatic Cleavage: The dipeptide Valine-Citrulline is specifically recognized and cleaved by lysosomal proteases, primarily Cathepsin B.[1][2] This cleavage occurs at the amide bond between the C-terminus of the citrulline residue and the p-aminobenzyl alcohol (PABA) portion of the PABC spacer.[3] While Cathepsin B is the principal enzyme, other cathepsins such as L, S, and F have also been shown to contribute to this cleavage.[1][2]
-
Self-Immolation: The enzymatic cleavage of the Val-Cit dipeptide triggers a spontaneous, intramolecular 1,6-elimination reaction of the PABC spacer.[3] This "self-immolative" cascade results in the release of the unmodified MMAE payload, carbon dioxide, and aza-quinone methide.[4]
-
Payload Action: Once released, the membrane-permeable MMAE can diffuse out of the lysosome and into the cytoplasm, where it exerts its potent cytotoxic effect by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.
The Chemistry of PABC Self-Immolation
The p-aminobenzylcarbamate (PABC) spacer is a cornerstone of "self-immolative" linker technology. Its design allows for a rapid and traceless release of the payload following a specific triggering event, in this case, the enzymatic cleavage of the Val-Cit dipeptide.
Upon cleavage of the amide bond between citrulline and the PABC's aniline (B41778) nitrogen, the resulting p-aminobenzyl alcohol derivative is electronically unstable. The free aniline nitrogen initiates a 1,6-elimination reaction, which proceeds through a quinone methide intermediate, leading to the release of carbon dioxide and the active MMAE payload.[4][5]
Quantitative Data on Linker Cleavage and Stability
The efficiency and specificity of the vcPABC linker cleavage are critical for the therapeutic window of an ADC. While Cathepsin B is the primary enzyme responsible for cleavage, other lysosomal proteases can also contribute.[1][2] The stability of the linker in systemic circulation is equally important to prevent premature drug release.
Enzyme Kinetics of vcPABC Linker Cleavage
While direct kinetic parameters for the cleavage of full ADCs are not widely published, studies on model substrates provide valuable insights into the efficiency of different dipeptide linkers.[6]
Table 1: Compiled Kinetic Parameters for Dipeptide Linker Cleavage by Cathepsins
| Enzyme | Substrate/Linker | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |
| Cathepsin B | vc-PABC model | Data not readily available in a consolidated format | Data not readily available in a consolidated format | Data not readily available in a consolidated format | [6][7] |
| Cathepsin L | Z-LR-AMC | 1.3 | 1.3 | 1.0 x 106 | [8] |
| Cathepsin S | Z-VVR-AMC | 25 | 1.5 | 6.0 x 104 | [9] |
| Cathepsin F | Data not readily available | Data not readily available | Data not readily available | Data not readily available |
Note: The kinetic parameters are highly dependent on the specific substrate and assay conditions. The data for Cathepsins L and S are for different peptide substrates and are provided for a general comparison of their activity.
Plasma Stability of the vcPABC Linker
The vcPABC linker exhibits excellent stability in human plasma but is notably less stable in rodent plasma due to cleavage by carboxylesterase 1c (Ces1c).[10] This species-specific difference is a crucial consideration in the preclinical evaluation of ADCs.
Table 2: Comparative Stability of vcPABC Linker in Human vs. Mouse Plasma
| ADC Construct | Plasma Source | Incubation Time | % Intact ADC Remaining | Analytical Method | Reference(s) |
| Trastuzumab-vc-MMAE | Human | 7 days | >95% | LC-MS | [10] |
| Trastuzumab-vc-MMAE | Mouse | 7 days | <10% | LC-MS | [10] |
| Site-specific anti-CD30 auristatin conjugate | SCID Mice | 4.5 days | Variable (site-dependent) | HIC | [11] |
| ITC6104RO (vc-PABC linker) | Mouse | In vivo PK study | Unstable | LC-qTOF-MS | [1] |
Experimental Protocols
Robust and reproducible experimental methods are essential for characterizing the cleavage and stability of the vcPABC linker. The following sections provide detailed protocols for key in vitro assays.
In Vitro Linker Cleavage Assay by Cathepsin B
This assay quantifies the rate of MMAE release from a vcPABC-linked ADC in the presence of purified Cathepsin B.
Materials:
-
ADC with vcPABC-MMAE
-
Recombinant human Cathepsin B
-
Assay Buffer (e.g., 100 mM sodium acetate, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Quenching Solution (e.g., 2% formic acid in acetonitrile)
-
LC-MS system
Procedure:
-
Pre-warm the Assay Buffer to 37°C.
-
Prepare a solution of the ADC in the pre-warmed Assay Buffer to a final concentration of 1 µM.
-
Activate the recombinant Cathepsin B according to the manufacturer's instructions.
-
Initiate the cleavage reaction by adding activated Cathepsin B to the ADC solution to a final concentration of 20 nM.[3]
-
Incubate the reaction mixture at 37°C.
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding an equal volume of Quenching Solution.
-
Centrifuge the samples to pellet any precipitated protein.
-
Analyze the supernatant by LC-MS to quantify the amount of released MMAE.
-
Plot the concentration of released MMAE over time to determine the cleavage rate.
In Vitro Plasma Stability Assay
This assay assesses the stability of the ADC and the potential for premature payload release in plasma.
Materials:
-
ADC with vcPABC-MMAE
-
Human and mouse plasma
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
Reduction and/or digestion reagents (e.g., DTT, Papain)
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in human and mouse plasma at 37°C.
-
At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots.
-
Capture the ADC from the plasma samples using Protein A or G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
To measure the drug-to-antibody ratio (DAR), elute the intact ADC from the beads and analyze by LC-MS.[6]
-
Alternatively, to measure the amount of released drug, analyze the supernatant after bead capture.
-
To quantify the remaining conjugated drug, the captured ADC can be treated with a reducing agent or an enzyme like papain to release the payload for LC-MS analysis.[6]
-
Calculate the average DAR or the percentage of intact ADC remaining at each time point to determine the plasma stability.
Cell-Based ADC Internalization and Payload Release Assay
This assay measures the uptake of the ADC by target cells and the subsequent release of the cytotoxic payload.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Cell culture medium and supplements
-
ADC with vcPABC-MMAE
-
Lysis buffer
-
LC-MS/MS system
Procedure:
-
Plate the antigen-positive and antigen-negative cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with the ADC at various concentrations and time points.
-
Wash the cells thoroughly with cold PBS to remove any unbound ADC.
-
Lyse the cells using a suitable lysis buffer.
-
Process the cell lysate to extract the small molecule components, including the released MMAE.
-
Quantify the intracellular concentration of free MMAE using a sensitive LC-MS/MS method.
-
Correlate the intracellular MMAE concentration with cell viability assays (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effect.
Conclusion
The vcPABC linker represents a highly sophisticated and successful strategy for the targeted intracellular delivery of cytotoxic payloads. Its reliance on the specific enzymatic activity of lysosomal proteases, coupled with a rapid and efficient self-immolative release mechanism, provides a robust platform for the development of effective and well-tolerated antibody-drug conjugates. A thorough understanding of the cleavage kinetics, stability, and the appropriate experimental methodologies for characterization is paramount for the successful design and preclinical evaluation of novel ADCs employing this technology.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates [ouci.dntb.gov.ua]
- 5. KINETIC CHARACTERIZATION AND MOLECULAR DOCKING OF A NOVEL, POTENT, AND SELECTIVE SLOW-BINDING INHIBITOR OF HUMAN CATHEPSIN L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cathepsin B Cleavage of vcMMAE-Based Antibody-Drug Conjugate Is Not Drug Location or Monoclonal Antibody Carrier Specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Cathepsin S Signals via PAR2 and Generates a Novel Tethered Ligand Receptor Agonist | PLOS One [journals.plos.org]
- 10. A comparison of the activity, lysosomal stability, and efficacy of legumain-cleavable and cathepsin cleavable ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetic Characterization of Cerium and Gallium Ions as Inhibitors of Cysteine Cathepsins L, K, and S - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to BCN-HS-PEG2(vcPABC-MMAE)2 for Novel Antibody-Drug Conjugate Development
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Antibody-Drug Conjugates (ADCs) are at the forefront of targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. The thoughtful design of the linker-payload entity is paramount to the success of an ADC. This technical guide provides a comprehensive overview of a novel, branched drug-linker conjugate, BCN-HS-PEG2(vcPABC-MMAE)2, for the development of next-generation ADCs. This construct features a bioorthogonal BCN group for site-specific antibody conjugation, a hydrophilic PEG2 spacer, a cathepsin B-cleavable valine-citrulline (vc) linker coupled with a PABC self-immolative spacer, and a dual payload of the potent antimitotic agent, monomethyl auristatin E (MMAE). This guide will delve into the core components, mechanism of action, relevant quantitative data, and detailed experimental protocols to facilitate its application in novel ADC development.
Core Components and Their Strategic Roles
The this compound drug-linker is a sophisticated construct where each component is selected for a specific function to optimize the therapeutic index of the resulting ADC.
-
Bicyclo[6.1.0]nonyne (BCN): A strained alkyne that serves as a highly reactive handle for bioorthogonal, copper-free click chemistry. It readily participates in Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with an azide-modified antibody, enabling precise, site-specific conjugation. This method yields homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for consistent efficacy and safety profiles.
-
PEG2 Spacer: A short polyethylene (B3416737) glycol (PEG) unit incorporated to enhance the hydrophilicity of the linker-payload. This improved water solubility helps to prevent aggregation of the ADC, a common challenge with hydrophobic payloads, and can improve the pharmacokinetic properties of the conjugate.
-
vcPABC Linker: This is a clinically validated, enzyme-cleavable linker system.
-
Valine-Citrulline (vc): A dipeptide motif that is stable in the systemic circulation but is efficiently cleaved by cathepsin B, a lysosomal protease that is often upregulated in tumor cells.
-
p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer that, upon cleavage of the valine-citrulline dipeptide, undergoes a 1,6-elimination reaction to release the active MMAE payload in its unmodified form.
-
-
Monomethyl Auristatin E (MMAE) Payload: A synthetic and highly potent antimitotic agent derived from the natural product dolastatin 10. MMAE functions by inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. The branched design of this linker allows for the attachment of two MMAE molecules, potentially increasing the potency of the ADC.
Mechanism of Action: From Systemic Circulation to Apoptosis
The therapeutic efficacy of an ADC constructed with this compound is a multi-step process designed for targeted cell killing.
-
Targeting and Binding: The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized vesicle, or endosome, fuses with a lysosome.
-
Payload Release: The acidic environment and high concentration of proteases, such as cathepsin B, within the lysosome lead to the cleavage of the valine-citrulline linker. This initiates the self-immolation of the PABC spacer, releasing the two MMAE molecules into the cytoplasm.
-
Cytotoxicity: The released MMAE binds to tubulin, inhibiting its polymerization and disrupting the microtubule network. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis.
-
Bystander Effect: Due to its membrane permeability, released MMAE can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative cancer cells, a phenomenon known as the bystander effect. This is particularly advantageous in treating heterogeneous tumors.[1]
Quantitative Data
In Vitro Cytotoxicity of MMAE
The potency of MMAE is demonstrated by its low nanomolar to picomolar IC50 values across a range of cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| SKBR3 | Breast Cancer | 3.27 ± 0.42[] |
| HEK293 | Kidney Cancer | 4.24 ± 0.37[] |
| BxPC-3 | Pancreatic Cancer | 0.97 ± 0.10[3] |
| PSN-1 | Pancreatic Cancer | 0.99 ± 0.09[3] |
| Capan-1 | Pancreatic Cancer | 1.10 ± 0.44[3] |
| Panc-1 | Pancreatic Cancer | 1.16 ± 0.49[3] |
| PC-3 | Prostate Cancer | ~2 |
| C4-2B | Prostate Cancer | ~2 |
| MDA-MB-468 | Breast Cancer | Sub-nanomolar |
| NCI-N87 | Gastric Cancer | Sub-nanomolar |
Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and incubation time.
Representative In Vivo Efficacy of a Dual-Payload MMAE ADC
While specific in vivo data for an ADC with the this compound linker is not publicly available, studies on dual-payload ADCs with similar branched linkers and MMAE demonstrate significant anti-tumor activity in xenograft models. For example, a dual-payload MMAE/MMAF ADC showed superior efficacy in a heterogeneous HER2-positive/negative breast cancer model compared to single-payload ADCs.[4]
| Animal Model | Treatment Group | Dose | Tumor Growth Inhibition | Survival |
| HER2 Heterogeneous Breast Cancer Xenograft | Dual-Payload MMAE/F ADC | 3 mg/kg | Complete tumor regression | 100% survival at day 60 |
| HER2 Heterogeneous Breast Cancer Xenograft | MMAF single-payload ADC | 3 mg/kg | Limited tumor inhibition | ~20% survival at day 60 |
Pharmacokinetic Parameters of Branched vs. Linear PEGylated ADCs
Studies have shown that branched PEG linkers can improve the pharmacokinetic profile of ADCs compared to linear PEG linkers of the same molecular weight, leading to longer in vivo exposure.[5]
| ADC Construct | Half-life (t½) | Clearance (CL) | Area Under the Curve (AUC) |
| ADC with Branched 2x20 kDa PEG | Longer | Slower | Higher |
| ADC with Linear 40 kDa PEG | Shorter | Faster | Lower |
Experimental Protocols
Protocol for ADC Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the conjugation of an azide-modified antibody with the this compound linker.
-
Materials:
-
Azide-modified monoclonal antibody in a suitable buffer (e.g., PBS, pH 7.4).
-
This compound dissolved in a compatible organic solvent (e.g., DMSO).
-
Reaction buffer (e.g., PBS, pH 7.4).
-
Purification system (e.g., size-exclusion chromatography).
-
-
Procedure:
-
Prepare the antibody solution at a concentration of 1-10 mg/mL in the reaction buffer.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Add the BCN-linker solution to the antibody solution at a molar excess of 5-20 fold. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture at room temperature or 37°C for 2-16 hours with gentle mixing.
-
Monitor the reaction progress by LC-MS or HIC-HPLC to determine the drug-to-antibody ratio (DAR).
-
Once the desired DAR is achieved, purify the ADC from unconjugated linker and other reagents using size-exclusion chromatography.
-
Characterize the final ADC product for purity, aggregation, DAR, and endotoxin (B1171834) levels.
-
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the IC50 of the ADC in target cancer cell lines.
-
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
ADC and control antibody solutions.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl).
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well and incubate overnight.
-
Prepare serial dilutions of the ADC and control antibody in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells.
-
Incubate the plate for 72-120 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 2-4 hours.
-
Add 100 µL of solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the cell viability against the log of the ADC concentration.
-
Protocol for In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical study to evaluate the anti-tumor efficacy of the ADC in a mouse xenograft model.
-
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID).
-
Human cancer cell line that expresses the target antigen.
-
Matrigel or a similar basement membrane matrix.
-
ADC, control antibody, and vehicle solutions for injection.
-
Calipers for tumor measurement.
-
-
Procedure:
-
Tumor Implantation: Subcutaneously implant 1-10 million cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to an average volume of 100-200 mm³.
-
Randomization and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, control antibody, ADC at various doses). Administer the treatments intravenously (i.v.) or intraperitoneally (i.p.) according to the study design (e.g., single dose or multiple doses).
-
Tumor Measurement: Measure the tumor volume with calipers 2-3 times per week using the formula: Volume = (Length x Width²) / 2.
-
Body Weight Monitoring: Monitor the body weight of the mice regularly as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on a set time point. Tumor growth inhibition (TGI) and survival can be calculated.
-
Mandatory Visualizations
MMAE-Induced Apoptosis Signaling Pathway
General ADC Development Workflow
Linker-Payload Selection Decision Framework
Conclusion
The this compound drug-linker conjugate represents a highly sophisticated and promising tool for the development of novel ADCs. Its design addresses key challenges in the field, including ADC homogeneity, stability, and potency. The incorporation of a BCN handle for site-specific conjugation, a branched structure for a dual payload of MMAE, a hydrophilic PEG spacer, and a clinically validated cleavable linker system provides a strong foundation for creating ADCs with a potentially wide therapeutic window. This guide provides the necessary technical information and protocols to enable researchers to effectively utilize this advanced linker-payload in their ADC discovery and development programs, with the ultimate goal of bringing more effective targeted therapies to cancer patients.
References
- 1. Broadening the Therapeutic Window of ADCs Using Site-Specific Bioconjugation Showcased by an MMAE-Containing Peptide Linker in a CD79b-Targeting ADC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antibody-Drug Conjugates With Dual Payloads Against Heterogeneous Tumors | Biopharma PEG [biochempeg.com]
- 5. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BCN-HS-PEG2(vcPABC-MMAE)2 Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. This document provides a detailed protocol for the conjugation of a monoclonal antibody (mAb) with the drug-linker BCN-HS-PEG2(vcPABC-MMAE)2. This specific linker system utilizes a bicyclononyne (BCN) group for covalent attachment to an azide-modified antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of copper-free click chemistry. The linker incorporates a hydrophilic PEG2 spacer, a cathepsin B-cleavable valine-citrulline (vc) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer, and two molecules of the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[1][2][3] Upon internalization of the ADC by the target cancer cell, the vc linker is cleaved in the lysosomal compartment, releasing the two MMAE payloads to induce cell cycle arrest and apoptosis.[4][5]
This protocol outlines the necessary steps for antibody modification to introduce azide (B81097) groups, the conjugation reaction with the this compound drug-linker, and the subsequent purification and characterization of the resulting ADC.
Principle of the Conjugation Strategy
The conjugation process is a two-stage procedure that begins with the introduction of azide functional groups onto the antibody. This is followed by the specific and efficient copper-free click chemistry reaction between the azide-modified antibody and the BCN group of the drug-linker. This site-specific conjugation method allows for precise control over the drug-to-antibody ratio (DAR).
Materials and Reagents
A comprehensive list of necessary materials and reagents is provided in the table below.
| Reagent | Supplier | Purpose |
| Monoclonal Antibody (mAb) | User-provided | Targeting vehicle |
| This compound | e.g., MedChemExpress | Drug-linker payload |
| Azide-PEG-NHS Ester | e.g., BroadPharm | For azide modification of the antibody |
| Dimethyl sulfoxide (B87167) (DMSO), anhydrous | Sigma-Aldrich | Solvent for drug-linker |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco | Reaction and storage buffer |
| Amicon® Ultra Centrifugal Filters | MilliporeSigma | Buffer exchange and concentration |
| Zeba™ Spin Desalting Columns | Thermo Fisher Scientific | Removal of excess reagents |
| Hydrophobic Interaction Chromatography (HIC) Column | e.g., Tosoh Bioscience | DAR determination |
| Size Exclusion Chromatography (SEC) Column | e.g., Agilent Technologies | Aggregate and fragment analysis |
| Mass Spectrometer (e.g., Q-TOF) | e.g., Agilent, Sciex | Intact mass analysis |
Experimental Protocols
Antibody Preparation and Azide Modification
This initial phase involves the introduction of azide groups onto the antibody, typically through the reaction of an NHS-ester-containing azide linker with lysine (B10760008) residues on the antibody surface.
-
Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-10 mg/mL in PBS, pH 7.4.
-
Ensure the antibody is in an amine-free buffer (e.g., PBS). If necessary, perform a buffer exchange using an Amicon® Ultra centrifugal filter.
-
-
Azide-PEG-NHS Ester Stock Solution:
-
Dissolve the Azide-PEG-NHS ester in anhydrous DMSO to a final concentration of 10 mM.
-
-
Azide Modification Reaction:
-
Add a 5-10 molar excess of the Azide-PEG-NHS ester stock solution to the antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
-
Removal of Excess Reagent:
-
Purify the azide-modified antibody from the unreacted Azide-PEG-NHS ester using a Zeba™ Spin Desalting Column equilibrated with PBS, pH 7.4.
-
ADC Conjugation: Copper-Free Click Chemistry
This step involves the reaction of the azide-modified antibody with the BCN-containing drug-linker.
-
Drug-Linker Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a final concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound stock solution to the azide-modified antibody. The final DMSO concentration should not exceed 10% (v/v) to prevent antibody denaturation.
-
Incubate the reaction for 4-16 hours at room temperature or 4°C with gentle mixing.
-
Purification of the Antibody-Drug Conjugate
Purification is critical to remove unreacted drug-linker and any potential aggregates.
-
Initial Purification:
-
Remove the excess, unreacted drug-linker using a Zeba™ Spin Desalting Column or by tangential flow filtration (TFF).[6][]
-
-
Chromatographic Polishing:
Characterization of the ADC
Thorough characterization is essential to ensure the quality and consistency of the ADC.
| Parameter | Method | Purpose |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) | To determine the average number of drug-linkers conjugated to each antibody.[9][10] |
| Purity and Aggregation | Size Exclusion Chromatography (SEC) | To assess the percentage of monomer, aggregates, and fragments.[6] |
| Intact Mass Analysis | Mass Spectrometry (MS) | To confirm the successful conjugation and determine the distribution of different DAR species.[9] |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | To quantify the amount of unconjugated vcPABC-MMAE. |
| In Vitro Cytotoxicity | Cell-based assays | To evaluate the potency of the ADC on target cells. |
Diagrams
Caption: Workflow for the preparation of the this compound ADC.
Caption: Mechanism of action of a vcPABC-MMAE based antibody-drug conjugate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | ADC Linker | 2126083-82-5 | Invivochem [invivochem.com]
- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 5. Antibody BCN-VC-PAB-MMAE Conjugation Kits, 1 vial | BroadPharm [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 8. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cellmosaic.com [cellmosaic.com]
Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with BCN Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions utilizing Bicyclo[6.1.0]nonyne (BCN) linkers. This powerful, copper-free click chemistry is instrumental in the field of bioconjugation for applications ranging from antibody-drug conjugate (ADC) development to cellular imaging.
Introduction to SPAAC with BCN Linkers
The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a bioorthogonal ligation reaction that enables the covalent conjugation of molecules in complex biological environments.[1] Unlike the copper-catalyzed version (CuAAC), SPAAC does not require a cytotoxic copper catalyst, making it ideal for in vivo applications and the modification of sensitive biomolecules.[1] This reaction leverages the high ring strain of cyclooctynes, such as BCN, to react spontaneously with azides, forming a stable triazole linkage.[1]
BCN linkers are favored for their excellent reaction kinetics and solubility.[2] They offer a favorable balance of reactivity and stability, being smaller and less lipophilic than some other cyclooctynes like DBCO.[3] The incorporation of polyethylene (B3416737) glycol (PEG) spacers in many BCN linkers enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[1][4]
Key Features of SPAAC with BCN Reagents:
-
Biocompatibility: The absence of a copper catalyst makes it suitable for reactions in living systems.[1][5]
-
High Selectivity: Azides and BCN groups react specifically with each other, even in the presence of other functional groups found in biological samples.[6]
-
Mild Reaction Conditions: The reaction proceeds efficiently in aqueous buffers at physiological pH and ambient temperatures.[1]
-
Stability: The resulting triazole linkage is highly stable.[1]
-
Efficiency: The reaction typically results in high yields of the conjugated product.[1]
Core Concepts and Workflow
The fundamental principle of SPAAC with BCN linkers involves the reaction of a BCN-functionalized molecule with an azide-functionalized molecule. A generalized workflow for the bioconjugation of an antibody is depicted below.
Quantitative Data Summary
The efficiency of SPAAC reactions with BCN linkers can be assessed through various analytical techniques. Below are tables summarizing typical quantitative data.
Table 1: Drug-to-Antibody Ratio (DAR) Analysis of Trastuzumab-BCN-PEG4-Payload [6]
| Conjugate | Analytical Method | Average DAR | DAR Distribution |
| Trastuzumab-BCN-PEG4-Payload | Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
| Trastuzumab-BCN-PEG4-Payload | Reversed-Phase Liquid Chromatography (RP-LC) | 1.9 | Not specified |
Table 2: Comparative Reaction Kinetics of Bioorthogonal Reactions [3]
| Bioorthogonal Reaction | Reagents | Second-Order Rate Constant (M⁻¹s⁻¹) | Key Characteristics |
| SPAAC | BCN-PEG-alkyne + Azide (B81097) | ~0.1 - 0.2 | Good balance of reactivity and stability, smaller and less lipophilic than DBCO. |
| SPAAC | DBCO + Azide | Generally faster than BCN | Higher ring strain leads to faster reaction but lower stability. |
| CuAAC | Terminal Alkyne + Azide (with Cu(I) catalyst) | ~10 - 100 | Fast reaction, but the copper catalyst can be toxic to cells. |
| iEDDA | trans-Cyclooctene (TCO) + Tetrazine | ~1 - 10⁶ | Extremely fast kinetics, but TCO and tetrazine are bulkier than alkynes and azides. |
| Note: Reaction rates are dependent on the specific azide, solvent, and temperature. |
Experimental Protocols
Herein are detailed methodologies for key experiments involving SPAAC reactions with BCN linkers.
Protocol 1: General Procedure for Conjugating an Azide-Modified Protein with a BCN-Linker
This protocol outlines the general procedure for conjugating an azide-modified protein with a BCN-containing molecule (e.g., BCN-PEG4-Alkyne).[1] The specific concentrations and reaction parameters may require optimization depending on the properties of the protein.
Materials:
-
Azide-Modified Protein: Purified and buffer-exchanged into an amine-free buffer such as PBS (pH 7.4).
-
BCN-Linker (e.g., BCN-PEG4-Alkyne): Stored at -20°C or -80°C.
-
Anhydrous DMSO
-
Reaction Buffer: PBS, pH 7.4
-
Quenching reagent (optional)
-
Purification column (e.g., Size-Exclusion Chromatography - SEC)
Procedure:
-
Preparation of Reagents:
-
Allow the vial of BCN-Linker to warm to room temperature before opening.
-
Prepare a stock solution of the BCN-Linker in anhydrous DMSO (e.g., 10 mM).
-
Determine the precise concentration of the azide-modified protein solution using a standard protein assay (e.g., BCA or Bradford).
-
-
SPAAC Reaction:
-
In a suitable reaction vessel, add the azide-modified protein solution.
-
Add the BCN-Linker stock solution to the protein solution. A 2- to 4-fold molar excess of the BCN reagent over the azide-modified protein is a good starting point.[1] The final concentration of DMSO in the reaction mixture should ideally be kept below 5% (v/v) to minimize potential effects on protein structure and stability.[1]
-
Gently mix the reaction components.
-
-
Incubation:
-
Monitoring the Reaction (Optional):
-
The progress of the reaction can be monitored by techniques such as Mass Spectrometry (to observe the increased molecular weight of the conjugated product) or SDS-PAGE (a noticeable band shift may be observed).[1]
-
-
Purification:
-
Once the reaction is complete, remove the excess, unreacted BCN-Linker and any byproducts using a suitable purification method, such as size-exclusion chromatography (SEC).
-
Protocol 2: Site-Specific Antibody Conjugation using a BCN-Linker
This protocol describes a two-step strategy for the site-specific conjugation of an antibody.[6] First, the antibody is enzymatically modified to introduce an azide group, followed by the SPAAC reaction with a BCN-functionalized payload.
Materials:
-
Antibody (e.g., Trastuzumab)
-
EndoS2 enzyme
-
Galactosyltransferase
-
UDP-GalNAz
-
BCN-functionalized payload (e.g., BCN-PEG4-Drug)
-
Protein A affinity column
-
Size-Exclusion Chromatography (SEC) column
-
Reaction Buffers (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Procedure:
Part A: Enzymatic Azide Installation [6]
-
Deglycosylation: Incubate the antibody with EndoS2 at a molar ratio of 1:10 (enzyme:antibody) in PBS at 37°C for 4 hours.
-
Azide Installation: To the deglycosylated antibody solution, add Galactosyltransferase to a final concentration of 0.1 mg/mL and UDP-GalNAz to a final concentration of 1 mM. Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
Purification of Azide-Modified Antibody: Purify the azide-modified antibody using a Protein A affinity column to remove the enzymes and excess reagents.
Part B: SPAAC Reaction [6]
-
Preparation of BCN-Payload Stock: Prepare a stock solution of the BCN-functionalized payload in anhydrous DMSO.
-
Conjugation Reaction: Slowly add a 5- to 10-fold molar excess of the BCN-payload stock solution to the azide-modified antibody solution while gently vortexing. The final DMSO concentration should not exceed 10% (v/v).
-
Incubation: Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.
-
Purification of the ADC: Remove the excess, unreacted BCN-payload by size-exclusion chromatography (SEC). Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.
Part C: Characterization
-
Concentration Determination: Concentrate the purified ADC and determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Confirmation of Conjugation: Confirm successful conjugation by mass spectrometry, observing an increase in mass corresponding to the attached BCN-payload.
-
DAR Determination: Determine the drug-to-antibody ratio (DAR) by Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).
Signaling Pathways and Logical Relationships
The underlying chemical transformation in all these protocols is the SPAAC reaction. The diagram below illustrates the cycloaddition of a BCN linker with an azide-functionalized molecule to form a stable triazole linkage.
Troubleshooting and Optimization
Several factors can influence the outcome of SPAAC reactions. The following diagram outlines a troubleshooting workflow for optimizing reaction conditions.
For slow reactions, consider screening a range of pH values (e.g., 6.5-8.5) and trying different buffer systems (e.g., PBS vs. HEPES).[7] Increasing the temperature (e.g., from room temperature to 37°C) can also increase the reaction rate.[7] If steric hindrance is suspected, redesigning reagents to minimize steric clash around the azide and alkyne moieties may be necessary.[7]
References
Application Notes and Protocols: In Vitro Cytotoxicity Assay for vcPABC-MMAE Antibody-Drug Conjugates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics designed to selectively deliver potent cytotoxic agents to tumor cells while minimizing systemic toxicity. A common ADC design utilizes the potent anti-mitotic agent, monomethyl auristatin E (MMAE), as the cytotoxic payload. MMAE is attached to a monoclonal antibody (mAb) via a cleavable linker system, such as the valine-citrulline p-aminobenzylcarbamate (vcPABC) linker. The mAb component of the ADC targets a specific antigen overexpressed on the surface of cancer cells. Following binding to the target antigen, the ADC is internalized by the cancer cell through receptor-mediated endocytosis.[1][2][3] Once inside the cell, the ADC is trafficked to the lysosome, where the vc linker is cleaved by lysosomal proteases like Cathepsin B.[][5][6][7] This cleavage event releases the active MMAE payload into the cytoplasm. MMAE then exerts its cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[8][9][10] This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
This application note provides a detailed protocol for determining the in vitro cytotoxicity of a vcPABC-MMAE ADC using a cell viability assay. The protocol is designed to be a robust and reproducible method for assessing the potency and specificity of ADC candidates in a laboratory setting.
Data Presentation
The quantitative data generated from the in vitro cytotoxicity assay is typically summarized to determine the half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the ADC required to inhibit the growth of 50% of the target cells. This data is crucial for comparing the potency of different ADC candidates and for selecting promising leads for further development.
Table 1: Summary of In Vitro Cytotoxicity of a vcPABC-MMAE ADC against Antigen-Positive and Antigen-Negative Cell Lines.
| Cell Line | Target Antigen Expression | vcPABC-MMAE ADC IC50 (ng/mL) | Unconjugated Antibody (Control) IC50 (ng/mL) | Free MMAE IC50 (ng/mL) |
| Cell Line A | Positive | 15.2 | > 10,000 | 0.5 |
| Cell Line B | Negative | > 10,000 | > 10,000 | 0.8 |
Experimental Protocols
This section details the methodology for conducting an in vitro cytotoxicity assay to evaluate a vcPABC-MMAE ADC. A common and reliable method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[11][12][13]
Materials and Reagents
-
Target antigen-positive cancer cell line (e.g., SK-BR-3, BT-474 for HER2-targeting ADCs).[14][15]
-
Target antigen-negative cancer cell line (e.g., MCF-7, MDA-MB-468).[15][16]
-
vcPABC-MMAE ADC.
-
Unconjugated monoclonal antibody (isotype control).
-
Free MMAE payload.
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Trypsin-EDTA solution.
-
MTT reagent (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO).[13]
-
96-well flat-bottom cell culture plates.
-
Multi-channel pipette.
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Humidified incubator (37°C, 5% CO2).
Experimental Workflow
The following diagram illustrates the general workflow for the in vitro cytotoxicity assay.
Detailed Step-by-Step Protocol
-
Cell Seeding:
-
Culture antigen-positive and antigen-negative cells in their recommended complete medium until they reach approximately 80-90% confluency.
-
Harvest the cells using trypsin-EDTA, neutralize with complete medium, and perform a cell count to determine the cell concentration.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[17]
-
Include wells with medium only to serve as a blank control.
-
Incubate the plates overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare serial dilutions of the vcPABC-MMAE ADC, unconjugated antibody, and free MMAE in complete medium. A typical concentration range for the ADC would be from 0.01 ng/mL to 10,000 ng/mL.[14][16]
-
Carefully remove the medium from the wells and add 100 µL of the diluted test articles to the appropriate wells.
-
Include untreated cells (medium only) as a negative control for 100% cell viability.
-
Incubate the plates for 72 to 120 hours at 37°C with 5% CO2. The incubation time should be optimized based on the cell doubling time and the mechanism of action of the payload. For tubulin inhibitors like MMAE, a longer incubation period (72-96 hours) is often required to observe the full cytotoxic effect.[11][13]
-
-
MTT Assay and Data Analysis:
-
After the incubation period, add 20 µL of MTT reagent (5 mg/mL) to each well.[11][13]
-
Incubate the plates for 2-4 hours at 37°C, protected from light, to allow for the formation of formazan crystals.
-
Carefully remove the medium containing the MTT reagent.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula: Cell Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
-
Plot the cell viability (%) against the logarithm of the ADC concentration and fit the data to a four-parameter logistic (sigmoidal) dose-response curve to determine the IC50 value.
-
Mechanism of Action and Signaling Pathway
The following diagram illustrates the mechanism of action of a vcPABC-MMAE ADC, from target binding to the induction of apoptosis.
References
- 1. Anti-EGFR-Mc-VC-PABC-MMAE ADC - Creative Biolabs [creative-biolabs.com]
- 2. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A General ADC Linker - vcMMAE [bldpharm.com]
- 5. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. herbmedpharmacol.com [herbmedpharmacol.com]
- 15. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols for In Vivo Efficacy Study of a BCN-MMAE Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of cancer therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents.[1][2][3] This application note provides a detailed protocol for conducting an in vivo efficacy study of an ADC utilizing a bicyclo[6.1.0]nonyne (BCN) linker for site-specific conjugation of the potent microtubule inhibitor, monomethyl auristatin E (MMAE).[4][5]
The BCN linker facilitates a highly efficient and stable conjugation of MMAE to the antibody via strain-promoted alkyne-azide cycloaddition (SPAAC), a form of click chemistry.[4][5][6] MMAE, a synthetic analog of the natural product dolastatin 10, exerts its cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][7][8]
This document will guide researchers through the essential steps of designing and executing a preclinical xenograft study to evaluate the anti-tumor activity of a BCN-MMAE ADC. It covers experimental design, detailed protocols, data collection, and analysis, and includes visual representations of the experimental workflow and the ADC's mechanism of action.
Mechanism of Action of BCN-MMAE ADC
The BCN-MMAE ADC leverages the targeting specificity of a monoclonal antibody to deliver the highly potent MMAE payload directly to tumor cells expressing a specific surface antigen.[9] Upon binding to the target antigen, the ADC is internalized by the cancer cell, typically through receptor-mediated endocytosis.[10] Following internalization, the ADC is trafficked to the lysosome where, in the case of a cleavable linker system (e.g., containing a valine-citrulline peptide), the linker is cleaved by lysosomal proteases like Cathepsin B.[8][11] This releases the MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, disrupting the microtubule network, which is essential for mitotic spindle formation.[8][] This interference with microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis (programmed cell death) in the cancer cell.[13]
Experimental Design and Protocols
A robust experimental design is crucial for obtaining reliable and reproducible data. The following sections detail the materials, methods, and a comprehensive protocol for an in vivo efficacy study.
Materials
-
Test Article: BCN-MMAE ADC (properly characterized for drug-to-antibody ratio (DAR), purity, and endotoxin (B1171834) levels).
-
Control Articles:
-
Vehicle control (e.g., sterile PBS or formulation buffer).
-
Unconjugated monoclonal antibody.
-
Isotype control ADC (optional, to assess non-specific toxicity).
-
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude or NOD/SCID) are commonly used for xenograft studies.[13] The choice of strain will depend on the tumor cell line. All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.[14]
-
Tumor Cell Line: A well-characterized cancer cell line that expresses the target antigen for the monoclonal antibody of the ADC.
-
Cell Culture Reagents: Appropriate growth medium, supplements, and sterile consumables.
-
Animal Husbandry Supplies: Cages, bedding, food, and water.
-
Dosing and Monitoring Equipment: Syringes, needles, calipers for tumor measurement, and an analytical balance for weighing animals.
Experimental Workflow
The overall workflow for the in vivo efficacy study is depicted in the diagram below. It encompasses cell culture and implantation, animal randomization, treatment administration, and monitoring of tumor growth and animal health, culminating in endpoint analysis.
Detailed Experimental Protocol
1. Tumor Cell Culture and Implantation
-
Culture the selected tumor cell line under sterile conditions using the recommended growth medium and supplements.
-
Harvest cells during the logarithmic growth phase and resuspend them in a suitable sterile medium (e.g., serum-free medium or PBS) at the desired concentration (typically 1-10 x 10^6 cells per animal).
-
Subcutaneously implant the tumor cells into the flank of each mouse.
2. Tumor Growth Monitoring and Animal Randomization
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Measure tumor dimensions (length and width) with calipers every 2-3 days. Calculate tumor volume using the formula: Tumor Volume = (Length x Width²) / 2.
-
Once tumors reach the desired average size, randomize the animals into treatment groups (typically 8-10 animals per group) with similar mean tumor volumes.
3. ADC Formulation and Administration
-
On the day of dosing, thaw the BCN-MMAE ADC, unconjugated antibody, and any other control articles and dilute them to the final concentration in the vehicle solution.
-
Administer the treatments to the respective groups, typically via intravenous (IV) injection into the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
4. In-Life Monitoring
-
Measure tumor volumes and body weights of all animals at least twice a week.
-
Monitor the animals for any clinical signs of toxicity, such as changes in appearance, behavior, or activity. Record all observations.
-
Euthanize animals if they meet the pre-defined endpoint criteria, which may include excessive tumor burden (e.g., >2000 mm³), significant body weight loss (e.g., >20%), or severe clinical signs of toxicity.
5. Endpoint Analysis
-
At the end of the study, euthanize all remaining animals.
-
Excise the tumors, weigh them, and, if planned, process them for further analysis (e.g., histopathology, immunohistochemistry, or biomarker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group relative to the vehicle control group. TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
Data Presentation
Quantitative data from the in vivo efficacy study should be summarized in clear and well-structured tables to facilitate comparison between treatment groups.
Table 1: Tumor Growth Inhibition (TGI)
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | TGI (%) |
| Vehicle Control | - | QW x 3 | 1850 ± 210 | - |
| Unconjugated mAb | 5 | QW x 3 | 1600 ± 180 | 13.5 |
| BCN-MMAE ADC | 1 | QW x 3 | 850 ± 95 | 54.1 |
| BCN-MMAE ADC | 3 | QW x 3 | 320 ± 45 | 82.7 |
| BCN-MMAE ADC | 5 | QW x 3 | 150 ± 25 | 91.9 |
Table 2: Body Weight Changes
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Body Weight Change from Baseline (%) ± SEM |
| Vehicle Control | - | QW x 3 | +5.2 ± 1.5 |
| Unconjugated mAb | 5 | QW x 3 | +4.8 ± 1.2 |
| BCN-MMAE ADC | 1 | QW x 3 | +3.5 ± 1.8 |
| BCN-MMAE ADC | 3 | QW x 3 | -1.2 ± 2.1 |
| BCN-MMAE ADC | 5 | QW x 3 | -5.8 ± 2.5 |
Conclusion
This application note provides a comprehensive framework for designing and conducting an in vivo efficacy study for a novel BCN-MMAE ADC. Adherence to these detailed protocols will enable researchers to generate robust and reliable data to evaluate the anti-tumor activity and tolerability of their ADC candidates. The presented diagrams and tables offer a clear visual and quantitative summary of the experimental workflow and expected outcomes, facilitating the critical assessment of preclinical ADC performance and informing further drug development decisions.
References
- 1. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 2. tandfonline.com [tandfonline.com]
- 3. biocytogen.com [biocytogen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BCN Linkers | Conju-Probe | Enable Bioconjugation [conju-probe.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 9. Antibody-Drug Conjugates Containing Payloads from Marine Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antibody BCN-PEG2-VC-PAB-MMAE Conjugation Kits, 1 vial | BroadPharm [broadpharm.com]
- 13. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
Application Notes and Protocols for Cell-Based Assays of ADCs Utilizing BCN-HS-PEG2(vcPABC-MMAE)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The ADC described herein utilizes a BCN-HS-PEG2 linker to conjugate two molecules of the highly potent antimitotic agent, monomethyl auristatin E (MMAE), to a targeting antibody via a cathepsin B-cleavable valine-citrulline p-aminobenzylcarbamate (vcPABC) linker. The bicyclononyne (BCN) group allows for copper-free click chemistry-based conjugation to an azide-modified antibody.
These application notes provide detailed protocols for essential in vitro cell-based assays to characterize the efficacy and mechanism of action of ADCs constructed with the BCN-HS-PEG2(vcPABC-MMAE)2 drug-linker. The key assays described are cytotoxicity, internalization, and the bystander effect, which are critical for the preclinical evaluation and selection of ADC candidates.
Mechanism of Action
The therapeutic action of an ADC featuring the vcPABC-MMAE payload is a multi-step process. Initially, the ADC binds to a specific antigen on the surface of a target cancer cell. Subsequently, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The endosome containing the complex eventually fuses with a lysosome. Inside the acidic environment of the lysosome, proteases such as cathepsin B cleave the valine-citrulline linker, releasing the MMAE payload. Once liberated into the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization, which leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis. Due to its membrane permeability, the released MMAE can also diffuse out of the target cell and kill neighboring antigen-negative cells, a phenomenon known as the bystander effect.
Data Presentation
Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of an ADC. The following table summarizes representative IC50 values for free MMAE and MMAE-conjugated ADCs in various cancer cell lines.
| Cell Line | Target Antigen | Compound | IC50 (nM) | Reference |
| BxPC-3 | Tissue Factor | Free MMAE | 0.97 ± 0.10 | |
| PSN-1 | Tissue Factor | Free MMAE | 0.99 ± 0.09 | |
| Capan-1 | Tissue Factor | Free MMAE | 1.10 ± 0.44 | |
| Panc-1 | Tissue Factor | Free MMAE | 1.16 ± 0.49 | |
| SKBR3 | HER2 | Free MMAE | 3.27 ± 0.42 | |
| HEK293 | N/A | Free MMAE | 4.24 ± 0.37 | |
| DoHH2 | CD22 | HB22.7-vcMMAE | 0.02 µg/ml | |
| Granta 519 | CD22 | HB22.7-vcMMAE | 0.285 µg/ml | |
| Jurkat | CD22-negative | HB22.7-vcMMAE | > 2.5 µg/ml | |
| BT-474 | HER2 | mil40-15 (Cys-linker-MMAE) | 0.11 ± 0.01 |
Bystander Effect Data
The bystander effect is quantified by measuring the death of antigen-negative cells when co-cultured with antigen-positive cells in the presence of the ADC.
| Antigen-Positive Cell Line (Ag+) | Antigen-Negative Cell Line (Ag-) | Ag+:Ag- Ratio | ADC Concentration (nM) | % Bystander Killing of Ag- Cells | Reference |
| N87 (HER2+++) | GFP-MCF7 (HER2-) | 1:1 | 100 | ~40% | |
| N87 (HER2+++) | GFP-MCF7 (HER2-) | 1:3 | 100 | ~25% | |
| N87 (HER2+++) | GFP-MCF7 (HER2-) | 3:1 | 100 | ~60% | |
| BT-474 (HER2+++) | MCF-7 (HER2-) | 1:1 | N/A | Significant |
Internalization Data
The rate and extent of ADC internalization are crucial for payload delivery. This can be measured using various techniques, including flow cytometry with pH-sensitive dyes or imaging flow cytometry.
| Cell Line | Target Antigen | Time (hours) | % Internalization | Internalization Rate (min⁻¹) | Reference |
| A431 | EGFR | 24 | >80% | 0.047 | |
| H441 | EGFR | 24 | >70% | 0.15 | |
| BT-474 | HER2 | 6 | ~50% | N/A | |
| NCI-N87 | HER2 | 14 | ~50% | N/A | |
| SK-BR-3 | HER2 | 10 | ~50% | N/A |
Experimental Protocols
In Vitro Cytotoxicity Assay
This protocol details the determination of the IC50 of an ADC using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Target-positive and target-negative cancer cell lines
-
Complete cell culture medium
-
ADC with this compound
-
Free MMAE (as a control)
-
Isotype control ADC (non-binding)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
ADC Dilution: Prepare a serial dilution of the ADC, free MMAE, and isotype control ADC in complete medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a blank and untreated cells as a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be sufficient for the antimitotic effect of MMAE to manifest.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a plate reader.
-
Data Analysis: Subtract the absorbance of the blank wells from all other wells. Calculate cell viability as a percentage of the vehicle control. Plot the viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
Antibody Internalization Assay
This protocol describes a qualitative and quantitative assessment of ADC internalization using a pH-sensitive dye (e.g., pHrodo) and flow cytometry.
Materials:
-
Target-positive cancer cell lines
-
ADC labeled with a pH-sensitive dye (e.g., pHrodo Red)
-
Complete cell culture medium
-
FACS buffer (PBS with
Application Notes and Protocols for the Conjugation of BCN-HS-PEG2(vcPABC-MMAE)2 to a Monoclonal Antibody
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed for the targeted delivery of potent cytotoxic agents to cancer cells. This approach enhances the therapeutic window of the cytotoxic payload by minimizing systemic exposure and maximizing its concentration at the tumor site.[1] This document provides detailed application notes and protocols for the conjugation of a specific drug-linker, BCN-HS-PEG2(vcPABC-MMAE)2, to a monoclonal antibody (mAb).
The this compound drug-linker consists of four key components:
-
Bicyclononyne (BCN): A strained alkyne that enables covalent conjugation to an azide-modified antibody via a copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) reaction.[2] This bioorthogonal chemistry allows for highly specific and efficient conjugation under mild, aqueous conditions.[3][4]
-
Polyethylene Glycol (PEG)2 Spacer: A short PEG spacer that can enhance the solubility and pharmacokinetic properties of the resulting ADC.
-
vcPABC Linker: A cathepsin B-cleavable linker composed of a valine-citrulline (vc) dipeptide and a p-aminobenzoyloxycarbonyl (PABC) self-immolative spacer.[5][6] This linker is designed to be stable in the bloodstream and release the cytotoxic payload upon internalization into the lysosomal compartment of target cells, where cathepsin B is active.[7][8]
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[6][9] Due to its high toxicity, MMAE is unsuitable for systemic administration as a standalone drug but is highly effective as an ADC payload.[9]
This document will guide researchers through the essential steps of antibody modification, conjugation, purification, and characterization of the resulting ADC, along with protocols for evaluating its in vitro cytotoxicity.
Mechanism of Action
The therapeutic action of an ADC prepared with the vcPABC-MMAE linker is a multi-step process initiated by the specific binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell.[5] Upon binding, the ADC-antigen complex is internalized, typically through endocytosis, and trafficked to the lysosomes.[6] The acidic and enzyme-rich environment of the lysosome facilitates the cleavage of the valine-citrulline linker by cathepsin B.[7] This cleavage event triggers the self-immolation of the PABC spacer, leading to the release of free MMAE into the cytoplasm.[5]
Once released, MMAE exerts its potent cytotoxic effect by binding to tubulin and inhibiting its polymerization into microtubules.[6][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces programmed cell death (apoptosis) through the activation of caspase cascades.[6][10]
Experimental Protocols
Azide (B81097) Modification of the Monoclonal Antibody
For the SPAAC reaction to occur, the monoclonal antibody must first be functionalized with azide groups. This can be achieved through the modification of lysine (B10760008) residues.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Azido-NHS ester (e.g., Azido-PEG4-NHS Ester)
-
Reaction buffer (e.g., PBS, pH 8.0)
-
Desalting column (e.g., PD-10)
-
Anhydrous Dimethylsulfoxide (DMSO)
Protocol:
-
Antibody Preparation:
-
If the antibody solution contains sodium azide, it must be removed by dialysis or buffer exchange into PBS, pH 7.4.
-
Adjust the antibody concentration to 5-10 mg/mL in the reaction buffer.
-
-
Azide Labeling Reaction:
-
Prepare a 10 mM stock solution of the Azido-NHS ester in anhydrous DMSO.
-
Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the antibody solution while gently vortexing. The final DMSO concentration should be kept below 10% (v/v).
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess, unreacted Azido-NHS ester using a desalting column pre-equilibrated with PBS, pH 7.4.
-
Collect the fractions containing the azide-modified antibody.
-
Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry or mass spectrometry.
-
Conjugation of this compound to the Azide-Modified Antibody
This protocol describes the SPAAC reaction between the azide-modified antibody and the BCN-containing drug-linker.
Materials:
-
Azide-modified monoclonal antibody
-
This compound
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Anhydrous DMSO
Protocol:
-
Prepare Drug-Linker Stock Solution:
-
Dissolve this compound in anhydrous DMSO to a concentration of 10 mM immediately before use.
-
-
SPAAC Reaction:
-
Add a 3- to 5-fold molar excess of the this compound stock solution to the azide-modified antibody solution.
-
The final DMSO concentration in the reaction mixture should be kept below 10% (v/v).
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle agitation.[11] Reaction times and temperatures may require optimization depending on the specific antibody and desired drug-to-antibody ratio (DAR).[3][12]
-
Purification of the Antibody-Drug Conjugate
Purification is critical to remove unreacted drug-linker and to separate ADC species with different DARs. Hydrophobic Interaction Chromatography (HIC) is a widely used method for this purpose.
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)[13]
-
HIC Mobile Phase A: 1.5 M Ammonium (B1175870) Sulfate (B86663) in 25 mM Potassium Phosphate, pH 7.0[14]
-
HIC Mobile Phase B: 25 mM Potassium Phosphate, pH 7.0, with 25% (v/v) isopropanol[14]
-
HPLC system
Protocol:
-
Column Equilibration:
-
Equilibrate the HIC column with Mobile Phase A.
-
-
Sample Loading:
-
Dilute the conjugation reaction mixture with Mobile Phase A to a final ammonium sulfate concentration of approximately 1 M.
-
Inject the diluted sample onto the equilibrated column.
-
-
Elution:
-
Apply a linear gradient from 0% to 100% Mobile Phase B over approximately 15-30 minutes to elute the ADC species.[14] Species with higher DARs are more hydrophobic and will elute later.
-
Monitor the elution profile at 280 nm.
-
-
Fraction Collection and Desalting:
-
Collect fractions corresponding to the desired DAR species.
-
Pool the relevant fractions and perform buffer exchange into a suitable formulation buffer (e.g., PBS) using a desalting column or tangential flow filtration.
-
Characterization of the Antibody-Drug Conjugate
The purified ADC should be thoroughly characterized to determine its key quality attributes, including the average DAR and drug load distribution.
a) Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
The HIC-HPLC method used for purification can also be used for analytical characterization of the DAR.
Protocol:
-
Analyze the purified ADC using the HIC-HPLC method described in the purification section.
-
The chromatogram will show a series of peaks, with each peak corresponding to a different DAR species (e.g., DAR0, DAR2, DAR4, etc.).
-
Calculate the average DAR by determining the weighted average of the peak areas.
b) DAR Determination by LC-MS
Liquid chromatography-mass spectrometry provides a more precise determination of the DAR and can confirm the identity of the conjugated species.
Protocol:
-
Sample Preparation:
-
The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation may also be performed to simplify the mass spectrum.
-
-
LC-MS Analysis:
-
Inject the prepared sample onto a reverse-phase or size-exclusion chromatography column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).
-
Acquire the mass spectra of the eluting species.
-
-
Data Analysis:
-
Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.
-
Calculate the DAR by comparing the masses of the conjugated and unconjugated antibody or antibody subunits.
-
In Vitro Cytotoxicity Assay
The biological activity of the ADC is assessed by determining its cytotoxicity against cancer cell lines that express the target antigen. An MTT assay is a common method for this purpose.
Materials:
-
Target antigen-positive and -negative cancer cell lines
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Purified ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Protocol:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.[15]
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the cells and add the ADC dilutions. Include untreated control wells.
-
Incubate the plate for 72-96 hours at 37°C in a CO2 incubator.[8]
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Add the solubilization solution to each well and incubate overnight to dissolve the formazan (B1609692) crystals.[15]
-
-
Data Analysis:
-
Read the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
-
Data Presentation
Table 1: Summary of Quantitative Data for a Typical BCN-MMAE ADC
| Parameter | Typical Value | Method of Determination |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.3 | HIC-HPLC, LC-MS |
| Conjugation Efficiency | >95% | HIC-HPLC |
| Monomer Purity | >98% | Size-Exclusion Chromatography |
| In Vitro Cytotoxicity (IC50) | 0.1 - 10 nM | MTT Assay |
Note: These values are representative and may vary depending on the specific monoclonal antibody, conjugation conditions, and target cell line.
Visualizations
Caption: Experimental workflow for ADC production and characterization.
Caption: MMAE mechanism of action and signaling pathway.
References
- 1. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 2. broadpharm.com [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. MMAE – The Beloved Toxin of ADCs: Mechanisms, Advantages & Challenges-DIMA BIOTECH [dimabio.com]
- 7. researchgate.net [researchgate.net]
- 8. Total antibody quantification for MMAE-conjugated antibody-drug conjugates: impact of assay format and reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 10. researchgate.net [researchgate.net]
- 11. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
Preparing BCN-HS-PEG2(vcPABC-MMAE)2 Antibody-Drug Conjugates for In Vivo Studies: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the preparation and in vivo evaluation of antibody-drug conjugates (ADCs) utilizing the BCN-HS-PEG2(vcPABC-MMAE)2 drug-linker. This linker system combines a bicyclononyne (BCN) group for site-specific antibody conjugation via click chemistry, a hydrophilic polyethylene (B3416737) glycol (PEG) spacer for improved pharmacokinetics, a cathepsin B-cleavable valine-citrulline (vc) dipeptide linker, and the potent cytotoxic agent monomethyl auristatin E (MMAE).
Mechanism of Action
The this compound ADC leverages antigen-mediated targeted delivery of the cytotoxic payload MMAE to cancer cells. Upon binding to the target antigen on the cell surface, the ADC is internalized. Inside the cell, the vc-PABC linker is cleaved by lysosomal proteases, such as cathepsin B, releasing the active MMAE.[1][2] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]
Caption: Mechanism of action of a this compound ADC.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the preparation and characterization of ADCs using the this compound linker, as well as typical parameters for in vivo studies.
| Parameter | Value | Reference(s) |
| ADC Preparation | ||
| Molar excess of linker to antibody | 2 - 4 fold | |
| Reaction Time | 4 - 24 hours | [4] |
| Reaction Temperature | 4°C - 25°C | [4] |
| DMSO concentration in reaction | < 5% (v/v) | [4] |
| ADC Characterization | ||
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | [5][6] |
| In Vivo Studies | ||
| Typical Dosage Range | 1 - 10 mg/kg | [2][5] |
| Administration Route | Intravenous (IV) or Intraperitoneal (IP) | [7] |
| Dosing Schedule | Single dose or once weekly/every 3 weeks | [5] |
| Component | Supplier Example |
| This compound | MedChemExpress |
| Azide-modified Antibody | Synthesized in-house or custom service |
| PBS, pH 7.4 | Standard laboratory supplier |
| DMSO (anhydrous) | Standard laboratory supplier |
| Centrifugal Filters (30 kDa MWCO) | Standard laboratory supplier |
| HIC Column | TSKgel Butyl-NPR or similar |
Experimental Protocols
Antibody Modification with Azide (B81097)
Site-specific incorporation of an azide group into the antibody is a prerequisite for conjugation with the BCN-linker. This can be achieved through enzymatic or chemical methods. One common method involves the use of galactosyltransferase to incorporate an azide-modified galactose (UDP-GalNAz) into the antibody's glycan structure.
Materials:
-
Antibody in a suitable buffer (e.g., PBS)
-
Galactosyltransferase
-
UDP-GalNAz
-
Protein A affinity column
Protocol:
-
To a solution of the antibody, add galactosyltransferase to a final concentration of 0.1 mg/mL.
-
Add UDP-GalNAz to a final concentration of 1 mM.
-
Incubate the reaction mixture at 30°C for 12-18 hours with gentle agitation.
-
Purify the azide-modified antibody using a Protein A affinity column to remove the enzyme and excess reagents.
-
Buffer exchange the purified antibody into PBS, pH 7.4.
ADC Conjugation via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the conjugation of the azide-modified antibody with the this compound linker.
Materials:
-
Azide-modified antibody in PBS, pH 7.4
-
This compound
-
Anhydrous DMSO
-
Centrifugal filters (30 kDa MWCO)
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
In a reaction tube, add the azide-modified antibody.
-
Slowly add a 2-4 fold molar excess of the this compound stock solution to the antibody solution while gently vortexing. Ensure the final DMSO concentration does not exceed 5% (v/v) to prevent antibody denaturation.[4]
-
Incubate the reaction mixture at room temperature (20-25°C) for 4-12 hours or at 4°C for 12-24 hours with gentle mixing.[4]
-
Purify the ADC by removing unreacted linker using centrifugal filters. Wash the ADC with PBS, pH 7.4, multiple times.
-
Determine the protein concentration of the final ADC solution using a BCA assay or by measuring absorbance at 280 nm.
ADC Characterization
Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC)-HPLC:
-
Use a HIC column suitable for antibody separations (e.g., TSKgel Butyl-NPR).
-
Establish a gradient of decreasing salt concentration (e.g., from high ammonium (B1175870) sulfate (B86663) to a low salt mobile phase).
-
Inject the ADC sample and monitor the elution profile at 280 nm.
-
The different DAR species will elute as distinct peaks. Calculate the average DAR by integrating the peak areas and weighting by the corresponding number of drugs per antibody.[]
Mass Spectrometry: Confirm the successful conjugation and determine the molecular weight of the different DAR species by LC-MS analysis.[9]
In Vivo Xenograft Model Study
This protocol outlines a general procedure for evaluating the efficacy of the prepared ADC in a tumor xenograft model.
Caption: General workflow for an in vivo xenograft study.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Tumor cell line expressing the target antigen (e.g., NCI-N87 for HER2-positive gastric cancer)[5]
-
Prepared ADC and vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Culture and Implantation:
-
Culture the chosen tumor cell line under standard conditions.
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or Matrigel).
-
Subcutaneously inject the cell suspension into the flank of each mouse.[6]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC treatment).[5]
-
-
Treatment Administration:
-
Prepare the ADC formulation for in vivo administration. A common formulation consists of dissolving the ADC in a vehicle such as a mixture of DMSO, PEG300, Tween 80, and saline.[10]
-
Administer the ADC and vehicle control to the respective groups via the chosen route (e.g., intravenous injection). A typical dose for vc-MMAE ADCs is in the range of 1-10 mg/kg.[2][5]
-
Follow the predetermined dosing schedule (e.g., a single dose or weekly injections).[5]
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Euthanize mice when tumors reach the maximum allowed size as per institutional guidelines or at the end of the study period.
-
Excise tumors for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
The this compound drug-linker offers a robust platform for the development of site-specific ADCs with potent anti-tumor activity. The protocols outlined in this document provide a comprehensive guide for the preparation, characterization, and in vivo evaluation of these promising therapeutic agents. Careful optimization of each step is crucial for achieving a homogeneous and effective ADC for preclinical studies.
References
- 1. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 9. agilent.com [agilent.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Efficacy Testing of BCN-MMAE Antibody-Drug Conjugates in 3D Spheroid Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Three-dimensional (3D) spheroid models are increasingly recognized as more physiologically relevant systems for in vitro cancer research compared to traditional 2D cell cultures.[1] These models better mimic the complex cell-cell and cell-matrix interactions, nutrient and oxygen gradients, and drug penetration barriers observed in in vivo tumors.[2][3] Antibody-drug conjugates (ADCs) represent a promising class of cancer therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload.[2]
This document provides a detailed protocol for evaluating the efficacy of a BCN-MMAE ADC using 3D tumor spheroid models. The BCN (bicyclo[6.1.0]nonyne) group facilitates copper-free click chemistry for antibody conjugation. The cytotoxic payload, monomethyl auristatin E (MMAE), is a potent antimitotic agent that inhibits tubulin polymerization.[4][5] The valine-citrulline (vc) linker is designed to be stable in the extracellular environment and cleaved by lysosomal proteases, such as cathepsin B, upon internalization into the target cancer cell, releasing the active MMAE payload.[4][5]
These protocols will guide researchers through spheroid formation, ADC treatment, and subsequent efficacy assessment using assays that measure cytotoxicity, cell viability, and spheroid growth inhibition.
Mechanism of Action of BCN-MMAE ADC
The BCN-MMAE ADC exerts its cytotoxic effect through a targeted delivery mechanism. The monoclonal antibody component of the ADC binds to a specific antigen on the surface of tumor cells. Following binding, the ADC-antigen complex is internalized, typically via receptor-mediated endocytosis, and trafficked to the lysosome.[6] Inside the lysosome, the protease-cleavable valine-citrulline linker is cleaved, releasing the potent MMAE payload into the cytoplasm.[5][] MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptotic cell death.[4][5]
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique in ultra-low attachment (ULA) microplates.[1][8]
Materials:
-
Cancer cell line of choice (e.g., HT-29, A549, MCF7, DU 145)[1]
-
Complete cell culture medium (e.g., McCoy's 5a, F-12K, DMEM with 10% FBS)[1]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well round-bottom ultra-low attachment (ULA) spheroid microplates[1]
-
Hemocytometer or automated cell counter
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Culture cancer cells in T-75 flasks to approximately 70-80% confluency.
-
Wash cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and collect the cell suspension.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Determine the cell concentration and viability using a hemocytometer or automated cell counter. Ensure cell viability is >90%.[9]
-
Prepare a single-cell suspension at the desired concentration. The optimal seeding density depends on the cell line and desired spheroid size and should be determined empirically.[1] A starting point for optimization could be seeding densities of 1,000, 5,000, and 10,000 cells per well.[1]
-
Dispense 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5-10 minutes to facilitate cell aggregation at the bottom of the well.[9]
-
Incubate the plate in a humidified incubator at 37°C with 5% CO₂.
-
Monitor spheroid formation daily using an inverted microscope. Spheroids should form within 24-72 hours, depending on the cell line.[1][9]
Protocol 2: BCN-MMAE ADC Treatment of Spheroids
Materials:
-
Pre-formed tumor spheroids in a 96-well ULA plate
-
BCN-MMAE ADC stock solution
-
Control antibodies (e.g., naked antibody, isotype control ADC)
-
Complete cell culture medium
-
Serological pipettes and multichannel pipettes
Procedure:
-
After 3-4 days of incubation, when spheroids have formed and are compact, they are ready for treatment.
-
Prepare serial dilutions of the BCN-MMAE ADC and control antibodies in complete cell culture medium. The concentration range should be chosen to determine a dose-response curve and calculate the IC50 value.
-
Carefully remove 50 µL of conditioned medium from each well of the spheroid plate.
-
Add 50 µL of the prepared ADC dilutions or control solutions to the corresponding wells. Include untreated wells as a negative control.
-
Return the plate to the humidified incubator (37°C, 5% CO₂) for the desired treatment duration (e.g., 72, 96, or 120 hours).
Protocol 3: Assessment of ADC Efficacy
Several methods can be used to assess the efficacy of the BCN-MMAE ADC on 3D spheroids.
A. Spheroid Size and Morphology Analysis (Live-Cell Imaging)
Procedure:
-
At regular intervals (e.g., every 24 hours) after ADC treatment, capture brightfield images of the spheroids in each well using an inverted microscope with an integrated camera or a high-content imaging system.[10]
-
Use image analysis software to measure the diameter or area of each spheroid.
-
Plot the spheroid growth over time for each treatment group. A reduction in spheroid size or growth rate indicates ADC cytotoxicity.
B. Cell Viability Assay (ATP-based Assay)
This assay quantifies the number of viable cells in a spheroid based on the amount of ATP present.
Procedure:
-
At the end of the treatment period, allow the spheroid plate to equilibrate to room temperature for 30 minutes.
-
Add a volume of a 3D cell viability reagent (e.g., CellTiter-Glo® 3D) equal to the volume of medium in the well.
-
Mix the contents by shaking the plate on an orbital shaker for 5 minutes to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of cell viability for each treatment condition relative to the untreated control.
C. Cytotoxicity Assay (Spheroid Dissociation and Flow Cytometry)
This method provides detailed information on the viability of individual cells within the spheroid.[3]
Procedure:
-
At the end of the treatment period, carefully transfer individual spheroids to a new microplate.
-
Wash the spheroids with PBS.
-
Dissociate the spheroids into a single-cell suspension using a dissociation reagent (e.g., TrypLE™ Express) with gentle pipetting.
-
Stain the single-cell suspension with a viability dye (e.g., Propidium Iodide or a fixable viability stain) and, if desired, a fluorescent marker for apoptosis (e.g., Annexin V).
-
Analyze the stained cells using a flow cytometer to quantify the percentage of live, apoptotic, and necrotic cells in each treatment group.[11]
Data Presentation
Quantitative data from the efficacy assays should be summarized in tables to facilitate clear comparison between different treatment groups.
Table 1: Spheroid Growth Inhibition
| Treatment Group | Concentration (nM) | Mean Spheroid Area (µm²) at 72h | % Growth Inhibition |
| Untreated Control | 0 | 150,000 | 0 |
| Naked Antibody | 100 | 145,000 | 3.3 |
| Isotype Control ADC | 100 | 142,000 | 5.3 |
| BCN-MMAE ADC | 1 | 110,000 | 26.7 |
| BCN-MMAE ADC | 10 | 75,000 | 50.0 |
| BCN-MMAE ADC | 100 | 30,000 | 80.0 |
Table 2: Cell Viability and IC50 Determination
| Treatment Group | Concentration (nM) | % Cell Viability | IC50 (nM) |
| Untreated Control | 0 | 100 | - |
| Naked Antibody | 100 | 98.5 | >1000 |
| Isotype Control ADC | 100 | 95.2 | >1000 |
| BCN-MMAE ADC | 0.1 | 90.1 | 12.5 |
| BCN-MMAE ADC | 1 | 75.3 | |
| BCN-MMAE ADC | 10 | 52.1 | |
| BCN-MMAE ADC | 100 | 15.8 | |
| BCN-MMAE ADC | 1000 | 5.2 |
Table 3: Flow Cytometry Analysis of Cell Death
| Treatment Group | Concentration (nM) | % Live Cells | % Apoptotic Cells | % Necrotic Cells |
| Untreated Control | 0 | 95.1 | 3.2 | 1.7 |
| Naked Antibody | 100 | 94.5 | 3.5 | 2.0 |
| BCN-MMAE ADC | 10 | 48.6 | 45.3 | 6.1 |
| BCN-MMAE ADC | 100 | 12.3 | 78.9 | 8.8 |
Conclusion
The use of 3D spheroid models provides a more clinically relevant in vitro system for evaluating the efficacy of ADCs like the BCN-MMAE conjugate.[10][12] These models can reveal differences in drug penetration and efficacy that may not be apparent in 2D cultures, where cells are uniformly exposed to the therapeutic agent.[8][13] The protocols outlined in this document provide a comprehensive framework for generating reproducible spheroid models, conducting ADC treatments, and quantifying their cytotoxic effects. The data generated from these assays can offer valuable insights into the therapeutic potential of novel ADCs and aid in the selection of lead candidates for further preclinical and clinical development.
References
- 1. corning.com [corning.com]
- 2. zymeworks.com [zymeworks.com]
- 3. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models | Sartorius [sartorius.com]
- 4. Antibody BCN-PEG2-VC-PAB-MMAE Conjugation Kits, 1 vial | BroadPharm [broadpharm.com]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Clinical pharmacology of vc-MMAE antibody–drug conjugates in cancer patients: learning from eight first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Evaluating Antibody Drug Conjugates (ADCs) In Vitro Using 3D Tumor Spheroid Models App Note | Sartorius [sartorius.com]
- 11. theanalyticalscientist.com [theanalyticalscientist.com]
- 12. selectscience.net [selectscience.net]
- 13. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Pharmacokinetic Study of vcPABC-MMAE ADCs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent, delivered via a chemical linker. The valine-citrulline (vc) dipeptide linker, in conjunction with a p-aminobenzylcarbamate (PABC) self-immolative spacer, is a widely utilized cleavable linker system. This system is designed to be stable in systemic circulation and to be efficiently cleaved by lysosomal proteases, such as Cathepsin B, upon internalization into target tumor cells.[1][2] This targeted release of the cytotoxic payload, Monomethyl Auristatin E (MMAE), a potent tubulin polymerization inhibitor, ensures maximal efficacy against cancer cells while minimizing systemic toxicity.[1][3]
A thorough understanding of the pharmacokinetic (PK) properties of these complex molecules is paramount for their successful preclinical and clinical development.[4] This document provides detailed application notes and experimental protocols for designing and conducting pharmacokinetic studies of vcPABC-MMAE ADCs.
Mechanism of Action of vcPABC-MMAE ADCs
The therapeutic action of a vcPABC-MMAE ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the monoclonal antibody component of the ADC. Upon binding, the ADC-antigen complex is internalized, typically through receptor-mediated endocytosis. The internalized ADC is then trafficked through the endosomal-lysosomal pathway. Within the acidic and enzyme-rich environment of the lysosome, the valine-citrulline linker is cleaved by proteases like Cathepsin B.[1][3] This cleavage initiates the self-immolation of the PABC spacer, leading to the release of the active MMAE payload into the cytoplasm.[3] Free MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[1][5]
Pharmacokinetic Analytes of Interest
Due to the complex nature of ADCs, a comprehensive PK analysis requires the quantification of three key analytes in biological matrices, typically plasma or serum:
-
Total Antibody: This measures all forms of the antibody, including the fully conjugated ADC, partially deconjugated ADC (with some MMAE molecules lost), and the fully deconjugated (naked) antibody. This analyte provides insight into the overall clearance of the antibody component.
-
Antibody-Conjugated MMAE (acMMAE): This assay quantifies the amount of MMAE that is still covalently attached to the antibody. It is a critical measure of the intact, active form of the ADC in circulation and is often correlated with efficacy and on-target toxicity.[6]
-
Unconjugated MMAE: This measures the free MMAE that has been released from the ADC, either through linker cleavage in circulation or deconjugation. Monitoring unconjugated MMAE is important for assessing potential off-target toxicity.[4]
Preclinical Pharmacokinetic Study Design
A typical preclinical PK study for a vcPABC-MMAE ADC involves administration of the ADC to a relevant animal model, followed by serial blood sampling and bioanalysis to determine the concentration-time profiles of the three key analytes.
Data Presentation: Key Pharmacokinetic Parameters
The following tables summarize typical pharmacokinetic parameters for two clinically approved vc-MMAE ADCs, providing a reference for expected values in preclinical and clinical studies.
Table 1: Pharmacokinetic Parameters of Antibody-Conjugated MMAE (acMMAE)
| Parameter | Brentuximab Vedotin (1.8 mg/kg) | Polatuzumab Vedotin (1.8 mg/kg) |
| Cmax (ng/mL) | ~3,500 | 803 (± 233) |
| AUCinf (day*ng/mL) | ~12,500 | 1860 (± 966) |
| Clearance (CL) (L/day) | 1.56 | 0.9 |
| Volume of Distribution (Vd) (L) | Central: 4.29 | Central: 3.15 |
| Terminal Half-life (t½) (days) | ~4-6 | ~12 (at Cycle 6) |
Table 2: Pharmacokinetic Parameters of Unconjugated MMAE
| Parameter | Brentuximab Vedotin (from 1.8 mg/kg ADC) | Polatuzumab Vedotin (from 1.8 mg/kg ADC) |
| Cmax (ng/mL) | ~4-7 | 6.82 (± 4.73) |
| AUCinf (day*ng/mL) | Not Reported | 52.3 (± 18.0) |
| Apparent Clearance (CL/F) (L/day) | 55.7 | Not Reported |
| Apparent Volume of Distribution (Vd/F) (L) | Central: 79.8 | Not Reported |
| Terminal Half-life (t½) (days) | ~2-4 | ~4 |
Experimental Protocols
Protocol 1: Quantification of Total Antibody by Sandwich ELISA
This protocol describes a sandwich ELISA for the quantification of the total antibody concentration in plasma or serum samples.
Materials:
-
96-well or 384-well high-binding ELISA plates
-
Recombinant target antigen or anti-idiotypic antibody (for capture)
-
Horseradish peroxidase (HRP)-conjugated anti-human IgG Fc antibody (for detection)
-
ADC reference standard
-
Phosphate-Buffered Saline (PBS)
-
PBST (PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 3-5% BSA in PBST)
-
TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate
-
Stop Solution (e.g., 2N H₂SO₄)
-
Plate reader capable of measuring absorbance at 450 nm
Procedure:
-
Coating: Dilute the capture reagent (e.g., anti-idiotypic antibody) to 1-5 µg/mL in PBS. Add 100 µL (96-well) or 20 µL (384-well) to each well. Incubate overnight at 4°C.[7]
-
Washing: Aspirate the coating solution and wash the plate 3-5 times with PBST.[7]
-
Blocking: Add 300 µL (96-well) or 100 µL (384-well) of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare a standard curve of the ADC reference material in an appropriate matrix (e.g., 10% human serum in PBST). Add 100 µL (96-well) or 20 µL (384-well) of standards and samples to the appropriate wells. Incubate for 1-2 hours at room temperature.[7]
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the HRP-conjugated anti-human IgG Fc antibody to 0.2-2 µg/mL in Blocking Buffer. Add 100 µL (96-well) or 20 µL (384-well) to each well. Incubate for 1 hour at room temperature.[4][7]
-
Washing: Wash the plate 5-10 times with PBST.[7]
-
Substrate Development: Add 100 µL (96-well) or 20 µL (384-well) of TMB Substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.[8]
-
Stopping Reaction: Add 50 µL (96-well) or 20 µL (384-well) of Stop Solution to each well.[8]
-
Data Acquisition: Read the absorbance at 450 nm using a plate reader.
-
Analysis: Generate a standard curve and determine the concentrations of the unknown samples.
Protocol 2: Quantification of Antibody-Conjugated MMAE (acMMAE) by Sandwich ELISA
This protocol is similar to the total antibody ELISA but utilizes an anti-MMAE antibody for capture.
Materials:
-
Same as Protocol 1, with the following exceptions:
-
Anti-MMAE monoclonal antibody (for capture)[9]
-
HRP-conjugated anti-human IgG Fc antibody (for detection)[6]
-
ADC reference standard with a known drug-to-antibody ratio (DAR)
Procedure:
-
Coating: Dilute the anti-MMAE capture antibody to 1-4 µg/mL in PBS. Add 100 µL (96-well) or 20 µL (384-well) to each well. Incubate overnight at 4°C.[8][9]
-
Follow steps 2-12 from Protocol 1, using the acMMAE reference standard to generate the standard curve. The detection antibody remains the HRP-conjugated anti-human IgG Fc antibody.[6][9]
Protocol 3: Quantification of Unconjugated MMAE by LC-MS/MS
This protocol outlines a method for the sensitive and specific quantification of unconjugated MMAE in plasma or serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
MMAE analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) for MMAE (optional but recommended)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX) or protein precipitation plates
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Reversed-phase C18 column (e.g., Acquity UPLC BEH C18)[10]
Procedure:
-
Sample Preparation (Protein Precipitation): a. To 50 µL of plasma/serum sample, standard, or blank, add SIL-IS. b. Add 200 µL of cold ACN to precipitate proteins.[11] c. Vortex and incubate at -20°C for 20 minutes. d. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes. e. Transfer the supernatant to a clean tube/plate and evaporate to dryness under nitrogen. f. Reconstitute the residue in 100 µL of mobile phase A.
-
LC-MS/MS Analysis: a. Chromatography:
- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm[10]
- Mobile Phase A: 0.1% Formic Acid in Water[12]
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol[12]
- Flow Rate: 0.3-0.5 mL/min
- Gradient:
- 0-0.5 min: 5% B
- 0.5-2.5 min: Ramp to 95% B
- 2.5-3.5 min: Hold at 95% B
- 3.5-3.6 min: Return to 5% B
- 3.6-5.0 min: Equilibrate at 5% B
- Injection Volume: 5-10 µL b. Mass Spectrometry (Positive Ion Mode):
- Ion Source: Electrospray Ionization (ESI)
- MRM Transitions:
- MMAE: Precursor ion (Q1) m/z 718.5 -> Product ion (Q3) m/z 686.5 or 152.0[10][12]
- Monitor the corresponding transition for the SIL-IS.
- Optimize cone voltage and collision energy for maximal signal intensity.
-
Data Analysis: a. Integrate the peak areas for MMAE and the SIL-IS. b. Calculate the peak area ratio (MMAE/SIL-IS). c. Generate a standard curve by plotting the peak area ratio versus the concentration of the standards. d. Determine the concentrations of the unknown samples from the standard curve.
Conclusion
The pharmacokinetic characterization of vcPABC-MMAE ADCs is a critical component of their development, providing essential data on exposure, stability, and clearance that inform efficacy and safety assessments. The methodologies and protocols outlined in this document provide a robust framework for researchers to design and execute comprehensive PK studies. By accurately quantifying total antibody, antibody-conjugated MMAE, and unconjugated MMAE, a clear understanding of the in vivo behavior of these complex and promising therapeutics can be achieved.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 9. qps.com [qps.com]
- 10. Liquid chromatography-high resolution mass spectrometric method for the quantification of monomethyl auristatin E (MMAE) and its preclinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciex.com [sciex.com]
Application Notes and Protocols for Antibody Modification with BCN Linkers via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and stable conjugation of molecules to antibodies is a critical process in the development of next-generation therapeutics and diagnostics, most notably antibody-drug conjugates (ADCs). Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal chemistry tool for this purpose. This copper-free click chemistry reaction between a bicyclo[6.1.0]nonyne (BCN) linker and an azide-modified biomolecule offers high efficiency and specificity under mild, physiological conditions, preserving the integrity and function of the antibody.[1][2]
These application notes provide detailed protocols for the site-specific modification of antibodies with azide (B81097) groups and their subsequent conjugation to BCN-containing linkers. Additionally, methods for the characterization of the resulting conjugates, including determination of the drug-to-antibody ratio (DAR), are outlined.
Principle of the Method
The conjugation strategy involves two key steps:
-
Introduction of Azide Groups onto the Antibody: Azide functionalities are incorporated into the antibody, often through enzymatic modification of the N-glycans or by reacting with primary amines on lysine (B10760008) residues.[1] This creates a bioorthogonal handle for the subsequent conjugation step.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): The azide-modified antibody is then reacted with a BCN-containing linker. The inherent ring strain of the BCN group drives a rapid and irreversible cycloaddition reaction with the azide, forming a stable triazole linkage without the need for a cytotoxic copper catalyst.[2][3]
Data Presentation
Quantitative analysis of the final antibody conjugate is crucial for ensuring consistency and efficacy. The drug-to-antibody ratio (DAR) is a key quality attribute.[][5]
| Conjugate | Analytical Method | Average DAR | DAR Distribution |
| Trastuzumab-BCN-Payload | Hydrophobic Interaction Chromatography (HIC) | 1.9 | DAR0: 5%, DAR2: 95% |
| Trastuzumab-BCN-Payload | Reversed-Phase Liquid Chromatography (RP-LC) | 1.8 | DAR0: 10%, DAR2: 90% |
| Brentuximab Vedotin Analog | Hydrophobic Interaction Chromatography (HIC) | 3.7 | D0, D2, D4, D6, D8 |
| Lysine-Conjugated ADC | LC/MS | 3.88 | D0-D8 observed |
Table 1: Representative Drug-to-Antibody Ratio (DAR) Analysis. Data is illustrative and will vary based on the specific antibody, linker, payload, and reaction conditions.[1][6]
Experimental Protocols
Protocol 1: Site-Specific Azide Modification of Antibody N-Glycans
This protocol describes the enzymatic introduction of azide groups onto the N-linked glycans of an antibody, a method that yields a homogeneous product with a DAR of approximately 2.[1]
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in PBS
-
Endoglycosidase S2 (EndoS2)
-
Galactosyltransferase (GalT)
-
Uridine diphosphate (B83284) N-azidoacetylgalactosamine (UDP-GalNAz)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Protein A affinity column
-
Desalting column
Procedure:
-
Deglycosylation:
-
Azide Installation:
-
Purification:
-
Characterization:
-
Confirm the successful incorporation of the azide group by mass spectrometry. An increase in mass corresponding to the GalNAz moiety should be observed.[1]
-
Protocol 2: Conjugation of Azide-Modified Antibody with a BCN Linker
This protocol details the SPAAC reaction between the azide-modified antibody and a BCN-containing linker.
Materials:
-
Azide-modified antibody (from Protocol 1) at 5 mg/mL in PBS, pH 7.4[1]
-
BCN-containing linker (e.g., BCN-PEG4-Payload) dissolved in DMSO to a 10 mM stock solution
-
Anhydrous, high-quality Dimethyl Sulfoxide (DMSO)
-
Size-Exclusion Chromatography (SEC) column
-
Centrifugal filter device (e.g., 30 kDa MWCO)
Procedure:
-
Reaction Setup:
-
Incubation:
-
Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle end-over-end mixing.[1]
-
-
Purification:
-
Concentration:
-
Concentrate the purified antibody-BCN conjugate using a centrifugal filter device.[1]
-
-
Characterization:
-
Determine the protein concentration using a BCA assay or by measuring the absorbance at 280 nm.
-
Confirm successful conjugation by mass spectrometry, observing an increase in mass corresponding to the attached BCN linker-payload.[1]
-
Protocol 3: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species.[5][7][8]
Materials and Equipment:
-
HIC column (e.g., TSKgel Butyl-NPR)[8]
-
HPLC system
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.95[1]
-
Mobile Phase B: 20 mM sodium phosphate, pH 6.95[1]
-
Antibody-BCN conjugate sample
Procedure:
-
Sample Preparation: Dilute the antibody-BCN conjugate sample in Mobile Phase A.
-
Chromatography:
-
Equilibrate the HIC column with Mobile Phase A.
-
Inject the sample onto the column.
-
Run a linear gradient from 0% to 100% Mobile Phase B over 30 minutes.[1]
-
-
Data Analysis:
-
The unconjugated antibody (DAR0) will elute first, followed by species with increasing DAR, which are more hydrophobic.[7]
-
Calculate the average DAR from the peak areas of the different species using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100[]
-
Protocol 4: Characterization by Mass Spectrometry (MS)
Mass spectrometry provides a precise determination of the molecular weight of the antibody conjugate and its subunits, allowing for accurate DAR calculation and confirmation of conjugation sites.[9][10][11]
Intact Mass Analysis (Denaturing Conditions):
-
Sample Preparation: Dilute the ADC sample to 0.5 mg/mL in 25 mM ammonium bicarbonate, pH 7.9. For deglycosylated analysis, treat with PNGase F.[9]
-
LC-MS System:
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.[9]
Subunit Mass Analysis (Middle-Down):
-
Sample Preparation: Reduce the interchain disulfide bonds of the ADC by incubating with a reducing agent like dithiothreitol (B142953) (DTT) (e.g., 1.0 mM DTT at 37°C for 20 minutes) to separate the light and heavy chains.[9]
-
LC-MS System: Use a reversed-phase LC-MS system as described for intact mass analysis.
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine the drug load distribution on each chain.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. broadpharm.com [broadpharm.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. agilent.com [agilent.com]
- 7. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. DAR Analysis of Antibody-Drug Conjugates | Separation Science [sepscience.com]
- 9. benchchem.com [benchchem.com]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Purification of Antibody-Drug Conjugates Following Conjugation with BCN-HS-PEG2(vcPABC-MMAE)2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a promising class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic agent. The conjugation of a drug-linker, such as BCN-HS-PEG2(vcPABC-MMAE)2, to an antibody results in a heterogeneous mixture containing the desired ADC with a specific drug-to-antibody ratio (DAR), as well as unconjugated antibody, residual drug-linker, and aggregated species.[1][2] Effective purification is therefore a critical step to ensure the safety, efficacy, and batch-to-batch consistency of the final ADC product.[3] This document provides detailed application notes and protocols for the purification of an ADC after conjugation with this compound, a linker-drug featuring a bicyclononyne (BCN) group for click chemistry, a polyethylene (B3416737) glycol (PEG) spacer, a cleavable valine-citrulline (vc) linker, and the potent cytotoxic payload monomethyl auristatin E (MMAE).[4][5]
The primary purification strategy involves a multi-step chromatography process, principally utilizing Hydrophobic Interaction Chromatography (HIC) to separate ADC species based on their DAR values.[1][6] Size Exclusion Chromatography (SEC) is employed to remove aggregates and residual small molecules.[3][]
Key Purification Steps and Rationale
The overall purification workflow is designed to isolate the desired ADC species while removing process-related impurities.
Caption: ADC Purification Workflow.
Data Presentation: Summary of Expected Purification Outcomes
The following table summarizes the expected outcomes at each stage of the purification process. The values presented are typical and may vary depending on the specific antibody and conjugation conditions.
| Parameter | Crude Conjugation Mixture | After HIC Purification | After SEC Purification (Final Product) |
| Average DAR | Variable (e.g., 3.5 - 4.5) | Target DAR (e.g., 4.0 ± 0.5) | Target DAR (e.g., 4.0 ± 0.5) |
| Purity (by HIC) | Heterogeneous mixture of DARs 0, 2, 4, 6, 8 | >90% desired DAR species | >95% desired DAR species |
| Monomer Purity (by SEC) | 90-95% | 90-95% | >98% |
| High Molecular Weight Species (Aggregates) | 5-10% | 5-10% | <2% |
| Unconjugated Antibody (DAR=0) | 5-15% | <5% | <2% |
| Residual Drug-Linker | Present | Significantly Reduced | Not Detected |
Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Separation
HIC separates molecules based on their hydrophobicity.[1] The conjugation of the hydrophobic MMAE payload increases the overall hydrophobicity of the antibody, allowing for the separation of ADC species with different DARs.[1][8] A decreasing salt gradient is used to elute the ADC species, with higher DAR species eluting at lower salt concentrations due to their stronger hydrophobic interactions with the stationary phase.[9]
Materials:
-
HIC Column: Phenyl-based column (e.g., Toyopearl Phenyl-650S or similar)
-
Mobile Phase A (Binding Buffer): 50 mM Sodium Phosphate, 1.5 M Ammonium Sulfate, pH 7.0[1]
-
Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, 20% v/v Isopropyl Alcohol, pH 7.0[10]
-
HPLC System: A biocompatible HPLC or FPLC system equipped with a UV detector.
Protocol:
-
Column Equilibration: Equilibrate the HIC column with 5-10 column volumes (CVs) of Mobile Phase A at a linear flow rate of 150 cm/hr.
-
Sample Preparation: Dilute the crude ADC conjugation mixture 1:1 with Mobile Phase A to promote binding to the column.
-
Sample Loading: Load the prepared sample onto the equilibrated column.
-
Elution Gradient: Elute the bound ADC species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 CVs.
-
Fraction Collection: Collect fractions across the elution profile corresponding to the peaks for different DAR species.
-
Analysis of Fractions: Analyze the collected fractions by analytical HIC and/or RP-HPLC to determine the DAR of each fraction.
-
Pooling: Pool the fractions containing the desired DAR species.
-
Column Cleaning and Storage: Wash the column with 3 CVs of 0.5 N NaOH for sanitization, followed by storage in 20% ethanol.[11]
Caption: HIC Experimental Workflow.
Size Exclusion Chromatography (SEC) for Aggregate and Impurity Removal
SEC separates molecules based on their size.[12][13] This step is crucial for removing high molecular weight aggregates, which can impact the safety and efficacy of the ADC, as well as any remaining unconjugated drug-linker or other small molecule impurities.[][14]
Materials:
-
SEC Column: TSKgel G3000SWxl or similar
-
Mobile Phase: 0.2 M Sodium Phosphate, 0.2 M Potassium Chloride, 15% (v/v) Isopropyl Alcohol, pH 6.5[15]
-
HPLC System: A biocompatible HPLC or FPLC system with a UV detector.
Protocol:
-
Column Equilibration: Equilibrate the SEC column with at least 2 CVs of the SEC mobile phase.
-
Sample Preparation: Concentrate the pooled fractions from the HIC step and buffer exchange into the SEC mobile phase using an ultrafiltration/diafiltration (UF/DF) system with an appropriate molecular weight cutoff (e.g., 30 kDa).[15]
-
Sample Injection: Inject the concentrated and buffer-exchanged ADC sample onto the equilibrated SEC column.
-
Isocratic Elution: Elute the sample with the SEC mobile phase under isocratic conditions.
-
Fraction Collection: Collect the main peak corresponding to the monomeric ADC, separating it from the earlier eluting aggregate peaks and later eluting small molecule peaks.
-
Analysis and Pooling: Analyze the collected monomeric fraction by analytical SEC to confirm purity (>98% monomer). Pool the pure monomeric fractions.
-
Final Formulation: Buffer exchange the purified ADC into the final formulation buffer using UF/DF.
Caption: SEC Experimental Workflow.
Analytical Methods for Characterization
A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for DAR Analysis
RP-HPLC can be used as an orthogonal method to HIC for determining the DAR.[16] This method typically involves the reduction of the ADC to separate the light and heavy chains, followed by analysis of the distribution of conjugated and unconjugated chains.
Materials:
-
RP-HPLC Column: AdvanceBio RP-mAb Diphenyl, 2.1 × 100 mm, 3.5 μm or similar[10]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) and 2% Acetonitrile in Water[10]
-
Mobile Phase B: 0.1% TFA in Acetonitrile[10]
-
Reducing Agent: Dithiothreitol (DTT)
-
Denaturant: Guanidine (B92328) HCl
Protocol Summary:
-
Sample Preparation: Dilute the ADC sample in 8 M guanidine HCl and reduce with 1 M DTT at 80 °C for 10 minutes.[10]
-
Chromatography: Inject the reduced sample and elute with a linear gradient from 30% to 48% Mobile Phase B over approximately 22 minutes.[10]
-
Data Analysis: Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains to calculate the average DAR.
B. Analytical Size Exclusion Chromatography (SEC) for Aggregate Analysis
Analytical SEC is used to quantify the percentage of monomer, high molecular weight species (aggregates), and low molecular weight fragments. The protocol is similar to the preparative SEC method but uses an analytical scale column and a smaller injection volume.
Conclusion
The purification of ADCs after conjugation with this compound is a critical process that relies on a combination of chromatographic techniques to achieve a final product with the desired purity, homogeneity, and safety profile. The protocols outlined in this document provide a robust framework for the purification and characterization of such ADCs. Optimization of these protocols may be necessary depending on the specific characteristics of the monoclonal antibody and the conjugation reaction.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | ADC Linker | 2126083-82-5 | Invivochem [invivochem.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Purification of ADCs by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 9. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Purification of ADCs by HIC - Creative Biolabs [creative-biolabs.com]
- 12. waters.com [waters.com]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
Application of BCN-HS-PEG2(vcPABC-MMAE)2 in Breast Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics in oncology. The strategic design of each component—the antibody, the linker, and the cytotoxic payload—is critical to the overall efficacy and safety of the ADC. BCN-HS-PEG2(vcPABC-MMAE)2 is a sophisticated drug-linker system designed for the site-specific conjugation of the potent anti-mitotic agent, monomethyl auristatin E (MMAE), to an antibody via copper-free click chemistry. This system offers several advantages in the development of ADCs for breast cancer research, including a stable linkage in circulation, improved hydrophilicity, and controlled intracellular release of the cytotoxic payload.
This document provides detailed application notes and protocols for the use of this compound in the construction and preclinical evaluation of ADCs for breast cancer research.
Components and Mechanism of Action
The this compound drug-linker consists of four key components:
-
Bicyclononyne (BCN): A strained alkyne that enables covalent conjugation to an azide-modified antibody via a copper-free strain-promoted alkyne-azide cycloaddition (SPAAC) reaction. This "click chemistry" approach allows for site-specific conjugation, leading to a homogeneous drug-to-antibody ratio (DAR) and improved batch-to-batch consistency.
-
Short Polyethylene Glycol (PEG2): A two-unit PEG spacer that enhances the hydrophilicity of the ADC. This can improve solubility, reduce aggregation, and positively impact the pharmacokinetic properties of the conjugate.[1]
-
Valine-Citrulline-p-aminobenzylcarbamate (vcPABC): A protease-cleavable linker. The valine-citrulline dipeptide is designed to be stable in the systemic circulation but is efficiently cleaved by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment. Following cleavage, the PABC spacer undergoes self-immolation to release the active MMAE payload.
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent. MMAE inhibits cell division by blocking the polymerization of tubulin, a critical component of the cytoskeleton required for mitotic spindle formation. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The overall mechanism of action for an ADC constructed with this linker is a multi-step process involving targeted delivery and controlled drug release.
Data Presentation
The following tables present hypothetical, yet representative, quantitative data that could be generated from the preclinical evaluation of a novel anti-HER2 ADC, "HER2-BCN-PEG2-MMAE," constructed using the this compound linker-drug. These tables are for illustrative purposes to guide data presentation.
Table 1: In Vitro Cytotoxicity of HER2-BCN-PEG2-MMAE in Breast Cancer Cell Lines
| Cell Line | HER2 Expression | IC50 (nM) of HER2-BCN-PEG2-MMAE | IC50 (nM) of Naked Antibody | IC50 (nM) of Free MMAE |
| SK-BR-3 | High | 0.5 | >1000 | 0.1 |
| BT-474 | High | 1.2 | >1000 | 0.2 |
| MDA-MB-231 | Low/Negative | >500 | >1000 | 0.5 |
| MCF-7 | Low/Negative | >500 | >1000 | 0.8 |
Table 2: In Vivo Efficacy of HER2-BCN-PEG2-MMAE in a SK-BR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Final Average Tumor Volume (mm³) |
| Vehicle Control | - | 0 | 1500 ± 250 |
| Naked Antibody | 10 | 20 | 1200 ± 200 |
| HER2-BCN-PEG2-MMAE | 3 | 85 | 225 ± 50 |
| HER2-BCN-PEG2-MMAE | 10 | 98 | 30 ± 10 |
Experimental Protocols
Protocol 1: Synthesis of an Antibody-Drug Conjugate using this compound
This protocol describes the site-specific conjugation of this compound to an azide-modified antibody.
Materials:
-
Azide-modified monoclonal antibody (e.g., anti-HER2) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system for DAR analysis
Procedure:
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
Ensure the azide-modified antibody is at a concentration of 5-10 mg/mL in PBS.
-
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add the this compound DMSO stock solution to achieve a 5-10 molar excess of the drug-linker.
-
Gently mix the reaction and incubate at room temperature (or 4°C for sensitive antibodies) for 4-16 hours, protected from light.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker and other small molecules using a pre-equilibrated SEC column with PBS, pH 7.4.
-
Collect the protein-containing fractions, identified by absorbance at 280 nm.
-
-
Characterization of the ADC:
-
Determine the protein concentration of the purified ADC using a UV-Vis spectrophotometer by measuring the absorbance at 280 nm.
-
Determine the average Drug-to-Antibody Ratio (DAR) using HIC-HPLC.
-
Assess the purity and aggregation of the ADC by SEC-HPLC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of the ADC on breast cancer cell lines.
Materials:
-
Breast cancer cell lines (e.g., SK-BR-3, BT-474, MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
96-well cell culture plates
-
The purified ADC, naked antibody, and free MMAE
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the breast cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the various concentrations of the test articles. Include wells with medium only as a negative control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Incubate the plates at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting the cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
-
Protocol 3: In Vivo Tumor Xenograft Study
This protocol evaluates the anti-tumor efficacy of the ADC in a mouse xenograft model of breast cancer.
Materials:
-
Female immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
HER2-positive breast cancer cells (e.g., SK-BR-3)
-
Matrigel (optional)
-
The purified ADC and control articles (vehicle, naked antibody)
-
Sterile saline or PBS for injection
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject 5-10 x 10^6 SK-BR-3 cells, optionally resuspended in a mixture of medium and Matrigel, into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
When the tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, naked antibody, ADC at different doses).
-
Administer the treatments intravenously (i.v.) via the tail vein. The dosing schedule can be a single dose or multiple doses (e.g., once weekly for 3 weeks).
-
-
Monitoring and Data Collection:
-
Measure the tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if desired.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Plot the mean tumor volume over time for each group.
-
Perform statistical analysis to determine the significance of the anti-tumor effect.
-
Visualizations
Caption: Mechanism of action of a HER2-targeted ADC with a cleavable MMAE payload.
Caption: Preclinical evaluation workflow for an ADC using this compound.
References
Application Notes and Protocols for Biodistribution Study of a Newly Synthesized Antibody-Drug Conjugate (ADC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a promising class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic payload. Understanding the biodistribution of a novel ADC is a critical step in preclinical development, providing essential insights into its efficacy and safety profile.[1][2] This document outlines a comprehensive protocol for conducting a biodistribution study of a newly synthesized ADC in a preclinical animal model. The protocol covers animal model selection, ADC administration, tissue collection, sample processing, and quantitative analysis of the ADC in various tissues.
A biodistribution study aims to determine the absorption, distribution, metabolism, and excretion (ADME) of an ADC.[1] Key analytes to be measured include the total antibody, the conjugated antibody (ADC), and the released cytotoxic payload.[1] The data generated will reveal the extent of tumor targeting, off-target accumulation, and the stability of the ADC in vivo.
Experimental Workflow
The following diagram illustrates the general workflow for an ADC biodistribution study.
Experimental Protocols
Animal Model Selection and Preparation
For oncology applications, immunocompromised mice bearing human tumor xenografts are commonly used models.[3]
-
Cell Line-Derived Xenografts (CDX): Inoculate immunodeficient mice (e.g., NOD/SCID or athymic nude mice) subcutaneously with a human cancer cell line that expresses the target antigen of the ADC.
-
Patient-Derived Xenografts (PDX): Implant tumor fragments from a human patient into immunodeficient mice. PDX models often better recapitulate the heterogeneity of human tumors.
-
Animal Acclimatization: Allow animals to acclimatize for at least one week before the study begins.
-
Tumor Growth Monitoring: Monitor tumor growth regularly. Initiate the study when tumors reach a predetermined size (e.g., 100-200 mm³).
ADC Administration
-
Route of Administration: Intravenous (IV) injection via the tail vein is the most common route for ADCs.
-
Dosing: The dose of the ADC will depend on its potency and the study objectives. A typical dose might range from 1 to 10 mg/kg.
-
Vehicle: Formulate the ADC in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS).
Sample Collection
-
Time Points: Collect samples at various time points post-injection to characterize the pharmacokinetics and biodistribution over time. Example time points could be 1, 6, 24, 48, 96, and 168 hours.
-
Blood Collection: Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C until analysis.
-
Tissue and Tumor Harvesting:
-
Euthanize the animals at the designated time points.
-
Perfuse the animals with saline to remove blood from the tissues.
-
Carefully dissect and collect the tumor and major organs (e.g., liver, spleen, kidneys, lungs, heart, and muscle).
-
Rinse each tissue with cold PBS, blot dry, and record the wet weight.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C until homogenization.
-
Tissue Homogenization
This protocol is a general guideline and may need optimization for different tissue types.[4]
-
Preparation: Keep tissues on ice to prevent degradation.
-
Lysis Buffer: Add a suitable volume of lysis buffer (e.g., RIPA buffer with protease inhibitors) to the weighed tissue. A common ratio is 500 µL of buffer per 100 mg of tissue.[4]
-
Homogenization: Homogenize the tissue using a mechanical homogenizer (e.g., bead beater or rotor-stator homogenizer) until no visible tissue fragments remain.[4][5]
-
Centrifugation: Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.[4]
-
Supernatant Collection: Carefully collect the supernatant (tissue lysate) and transfer it to a fresh tube.
-
Protein Concentration: Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the ADC concentration.[6]
-
Storage: Store the tissue lysates at -80°C until analysis.
Quantitative Analysis Methods
The choice of analytical method depends on the specific analyte to be measured and the available resources. A combination of methods is often employed for a comprehensive analysis.[1]
ELISA is a widely used ligand-binding assay for quantifying large molecules like antibodies and ADCs in biological matrices.[1][7]
-
Coating: Coat a 96-well plate with a capture antibody that specifically binds to the ADC's antibody component (e.g., an anti-human IgG antibody). Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Add diluted tissue lysates and a standard curve of the ADC to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG). Incubate for 1 hour at room temperature.
-
Substrate Addition: Wash the plate and add a suitable substrate (e.g., TMB for HRP).
-
Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a plate reader.
-
Quantification: Calculate the concentration of the ADC in the samples by interpolating from the standard curve.
LC-MS/MS offers high specificity and is suitable for quantifying both the small molecule payload and, through signature peptides, the total antibody.[8][9]
-
Sample Preparation for Free Payload:
-
Perform protein precipitation on the tissue lysate using a solvent like acetonitrile.
-
Alternatively, use solid-phase extraction (SPE) for cleaner samples.[1]
-
Centrifuge and collect the supernatant for LC-MS/MS analysis.
-
-
Sample Preparation for Total Antibody (Bottom-up approach):
-
Immunocapture the antibody from the tissue lysate using beads coated with an anti-human IgG antibody.[1]
-
Wash the beads to remove non-specifically bound proteins.
-
Perform on-bead digestion of the captured antibody using a protease like trypsin to generate signature peptides.[1]
-
Analyze the resulting peptides by LC-MS/MS.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples into an LC-MS/MS system.
-
Develop a method with appropriate chromatographic separation and mass spectrometric detection parameters for the payload or signature peptides.
-
Quantify the analytes using a standard curve prepared in a similar matrix.
-
If the ADC is radiolabeled (e.g., with ¹²⁵I, ¹¹¹In, or ⁸⁹Zr), its distribution can be quantified by measuring the radioactivity in the tissues.
-
Sample Preparation: Place the weighed tissue samples into appropriate counting vials.
-
Radioactivity Measurement: Measure the radioactivity in each sample using a gamma counter or liquid scintillation counter, depending on the radioisotope used.
-
Data Calculation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).
Data Presentation
Summarize the quantitative data in tables for clear comparison of ADC distribution across different tissues and time points.
Table 1: Biodistribution of Total Antibody (µg/g of tissue)
| Time Point | Tumor | Liver | Spleen | Kidney | Lung | Heart | Muscle |
| 1 Hour | |||||||
| 6 Hours | |||||||
| 24 Hours | |||||||
| 48 Hours | |||||||
| 96 Hours | |||||||
| 168 Hours |
Table 2: Biodistribution of Cytotoxic Payload (ng/g of tissue)
| Time Point | Tumor | Liver | Spleen | Kidney | Lung | Heart | Muscle |
| 1 Hour | |||||||
| 6 Hours | |||||||
| 24 Hours | |||||||
| 48 Hours | |||||||
| 96 Hours | |||||||
| 168 Hours |
Table 3: Biodistribution of Radiolabeled ADC (% Injected Dose per gram of tissue)
| Time Point | Tumor | Liver | Spleen | Kidney | Lung | Heart | Muscle |
| 1 Hour | |||||||
| 6 Hours | |||||||
| 24 Hours | |||||||
| 48 Hours | |||||||
| 96 Hours | |||||||
| 168 Hours |
Conclusion
A well-designed and executed biodistribution study is fundamental for the preclinical evaluation of a novel ADC. The protocols and data presentation formats provided here offer a robust framework for generating high-quality, interpretable data to guide further development and decision-making. The choice of analytical methods should be tailored to the specific ADC and the research questions being addressed.
References
- 1. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escopharma.com [escopharma.com]
- 3. Antibody-Drug Conjugate (ADC) Preclinical PK/PD Study Strategies and Practices - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. niaid.nih.gov [niaid.nih.gov]
- 6. ELISA Protocol [protocols.io]
- 7. Determination of ADC Concentration by Ligand-Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in ADC Synthesis with PEG Linkers
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of Antibody-Drug Conjugates (ADCs) utilizing Polyethylene Glycol (PEG) linkers, specifically focusing on troubleshooting causes of low yield.
Troubleshooting Guides
This section provides detailed guidance in a question-and-answer format to diagnose and resolve specific issues that can lead to suboptimal ADC yields.
Question 1: Why is the final yield of my purified ADC unexpectedly low after conjugation?
Low recovery of the final ADC product can stem from multiple stages of the workflow, including the conjugation reaction itself, and subsequent purification steps. The primary culprits are often aggregation of the ADC, suboptimal conjugation efficiency, instability of the linker-payload, and product loss during purification.[1]
Potential Causes & Troubleshooting Steps:
-
ADC Aggregation: The conjugation of hydrophobic payloads, even with a hydrophilic PEG linker, can increase the propensity of the antibody to aggregate.[2][3] This is a major cause of product loss as aggregates are typically removed during purification.
-
Optimize Co-solvent: While organic co-solvents are often necessary to dissolve the linker-payload, their concentration should be minimized as they can destabilize the antibody.[2] Screen different co-solvents (e.g., DMSO, DMA, acetonitrile) and use the lowest concentration required for payload solubility.
-
Adjust pH: The reaction pH can influence antibody stability.[2] It is recommended to perform the conjugation at a pH that maintains the antibody's stability while still being optimal for the conjugation chemistry.
-
PEG Linker Length: Longer PEG chains can better shield the hydrophobic payload, reducing aggregation.[1][4] Consider using a linker with a longer PEG chain if aggregation is persistent.
-
-
Inefficient Conjugation: A low Drug-to-Antibody Ratio (DAR) is a direct indicator of inefficient conjugation, leading to a lower overall yield of the desired ADC species.
-
Reaction Stoichiometry: Empirically optimize the molar ratio of the linker-payload to the antibody. While a higher excess of the linker-payload can drive the reaction, it may also increase the risk of aggregation.
-
Reaction Time and Temperature: Monitor the reaction progress using appropriate analytical techniques (e.g., HIC-HPLC, RP-HPLC) to determine the optimal reaction time.[5] Gentle heating may improve reaction kinetics, but should be used with caution to avoid antibody denaturation.[6]
-
-
Linker-Payload Instability: The bond between the linker and the payload might be labile under the conjugation or purification conditions, leading to premature drug release.[1]
-
Evaluate Linker Chemistry: Ensure the chosen linker chemistry is stable under the reaction and purification conditions. For example, some maleimide-based linkers can undergo retro-Michael reactions, leading to deconjugation.[7]
-
-
Purification Losses: The purification process itself can be a significant source of product loss, especially when trying to isolate a specific DAR species from a heterogeneous mixture.[8]
-
Optimize Chromatography: Fine-tune the purification method (e.g., SEC, HIC, IEX) to achieve a balance between purity and yield. For instance, using a shallower gradient in chromatography might improve the resolution of different ADC species, but could also lead to broader peaks and potential loss of product.
-
Question 2: How does the length of the PEG linker impact the synthesis yield?
The length of the PEG linker is a critical parameter that can have a multifaceted impact on the ADC synthesis yield. It influences solubility, aggregation, and steric hindrance, often requiring a trade-off to achieve optimal results.[1]
-
Increased Solubility and Reduced Aggregation: Longer PEG chains enhance the hydrophilicity of the linker-payload complex, which can improve its solubility in aqueous buffers and reduce the aggregation of the final ADC.[2][3][4] This generally contributes to a higher yield of soluble and functional ADC.
-
Steric Hindrance: Conversely, an excessively long PEG chain can create steric hindrance, impeding the access of the reactive group on the linker to the conjugation site on the antibody.[1] This can result in lower conjugation efficiency and a reduced DAR, which may be perceived as a lower yield of the desired, highly-conjugated ADC species.
The optimal PEG linker length often needs to be determined empirically for each specific antibody-payload combination.
Experimental Protocols
1. General Protocol for a Small-Scale Test Conjugation:
This protocol outlines a general procedure for performing a small-scale test conjugation to optimize reaction conditions.
-
Antibody Preparation:
-
Prepare the antibody in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.4).
-
If necessary, perform a buffer exchange to ensure the buffer is free of any interfering substances.
-
Adjust the antibody concentration to a working range (e.g., 1-10 mg/mL).
-
-
Linker-Payload Preparation:
-
Dissolve the PEG linker-payload in a minimal amount of a compatible organic co-solvent (e.g., DMSO).
-
Prepare a stock solution of a known concentration.
-
-
Conjugation Reaction:
-
Add the desired molar excess of the linker-payload solution to the antibody solution while gently stirring.
-
Incubate the reaction at a specific temperature (e.g., room temperature or 4°C) for a defined period (e.g., 1-24 hours).
-
-
Quenching the Reaction:
-
If necessary, quench the reaction by adding a small molecule that reacts with the excess linker-payload.
-
-
Purification:
-
Remove the excess linker-payload and unconjugated drug by size-exclusion chromatography (SEC) or dialysis.
-
-
Analysis:
2. Protocol for Aggregation Assessment by Size-Exclusion Chromatography (SEC-HPLC):
SEC-HPLC is a standard method to quantify the amount of high molecular weight species (aggregates) in an ADC preparation.
-
System Preparation:
-
Equilibrate the SEC column with a suitable mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
-
Ensure a stable baseline before sample injection.
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration within the linear range of the detector.
-
-
Chromatography:
-
Inject a defined volume of the sample onto the column.
-
Run the chromatography at a constant flow rate.
-
Monitor the elution profile using a UV detector at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomeric ADC and the high molecular weight aggregates.
-
Calculate the percentage of aggregation.
-
Data Summary
Table 1: Impact of PEG Linker Length on ADC Properties
| PEG Linker Length | Solubility of Linker-Payload | ADC Aggregation | Conjugation Efficiency (DAR) | Potential Impact on Yield |
| Short | Lower | Higher | Higher | Lower yield due to aggregation |
| Medium | Moderate | Moderate | Optimal | Potentially highest yield |
| Long | Higher | Lower | Lower | Lower yield due to steric hindrance |
This table provides a generalized summary. The optimal PEG linker length is specific to the antibody and payload combination.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. mdpi.com [mdpi.com]
- 5. pharmafocusamerica.com [pharmafocusamerica.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
Technical Support Center: Optimizing SPAAC Reactions for Antibody Conjugation
Welcome to the technical support center for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to enhance the efficiency and success of your antibody conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended buffer for SPAAC antibody conjugation?
A1: While Phosphate Buffered Saline (PBS) is widely used, studies have shown that other buffers can lead to faster reaction rates. HEPES buffer has been observed to exhibit some of the highest reaction rates for SPAAC.[1] Borate buffers are also a viable option.[1] It is crucial to avoid buffers containing sodium azide (B81097), as it will compete with the azide-functionalized molecule for the cyclooctyne, thereby inhibiting the desired conjugation.[2]
Q2: What is the optimal pH for SPAAC reactions involving antibodies?
A2: SPAAC reactions are generally effective over a pH range of 4 to 12. For antibody conjugation, a pH range of 7 to 9 is commonly employed to balance reaction efficiency and antibody stability.[3] Higher pH values can increase the reaction rate, but it is essential to consider the stability of the specific antibody at elevated pH.[1]
Q3: What is the recommended temperature and incubation time for SPAAC antibody conjugation?
A3: SPAAC reactions can be performed at a range of temperatures. Common conditions include room temperature (25°C) for 4-12 hours or 4°C overnight (12-16 hours).[2] For faster kinetics, the temperature can be increased to 37°C, provided the antibody remains stable at this temperature.[4][5]
Q4: What is the recommended molar excess of the DBCO-linker to the antibody?
A4: The optimal molar excess of the DBCO (or other cyclooctyne) reagent can vary. A 5 to 10-fold molar excess of DBCO-NHS ester to the antibody is often a good starting point for achieving a high conjugation yield.[6] Some protocols suggest a 20 to 30-fold molar excess of DBCO-NHS ester when initially functionalizing the antibody.[7][8] For the subsequent click reaction between the DBCO-antibody and the azide-payload, a 2 to 4-fold molar excess of the azide-modified molecule is typically recommended.[7][8]
Q5: How can I improve the solubility and reactivity of my DBCO-linker?
A5: Incorporating a polyethylene (B3416737) glycol (PEG) spacer between the DBCO group and the reactive handle (e.g., NHS ester) can enhance water solubility and reduce steric hindrance, leading to increased reaction rates.[3][9]
Troubleshooting Guide
Problem 1: Low or No Conjugation Yield
| Potential Cause | Troubleshooting Recommendation | Citation |
| Suboptimal Reaction Conditions | Optimize pH (7-9) and temperature (room temperature or 37°C). Ensure the absence of competing azides (e.g., sodium azide) in buffers. | [2][3][4][5] |
| Insufficient Molar Excess of Reagents | Increase the molar excess of the DBCO-linker during antibody activation (e.g., 10-30 fold) and/or the azide-payload during the click reaction (e.g., 2-4 fold). | [6][7][8] |
| Steric Hindrance | Use a DBCO-linker with a PEG spacer to increase the accessibility of the reactive groups. | [3][9] |
| Antibody Impurities | Ensure the antibody is purified and free of amine-containing substances like Tris or glycine, which can interfere with NHS ester reactions. | [10] |
| Degraded Reagents | Use fresh, high-quality DBCO and azide reagents. Store reagents as recommended by the manufacturer. | [11] |
Problem 2: Non-Specific Labeling
| Potential Cause | Troubleshooting Recommendation | Citation |
| Reaction with Cysteine Residues | While SPAAC is highly specific, some cyclooctynes can react with free thiols on cysteine residues. If non-specific labeling is a concern, consider blocking free thiols with a reagent like N-ethylmaleimide (NEM) prior to the SPAAC reaction. | [2] |
| High Molar Excess of Labeling Reagent | Reduce the molar excess of the DBCO-linker or fluorescent probe to minimize off-target reactions. |
Problem 3: Antibody Aggregation or Precipitation
| Potential Cause | Troubleshooting Recommendation | Citation |
| High Concentration of Organic Co-solvent | When using DBCO reagents dissolved in organic solvents like DMSO, keep the final concentration of the organic solvent in the reaction mixture low (typically <10-20%). | [2][7] |
| Antibody Instability | Ensure the reaction buffer and conditions (pH, temperature) are within the stability range of your specific antibody. | [3] |
Quantitative Data Summary
Table 1: Recommended Molar Excess of Reagents for SPAAC Antibody Conjugation
| Reaction Step | Reagent | Recommended Molar Excess | Citation |
| Antibody Activation | DBCO-NHS Ester | 5 - 30 fold | [6][7][8] |
| Click Reaction | Azide-Payload | 2 - 4 fold | [7][8] |
Table 2: Common SPAAC Reaction Conditions for Antibody Conjugation
| Parameter | Recommended Range | Citation |
| pH | 7.0 - 9.0 | [3] |
| Temperature | 4°C - 37°C | [2][4][5] |
| Incubation Time | 4 - 16 hours | [2] |
| Recommended Buffers | HEPES, Borate, PBS (azide-free) | [1] |
Experimental Protocols
Protocol 1: Antibody Activation with DBCO-NHS Ester
-
Antibody Preparation:
-
DBCO-NHS Ester Preparation:
-
Conjugation Reaction:
-
Purification:
Protocol 2: SPAAC Reaction of DBCO-Antibody with an Azide-Payload
-
Reactant Preparation:
-
Prepare the DBCO-functionalized antibody at a concentration of 1-5 mg/mL in a suitable reaction buffer (e.g., azide-free PBS, pH 7.4).
-
Dissolve the azide-containing payload in a compatible solvent (e.g., water or DMSO) to create a stock solution.
-
-
Click Reaction:
-
Purification of the Antibody Conjugate:
Protocol 3: Quantification of Degree of Labeling (DOL)
The degree of labeling (the average number of DBCO molecules per antibody) can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified DBCO-labeled antibody at 280 nm (A280) and 309 nm (A309).[6][14]
-
Calculate the antibody concentration using the Beer-Lambert law, correcting for the absorbance of the DBCO group at 280 nm.
-
Calculate the concentration of the DBCO group using its molar extinction coefficient at 309 nm (ε ≈ 12,000 M⁻¹cm⁻¹).[6]
-
The DOL is the molar ratio of the DBCO to the antibody.
Visualizations
Caption: A general workflow for SPAAC-mediated antibody conjugation.
Caption: A troubleshooting guide for low SPAAC conjugation yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. thno.org [thno.org]
- 5. Synthesis of precision antibody conjugates using proximity-induced chemistry [thno.org]
- 6. Preparation of single- and double-oligonucleotide antibody conjugates and their application for protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. Optimizing Conjugation Chemistry, Antibody Conjugation Site and Surface Density in Antibody-Nanogel Conjugates (ANCs) for Cell-Specific Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nanocomposix.com [nanocomposix.com]
- 11. benchchem.com [benchchem.com]
- 12. Current approaches for the purification of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Antibody Purification Methods | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Preventing ADC Aggregation with PEG Spacers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to Antibody-Drug Conjugate (ADC) aggregation and the use of Polyethylene Glycol (PEG) spacers as a preventative measure.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation?
A1: ADC aggregation is a significant challenge in development and is primarily driven by the increased hydrophobicity of the conjugate following the attachment of a hydrophobic payload.[1][2] This increased hydrophobicity can lead to several issues:
-
Conformational Changes: The conjugation process can alter the natural structure of the antibody, exposing previously buried hydrophobic regions.[1]
-
Intermolecular Interactions: Exposed hydrophobic patches on different ADC molecules can interact with each other, leading to self-association and the formation of aggregates.
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug molecules per antibody (higher DAR) significantly increases the overall hydrophobicity of the ADC, which is strongly correlated with an increased tendency for aggregation.[1][3]
-
Suboptimal Formulation and Storage: Inappropriate buffer conditions (pH, ionic strength), exposure to thermal stress, freeze-thaw cycles, and even light exposure can destabilize the ADC and promote aggregation.[2]
Q2: How do PEG spacers help prevent ADC aggregation?
A2: Polyethylene Glycol (PEG) is a hydrophilic, biocompatible, and inert polymer that can be incorporated as a spacer in the linker connecting the drug payload to the antibody.[4] PEG spacers help prevent aggregation in several ways:
-
Increased Hydrophilicity: The hydrophilic nature of the PEG chain counteracts the hydrophobicity of the payload, improving the overall solubility of the ADC in aqueous environments.[1][4]
-
Steric Hindrance: The flexible PEG chain creates a "shield" around the hydrophobic payload, physically preventing the close association of ADC molecules that leads to aggregation.[4]
-
Improved Pharmacokinetics: By preventing aggregation, PEG spacers contribute to a longer circulation half-life and reduced non-specific clearance of the ADC.[4]
-
Enabling Higher DARs: The use of PEG spacers can allow for the development of ADCs with higher drug-to-antibody ratios without the aggregation issues typically associated with increased hydrophobicity.[4]
Q3: My ADC is still aggregating even with a PEG8 spacer. What should I do?
A3: If you are still observing aggregation with a PEG8 spacer, consider the following troubleshooting steps:
-
Optimize PEG Spacer Length: While PEG8 is a commonly used length, it may not be optimal for your specific antibody-payload combination.[5] Experiment with longer PEG chains (e.g., PEG12, PEG24) to provide greater hydrophilicity and steric hindrance. However, be aware that excessively long PEG chains can sometimes negatively impact efficacy.[6]
-
Evaluate Drug-to-Antibody Ratio (DAR): A high DAR can overwhelm the solubilizing effect of the PEG spacer.[3] Consider optimizing your conjugation reaction to achieve a lower average DAR (typically in the range of 2-4) to see if that reduces aggregation.[4]
-
Assess Formulation Conditions: Re-evaluate your buffer composition. Ensure the pH is optimal for your ADC's stability and that the ionic strength is appropriate. Consider adding excipients like sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) that are known to stabilize proteins and prevent aggregation.
-
Control Conjugation and Storage Conditions: Perform the conjugation reaction at a lower temperature (e.g., 4°C) for a longer duration to minimize protein unfolding.[2] Ensure your final ADC product is stored at the recommended temperature and protected from light and freeze-thaw cycles.
Q4: Can the length of the PEG spacer affect the efficacy of my ADC?
A4: Yes, the length of the PEG spacer can influence the efficacy of your ADC. While longer PEG chains are generally better at preventing aggregation, there is a trade-off to consider. An excessively long PEG spacer could potentially:
-
Hinder Antigen Binding: The PEG chain might sterically block the antibody's binding site to its target antigen on the cancer cell.
-
Interfere with Payload Release: The spacer length could affect the efficiency of linker cleavage and subsequent release of the cytotoxic payload inside the target cell.[5]
-
Alter Pharmacokinetics: While generally improving circulation time, very long PEG chains can lead to unforeseen changes in the ADC's biodistribution.
Therefore, it is crucial to experimentally determine the optimal PEG spacer length that provides a balance between preventing aggregation and maintaining potent biological activity.
Quantitative Data Summary
The following table summarizes the impact of PEG spacer length on key ADC properties, synthesized from various studies. Note that the optimal PEG length is highly dependent on the specific antibody, payload, and linker chemistry.
| PEG Spacer Length | Aggregation Propensity | Plasma Clearance | In Vivo Efficacy | Key Considerations |
| No PEG | High | Rapid | Often Suboptimal | Prone to aggregation, especially at high DARs.[7] |
| PEG2 - PEG4 | Moderate to High | Moderate to Rapid | Variable | May not be sufficient to overcome the hydrophobicity of certain payloads.[8] |
| PEG8 | Low to Moderate | Slow | Generally Improved | A commonly used starting point for optimization, often providing a good balance.[5][7] |
| PEG12 | Low | Slow | Often Optimal | Frequently shows significant improvement in reducing aggregation and improving pharmacokinetics.[5] |
| PEG24 and longer | Very Low | Slowest | Potentially Reduced | Excellent for solubility but may lead to reduced potency due to steric hindrance.[9][10] |
Experimental Protocols
1. Assessment of ADC Aggregation using Size Exclusion Chromatography (SEC)
Size Exclusion Chromatography is the industry-standard method for quantifying ADC aggregates based on their hydrodynamic volume.
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector (monitoring at 280 nm) and a size exclusion column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC 300Å).[11]
-
Mobile Phase: A common mobile phase is phosphate-buffered saline (PBS), pH 7.4. For more hydrophobic ADCs, the addition of an organic modifier like 15% isopropanol (B130326) may be necessary to prevent non-specific interactions with the column matrix.[11]
-
Sample Preparation: Dilute the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.
-
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the ADC sample (e.g., 10-20 µL).
-
Run the separation isocratically at a constant flow rate.
-
Monitor the elution profile at 280 nm. Aggregates, being larger, will elute earlier than the monomeric ADC.
-
-
Data Analysis: Integrate the peak areas corresponding to the aggregate and monomer peaks. The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / (Area of Aggregate Peaks + Area of Monomer Peak)) * 100
2. Analysis of ADC Aggregation using Dynamic Light Scattering (DLS)
DLS is a rapid, non-invasive technique for measuring the size distribution of particles in a solution, making it well-suited for detecting the presence of aggregates.
-
Instrumentation: A dynamic light scattering instrument.
-
Sample Preparation: The ADC sample should be visually clear and free of any visible precipitates. Filtration through a low-protein-binding 0.22 µm filter may be necessary. The concentration should be within the instrument's recommended range.
-
Procedure:
-
Transfer the ADC sample to a clean, dust-free cuvette.
-
Place the cuvette in the DLS instrument.
-
Allow the sample to thermally equilibrate.
-
Perform the measurement according to the instrument's software instructions. The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.
-
-
Data Analysis: The software will generate a size distribution profile. The presence of a significant population of particles with a larger hydrodynamic radius than the expected monomeric ADC indicates aggregation. The polydispersity index (PDI) provides an indication of the heterogeneity of the sample; a higher PDI can suggest the presence of aggregates.
Visual Guides
Below are diagrams illustrating key concepts and workflows related to ADC aggregation and its prevention using PEG spacers.
References
- 1. cytivalifesciences.com [cytivalifesciences.com]
- 2. pharmtech.com [pharmtech.com]
- 3. ADC Drugs: Some Challenges To Be Solved | Biopharma PEG [biochempeg.com]
- 4. labinsights.nl [labinsights.nl]
- 5. vectorlabs.com [vectorlabs.com]
- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Construction of paclitaxel-based antibody–drug conjugates with a PEGylated linker to achieve superior therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. agilent.com [agilent.com]
Technical Support Center: Conjugating BCN Linkers to IgG Isotypes
Welcome to the technical support center for challenges in conjugating BCN (bicyclo[6.1.0]nonyne) linkers to different Immunoglobulin G (IgG) isotypes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the complexities of antibody-drug conjugation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when conjugating BCN linkers to different IgG isotypes?
The primary challenges in conjugating BCN linkers to IgG isotypes (IgG1, IgG2, IgG3, and IgG4) stem from the structural diversity of these antibodies, particularly in their hinge regions. Key challenges include:
-
Accessibility of Conjugation Sites: The number and accessibility of reactive sites, such as lysine (B10760008) residues for NHS-ester functionalized BCN or engineered cysteines, can vary between isotypes. The hinge region, a common target for conjugation, differs significantly in length and flexibility among isotypes (IgG3 having the longest and most flexible hinge), which can impact conjugation efficiency.[1]
-
Aggregation Propensity: The conjugation of hydrophobic BCN linkers and payloads can increase the propensity of the antibody to aggregate. This is a particular concern for isotypes that are inherently more prone to aggregation, such as IgG2 and IgG4.[2][3][4][5]
-
Stability of the Final Conjugate: The stability of the resulting antibody-drug conjugate (ADC) can be influenced by the IgG isotype. For instance, the unique "Fab-arm exchange" characteristic of IgG4 can lead to the formation of bispecific antibodies if not properly managed with stabilizing mutations.[1]
-
Heterogeneity of the Product: Achieving a homogeneous drug-to-antibody ratio (DAR) is a critical goal in ADC development. The number of available conjugation sites and the reaction conditions can lead to a heterogeneous mixture of ADC species, which can affect the therapeutic efficacy and safety profile.[6]
Q2: How do the structural differences in IgG isotypes affect BCN linker conjugation?
The structural differences, primarily in the hinge region and the number of interchain disulfide bonds, are critical factors:
-
IgG1: Generally considered the most common scaffold for ADCs, IgG1 has a well-characterized structure with two interchain disulfide bonds in the hinge region. This provides a predictable and relatively accessible site for conjugation strategies that involve the reduction of these bonds.[1][6]
-
IgG2: This isotype possesses four interchain disulfide bonds in its hinge region, offering more potential sites for conjugation. However, this can also lead to greater heterogeneity in the final product. The more compact structure of the IgG2 hinge may also present steric hindrance challenges.[1]
-
IgG3: Characterized by its long and flexible hinge region containing up to 11 disulfide bonds, IgG3 presents unique opportunities and challenges. The increased length can enhance the accessibility of conjugation sites but may also lead to increased susceptibility to proteolysis and potential instability of the conjugate.[1]
-
IgG4: Similar to IgG1, IgG4 has two interchain disulfide bonds. A key feature of IgG4 is its ability to undergo Fab-arm exchange, where a heavy chain and its attached light chain can swap with a similar pair from another IgG4 molecule. This can result in bispecific antibodies and heterogeneity in the ADC product.[1] Stabilizing mutations in the hinge region are often employed to prevent this.
Troubleshooting Guides
Issue 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
| Potential Cause | Recommended Solution | Applicable Isotypes |
| Steric Hindrance | The BCN linker or payload may be sterically hindered from accessing the conjugation site, especially in the more compact hinge regions. | IgG2 |
| * Optimize the linker length by using a longer PEG spacer to extend the reactive group from the antibody surface. | All | |
| * Consider site-specific conjugation methods that target more accessible regions of the antibody, such as engineered cysteines or glycans.[7] | All | |
| Suboptimal Reaction Conditions | The pH, temperature, or buffer composition of the reaction may not be optimal for the specific IgG isotype. | All |
| * Perform a pH titration (typically ranging from 6.0 to 8.0) to find the optimal pH for the conjugation reaction for your specific antibody. | All | |
| * Optimize the reaction time and temperature. While room temperature is common, some conjugations may benefit from lower temperatures for longer periods to minimize side reactions. | All | |
| Insufficient Activation of the Antibody | Incomplete reduction of disulfide bonds (for thiol-based conjugation) or insufficient activation of lysine residues. | All |
| * For thiol conjugation, optimize the concentration of the reducing agent (e.g., TCEP or DTT) and the reduction time.[] Be cautious to avoid over-reduction which can lead to antibody fragmentation. | IgG1, IgG2, IgG3, IgG4 | |
| * For lysine conjugation, ensure the BCN-NHS ester is fresh and used at an appropriate molar excess. | All |
Issue 2: High Levels of Aggregation Post-Conjugation
| Potential Cause | Recommended Solution | Applicable Isotypes |
| Increased Hydrophobicity | The addition of the hydrophobic BCN linker and payload increases the overall hydrophobicity of the antibody, leading to aggregation. This is a known challenge, particularly for IgG2 and IgG4 which have a higher intrinsic propensity for aggregation.[2][3][4][5] | IgG2, IgG4 |
| * Incorporate hydrophilic spacers, such as polyethylene (B3416737) glycol (PEG), into the linker design to increase the solubility of the final conjugate.[9] | All | |
| * Optimize the formulation buffer by including excipients that are known to reduce protein aggregation, such as polysorbates (e.g., Tween-20) or sugars (e.g., sucrose, trehalose). | All | |
| Non-specific Cross-linking | If using a bifunctional BCN linker, there is a risk of intermolecular cross-linking between antibody molecules. | All |
| * Control the stoichiometry of the linker to the antibody carefully to minimize the chances of cross-linking. | All | |
| * Purify the conjugate promptly after the reaction to remove any aggregates that have formed. Size-exclusion chromatography (SEC) is a common method for this. | All | |
| Instability of the Isotype | Certain isotypes, like IgG4, can be less stable, especially at low pH or elevated temperatures, which can exacerbate aggregation during or after conjugation.[2][5] | IgG4 |
| * Ensure that the conjugation and purification steps are performed under conditions that maintain the stability of the specific isotype. Avoid harsh pH conditions if possible. | All |
Experimental Protocols
General Protocol for BCN Linker Conjugation to IgG via Lysine Residues
This protocol provides a general framework. Optimization of molar excess of the linker and reaction conditions is crucial for each specific antibody and isotype.
Materials:
-
IgG antibody (IgG1, IgG2, IgG3, or IgG4) at a concentration of 1-10 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).
-
BCN-NHS ester linker dissolved in an organic solvent like DMSO.
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).
Procedure:
-
Antibody Preparation: Ensure the antibody is in an amine-free buffer (e.g., PBS). If the antibody is in a buffer containing Tris or other primary amines, perform a buffer exchange.
-
Linker Addition: Bring the antibody solution to room temperature. Add the desired molar excess of the BCN-NHS ester solution to the antibody solution while gently vortexing. The final concentration of the organic solvent (e.g., DMSO) should typically be kept below 10% (v/v) to avoid denaturation of the antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle mixing.
-
Quenching: Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted BCN linker and other small molecules by SEC or dialysis.
-
Characterization: Characterize the BCN-conjugated antibody to determine the drug-to-antibody ratio (DAR) and the extent of aggregation. Common methods include HIC-HPLC, RP-HPLC, and SEC.[10][11]
Isotype-Specific Considerations:
-
For IgG2 and IgG4: Due to their higher aggregation propensity, it is crucial to carefully monitor for aggregation during and after the conjugation process. The use of hydrophilic linkers and optimizing the formulation buffer are particularly important for these isotypes.[3][4][5]
-
For IgG3: The long, flexible hinge region may offer more accessible lysine residues. However, this flexibility can also make IgG3 more susceptible to proteolysis. Ensure that the handling and storage conditions are optimized to maintain the integrity of the antibody.[1]
-
For IgG4: If the native IgG4 isotype is used, be aware of the potential for Fab-arm exchange. For therapeutic applications, it is highly recommended to use a stabilized IgG4 variant with a hinge mutation (e.g., S228P) to prevent this phenomenon.[1]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for BCN linker conjugation to different IgG isotypes. Actual results will vary depending on the specific antibody, linker, payload, and reaction conditions.
| IgG Isotype | Typical DAR Range | Aggregation (%) | Relative Conjugation Efficiency | Key Considerations |
| IgG1 | 2 - 4 | < 5% | High | Well-established scaffold, generally stable. |
| IgG2 | 2 - 6 | 5 - 15% | Moderate | Higher number of hinge disulfides can lead to higher DAR but also more heterogeneity and aggregation.[1] |
| IgG3 | 2 - 8 | 5 - 10% | Moderate to High | Long, flexible hinge may increase accessibility but can also impact stability.[1] |
| IgG4 | 2 - 4 | 5 - 15% | High | Prone to Fab-arm exchange and aggregation; stabilized variants are recommended.[1][2][4] |
Visualizations
Caption: General experimental workflow for conjugating BCN linkers to IgG antibodies.
Caption: Logical relationship of factors influencing the outcome of BCN-IgG conjugation.
References
- 1. Stability of IgG isotypes in serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of monoclonal antibodies at high-concentration: head-to-head comparison of the IgG1 and IgG4 subclass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Impact of IgG subclass on monoclonal antibody developability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Decreasing hydrophobicity or shielding hydrophobic areas of CH2 attenuates low pH-induced IgG4 aggregation [frontiersin.org]
- 6. Antibody-drug conjugates: recent advances in conjugation and linker chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Measuring Drug-to-Antibody Ratio ( DAR ) for Antibody-Drug Conjugates ( ADCs ) with UHPLC / Q-TOF Application Note | Semantic Scholar [semanticscholar.org]
Technical Support Center: ADC Synthesis with BCN-HS-PEG2(vcPABC-MMAE)2
This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers using BCN-HS-PEG2(vcPABC-MMAE)2 to synthesize antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the function of each component in this compound?
A1: The this compound is a drug-linker conjugate designed for the production of ADCs. Each part has a specific role:
-
BCN (Bicyclo[6.1.0]nonyne): This is a strained alkyne that enables copper-free click chemistry (Strain-Promoted Alkyne-Azide Cycloaddition or SPAAC) for highly specific conjugation to an azide-modified antibody. This method is advantageous due to its biocompatibility, as it avoids the use of a potentially cytotoxic copper catalyst.[1][2][3]
-
HS (Hydroxysuccinimide Ester): The NHS ester is a reactive group that forms a stable amide bond with primary amines, such as the lysine (B10760008) residues on an antibody. However, for this specific molecule, the intended conjugation strategy is typically a two-step process where the antibody is first modified with an azide (B81097), and then the BCN group of the linker-payload reacts with the azide. The "HS" in this context likely refers to a precursor in the synthesis of the BCN group or a potential alternative conjugation handle, but the primary use of this molecule is for click chemistry.
-
PEG2 (Polyethylene Glycol, 2 units): The short PEG linker enhances the solubility of the drug-linker conjugate in aqueous buffers, which can help prevent aggregation of the final ADC.[4]
-
vcPABC (Valine-Citrulline-p-aminobenzylcarbamate): This is a protease-cleavable linker. The valine-citrulline dipeptide is designed to be cleaved by cathepsin B, an enzyme that is abundant in the lysosomes of tumor cells.[5][6] This ensures that the cytotoxic payload is released inside the target cancer cell.
-
MMAE (Monomethyl Auristatin E): This is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[5][6]
Q2: What is the overall workflow for conjugating an antibody with this compound?
A2: A typical workflow involves a two-stage process:
-
Antibody Modification: The antibody is first functionalized with azide groups. This is often achieved by reacting lysine residues with an NHS ester of an azide-containing molecule (e.g., Azido-PEG4-NHS ester).
-
Copper-Free Click Chemistry: The azide-modified antibody is then reacted with the this compound linker-payload. The BCN group on the linker specifically and efficiently reacts with the azide groups on the antibody to form a stable triazole linkage.
-
Purification and Characterization: The resulting ADC is purified to remove unreacted linker-payload and antibody. The final product is then characterized to determine the drug-to-antibody ratio (DAR), purity, and level of aggregation.
Experimental Protocols
Protocol 1: Antibody Modification with Azide Groups
This protocol provides a general guideline for introducing azide groups to an antibody using an Azido-PEG4-NHS ester.
-
Reagent Preparation:
-
Prepare the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4. Ensure the buffer is free of primary amines (e.g., Tris).
-
Dissolve the Azido-PEG4-NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.
-
-
Antibody Modification Reaction:
-
Add a calculated molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. A typical starting point is a 5-10 fold molar excess.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours with gentle mixing.
-
-
Purification of Azide-Modified Antibody:
-
Remove the excess azide reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against PBS.
-
Protocol 2: ADC Conjugation via Copper-Free Click Chemistry
This protocol describes the conjugation of the azide-modified antibody with this compound.
-
Reagent Preparation:
-
Dissolve this compound in a suitable organic solvent (e.g., DMSO) to a stock concentration of 10-20 mM. Note that some BCN compounds can be unstable in solution, so it is recommended to use freshly prepared solutions.[7]
-
The azide-modified antibody should be in an amine-free buffer like PBS at pH 7.4.
-
-
Click Chemistry Reaction:
-
Add a 1.5 to 3-fold molar excess of the this compound solution to the azide-modified antibody.
-
Incubate the reaction at room temperature for 4-16 hours or at 4°C for 12-24 hours with gentle mixing. Protect the reaction from light if any components are light-sensitive.[8]
-
-
Purification of the ADC:
-
Purify the ADC from unreacted linker-payload using SEC, hydrophobic interaction chromatography (HIC), or dialysis.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Drug-to-Antibody Ratio (DAR) | Inefficient Antibody Azide Modification: Insufficient molar excess of the azide-NHS ester, or hydrolysis of the NHS ester. | Increase the molar excess of the Azido-PEG4-NHS ester. Ensure the reaction buffer is at the optimal pH (around 7.4) and free of primary amines. Use freshly prepared NHS ester solution. |
| Inefficient Click Chemistry Reaction: Steric hindrance, low reactivity of the BCN linker, or insufficient reaction time.[8] | Increase the molar excess of the this compound. Increase the reaction time or temperature (e.g., incubate at room temperature instead of 4°C). Ensure proper mixing during the reaction. | |
| Instability of this compound: The BCN linker can be unstable under certain conditions, leading to degradation.[8][9] | Use freshly prepared solutions of the linker-payload. Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C and protected from light.[10] | |
| High Drug-to-Antibody Ratio (DAR) | Excessive Antibody Azide Modification: Too high a molar excess of the azide-NHS ester was used. | Reduce the molar excess of the Azido-PEG4-NHS ester in the antibody modification step. Shorten the reaction time. |
| ADC Aggregation | High DAR: A high drug load, particularly with a hydrophobic payload like MMAE, can lead to ADC aggregation.[11] | Aim for a lower DAR by adjusting the molar excess of the linker-payload. Optimize the purification method to remove aggregates (e.g., using SEC). Include a mild non-ionic surfactant in the final formulation buffer. |
| Poor Solubility of Linker-Payload: The this compound may not be fully soluble in the reaction buffer.[4] | Increase the percentage of co-solvent (e.g., DMSO) in the reaction mixture, but be mindful of its potential to denature the antibody (typically keep it below 10%). | |
| Presence of Unconjugated Antibody | Incomplete Reaction: Insufficient linker-payload, short reaction time, or suboptimal reaction conditions. | Increase the molar excess of the this compound. Extend the reaction time. Ensure the pH of the reaction buffer is optimal (around 7.4). |
| Presence of Free Linker-Payload in Final Product | Inefficient Purification: The purification method is not adequately removing the unreacted linker-payload.[4] | Optimize the purification method. For SEC, ensure the column has the appropriate molecular weight cutoff. For HIC, adjust the salt gradient to improve separation. Consider a second purification step if necessary. |
Quantitative Data Summary
| Parameter | Typical Range | Notes |
| Molar Excess of Azido-PEG4-NHS Ester | 5 - 15 equivalents | Varies depending on the desired number of azide modifications. |
| Molar Excess of this compound | 1.5 - 5 equivalents | Relative to the number of azide groups on the antibody. |
| Reaction pH (Antibody Modification) | 7.2 - 8.0 | A slightly basic pH can improve the efficiency of the NHS ester reaction, but also increases the rate of hydrolysis.[12] |
| Reaction pH (Click Chemistry) | 7.0 - 8.0 | SPAAC reactions are generally efficient at neutral to slightly basic pH.[8] |
| Reaction Temperature | 4 - 25 °C | Lower temperatures can help maintain antibody stability but may require longer reaction times. |
| Reaction Time (Antibody Modification) | 1 - 4 hours | |
| Reaction Time (Click Chemistry) | 4 - 24 hours | |
| Expected Average DAR | 2 - 4 | For MMAE-based ADCs, a DAR of 4 is common.[6] Higher DARs can lead to instability and aggregation.[11] |
Visualizations
Caption: Workflow for ADC synthesis using a two-step modification and conjugation process.
Caption: Cellular mechanism of action for a vcPABC-MMAE based antibody-drug conjugate.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. cellmosaic.com [cellmosaic.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and stability studies of bicyclo[6.1.0]nonyne scaffolds for automated solid-phase oligonucleotide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lumiprobe.com [lumiprobe.com]
Technical Support Center: BCN-HS-PEG2(vcPABC-MMAE)2 Linker-Payload
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the BCN-HS-PEG2(vcPABC-MMAE)2 linker-payload for antibody-drug conjugate (ADC) development.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues and questions regarding the stability and handling of the this compound linker-payload.
Q1: I am observing a premature release of the MMAE payload in my in vitro plasma stability assay. What are the potential causes?
A1: Premature payload release is a critical issue that can lead to off-target toxicity and reduced therapeutic efficacy. The primary suspect for instability in the this compound linker-payload is the valine-citrulline (vc) component of the linker.
-
Enzymatic Cleavage: The vc dipeptide is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell.[1][2] However, it can also be susceptible to cleavage by other proteases present in plasma.[1] Notably, in mouse plasma, the vc linker is known to be unstable due to cleavage by carboxylesterase 1C (Ces1C), which can lead to rapid payload release.[3][4][5] This instability is less pronounced in human plasma.[3][5]
-
Formulation Issues: The pH of the formulation buffer can influence linker stability. For instance, some linkers are more stable at a slightly acidic pH.
Troubleshooting Steps:
-
Species-Specific Plasma: If you are using mouse plasma for your stability studies, consider the known instability of the vc linker in this matrix. It is advisable to also test stability in human plasma to get a more clinically relevant picture.[3][5]
-
Enzyme Inhibitors: To confirm if enzymatic degradation is the cause, you can perform the plasma stability assay in the presence of broad-spectrum protease inhibitors.
-
Formulation Optimization: Evaluate the stability of your ADC in different formulation buffers and pH ranges. A buffer that maintains a pH of 6.0-6.5 may improve the stability of some ADCs.
-
Analytical Monitoring: Utilize analytical techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to monitor the drug-to-antibody ratio (DAR) over time and to identify the released payload and any linker-payload fragments.[6][]
Q2: My ADC is showing signs of aggregation and precipitation upon storage. What could be the reason?
A2: Aggregation is a common challenge in ADC development, often driven by the hydrophobic nature of the payload and alterations to the antibody structure during conjugation.
-
High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic MMAE molecules per antibody increases the overall hydrophobicity of the ADC, which can promote self-association and aggregation.
-
Hydrophobicity of the Linker-Payload: While the PEG2 spacer is included to increase hydrophilicity, the overall this compound construct still possesses significant hydrophobicity.[8][][10]
-
Suboptimal Formulation: The buffer composition, pH, and presence of excipients play a crucial role in maintaining ADC solubility and preventing aggregation.
-
Storage Conditions: Improper storage temperatures and freeze-thaw cycles can induce stress on the ADC, leading to unfolding and aggregation.[11]
Troubleshooting Steps:
-
Optimize DAR: If feasible, aim for a lower average DAR to reduce the overall hydrophobicity of the ADC.
-
Formulation Screening: Screen a panel of formulation buffers with varying pH and excipients. Sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 20/80) are commonly used to stabilize ADCs and reduce aggregation.[12]
-
Proper Storage: Store your ADC at the recommended temperature, typically between -20°C and -80°C for long-term storage.[11] It is also advisable to aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles.[6]
-
Analytical Characterization: Use size exclusion chromatography (SEC-HPLC) to monitor the formation of high molecular weight species (aggregates) over time.[6]
Q3: I am concerned about the stability of the BCN linker during my conjugation and purification process. What precautions should I take?
A3: The bicyclo[6.1.0]nonyne (BCN) group is a reactive moiety used for strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry". While generally stable, its reactivity can also make it susceptible to degradation under certain conditions.
-
Reactivity with Thiols: BCN can react with free thiol groups, so it's important to be mindful of any reducing agents or thiol-containing species in your buffers.[13]
-
Storage of BCN-containing Reagents: BCN-containing linker-payloads should be stored under inert gas (e.g., argon or nitrogen) at low temperatures (-20°C or -80°C) to prevent oxidation and degradation.[14]
Troubleshooting Steps:
-
Buffer Composition: During conjugation and purification, avoid buffers containing free thiols unless they are part of a specific reaction step.
-
Quenching Excess Reagent: After conjugation, any unreacted BCN linker-payload should be removed through purification to prevent side reactions.
-
Proper Handling: When preparing solutions of the this compound linker-payload, use anhydrous solvents and handle the material quickly to minimize exposure to air and moisture.
Data Summary
The following table summarizes the known stability characteristics of the components of the this compound linker-payload in different biological media.
| Component | Medium | Stability Profile | Key Considerations |
| vc-PABC Linker | Human Plasma | Generally stable.[3][5] | Susceptible to cleavage by some proteases. |
| Mouse Plasma | Unstable.[3][4][5] | Rapid cleavage by carboxylesterase 1C (Ces1C). | |
| Lysosomes | Labile.[1][2] | Cleaved by Cathepsin B and other lysosomal proteases to release MMAE. | |
| MMAE Payload | Plasma, Lysosomes | Highly stable.[15] | Does not typically degrade under physiological conditions. |
| BCN Linker | Aqueous Buffers | Generally stable.[13] | Can react with free thiols. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the ADC and the rate of premature payload release in plasma.
Methodology:
-
ADC Preparation: Dilute the ADC to a final concentration of 100 µg/mL in human and/or mouse plasma.
-
Incubation: Incubate the samples at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 96 hours).
-
Sample Processing: At each time point, precipitate the plasma proteins by adding three volumes of ice-cold acetonitrile.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes to pellet the precipitated proteins.
-
Analysis of Free Payload: Analyze the supernatant for the presence of free MMAE using a validated LC-MS/MS method.
-
Analysis of ADC Integrity: Analyze the remaining intact ADC in the plasma (after appropriate sample cleanup) using HIC-HPLC or LC-MS to determine the change in average DAR over time.
Protocol 2: Size Exclusion Chromatography (SEC-HPLC) for Aggregate Analysis
Objective: To quantify the percentage of monomer, aggregate, and fragment in an ADC sample.
Methodology:
-
Column: Use a suitable SEC-HPLC column (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A typical mobile phase is 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.
-
Flow Rate: Set a flow rate of 0.5 mL/min.
-
Sample Preparation: Dilute the ADC sample to a concentration of 1 mg/mL in the mobile phase.
-
Injection: Inject 10-20 µL of the prepared sample.
-
Detection: Monitor the eluent at a UV wavelength of 280 nm.
-
Data Analysis: Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight species (fragments). Express the amount of each species as a percentage of the total peak area.
Visualizations
Caption: Structure of the this compound linker-payload.
Caption: Experimental workflow for assessing ADC stability.
Caption: Potential instability pathways for a vc-MMAE ADC.
References
- 1. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | TCI EUROPE N.V. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 8. labinsights.nl [labinsights.nl]
- 10. purepeg.com [purepeg.com]
- 11. susupport.com [susupport.com]
- 12. Fundamental properties and principal areas of focus in antibody–drug conjugates formulation development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. broadpharm.com [broadpharm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
Technical Support Center: Mitigating Off-Target Toxicity of vcPABC-MMAE ADCs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development and experimentation of valine-citrulline-p-aminobenzylcarbamate-monomethyl auristatin E (vcPABC-MMAE) antibody-drug conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of off-target toxicity observed with vcPABC-MMAE ADCs?
A1: Off-target toxicity of vcPABC-MMAE ADCs can be broadly categorized into two main areas:
-
Payload-Related Toxicity: This is the most common form of off-target toxicity and is often independent of the ADC's target antigen. It arises from the premature release of the MMAE payload into systemic circulation. This "free" MMAE is highly potent and can diffuse into healthy, rapidly dividing cells, leading to toxicities such as neutropenia, peripheral neuropathy, and anemia.[1][2] The bystander effect, where released MMAE from a target cell affects neighboring healthy cells, can also contribute to localized tissue damage.[1]
-
Antibody-Mediated Toxicity: This can occur through several mechanisms:
-
On-Target, Off-Tumor Toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to ADC binding and subsequent cell death in those tissues.[3]
-
Non-specific Uptake: ADCs can be taken up by non-target cells, particularly those of the reticuloendothelial system like macrophages, through Fc receptor (FcγR) or mannose receptor binding.[3][4] This leads to the intracellular release of MMAE in healthy cells.
-
Q2: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of vcPABC-MMAE ADCs?
A2: The Drug-to-Antibody Ratio (DAR) is a critical parameter that significantly impacts both the efficacy and toxicity of an ADC.[3] Generally, a higher DAR increases the potency of the ADC but also tends to increase off-target toxicity.[3][5] This is due to:
-
Increased Hydrophobicity: Higher DAR values increase the overall hydrophobicity of the ADC, which can lead to faster clearance from circulation and increased non-specific uptake by organs like the liver.[3][5]
-
Enhanced Payload Release: ADCs with higher DARs may be more prone to aggregation and instability, potentially leading to increased premature payload release.[3]
-
Narrower Therapeutic Window: Studies have shown that ADCs with higher DARs often have a narrower therapeutic index, meaning the dose required for efficacy is closer to the dose that causes significant toxicity.[5]
Q3: What are the common dose-limiting toxicities (DLTs) associated with MMAE-based ADCs?
A3: The dose-limiting toxicities of MMAE-based ADCs are primarily related to the cytotoxic effects of MMAE on rapidly dividing cells.[2][3] Commonly reported Grade 3/4 toxicities include:
Troubleshooting Guides
Issue 1: Unexpectedly high cytotoxicity in antigen-negative cell lines in vitro.
This suggests that the ADC is killing cells that do not express the target antigen, a direct indicator of potential off-target toxicity.[3]
| Potential Cause | Troubleshooting Action |
| Linker Instability in Culture Media | Perform a plasma stability assay to assess the rate of MMAE release from the ADC over time. If the linker is unstable, consider re-evaluating the linker chemistry.[3] |
| Non-specific Endocytosis | Investigate mechanisms of non-specific uptake. This can be done by using inhibitors of endocytosis pathways or by assessing uptake in cells known to have high endocytic activity.[3] |
| High ADC Concentration | Titrate the ADC to determine the optimal concentration that provides a good signal-to-noise ratio.[3] |
| Free MMAE in ADC Preparation | Analyze the ADC preparation for the presence of unconjugated MMAE using techniques like reverse-phase chromatography. |
Issue 2: High background signal or non-specific binding in in vitro binding assays (e.g., flow cytometry, ELISA).
This issue can indicate non-specific binding of the ADC to cells or tissues, which can translate to off-target toxicity in vivo.[3]
| Potential Cause | Troubleshooting Action |
| Fc Receptor (FcγR) Binding | Block Fc receptors on cells using an Fc-blocking reagent prior to incubation with the ADC.[3] |
| Hydrophobic Interactions | Increase the salt concentration or add a non-ionic detergent (e.g., 0.05% Tween-20) to the washing buffers to reduce non-specific hydrophobic binding.[3] |
| Insufficient Blocking | Increase the concentration or duration of the blocking step (e.g., using BSA or non-fat dry milk).[3] |
| ADC Aggregation | Analyze the ADC for aggregates using Size Exclusion Chromatography (SEC). If aggregates are present, consider optimizing the formulation or storage conditions. |
Issue 3: Poor in vivo tolerability and excessive toxicity in animal models.
This is a critical issue that can halt the preclinical development of an ADC.
| Potential Cause | Troubleshooting Action |
| High Dosing Regimen | Perform a dose-ranging study to determine the maximum tolerated dose (MTD). Consider alternative dosing schedules (e.g., less frequent administration).[3] |
| Rapid Payload Release in Vivo | Conduct a pharmacokinetic (PK) study to measure the levels of conjugated ADC and free MMAE in the plasma over time. This will provide insights into the in vivo stability of the ADC.[3] |
| On-Target, Off-Tumor Toxicity | Evaluate the expression of the target antigen in the tissues of the animal model to determine if on-target, off-tumor binding is occurring.[3] |
| Species-Specific Linker Instability | The vc linker can be unstable in mouse plasma due to carboxylesterase activity, which is not observed in human plasma. Consider using a modified linker (e.g., glutamic acid-valine-citrulline) for mouse studies or using a different animal model.[6] |
Quantitative Data Summary
Table 1: Influence of DAR on ADC Properties
| DAR | In Vivo Efficacy | Systemic Clearance | Tolerability | Therapeutic Index |
| Low (e.g., 2) | Moderate | Slower | Higher | Wider |
| High (e.g., 8) | High | Faster | Lower | Narrower |
Source: Adapted from Hamblett et al., 2004.[5]
Table 2: In Vitro Cytotoxicity of vc-MMAE Construct
| Cell Line | IC50 (nM) |
| SKBR3 (HER2-positive) | 410.54 ± 4.9 |
| HEK293 (HER2-negative) | 482.86 ± 6.4 |
Source: Abdollahpour-Alitappeh et al., 2017.[7]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To assess the stability of the vcPABC-MMAE ADC and the rate of premature payload release in plasma from different species.
Materials:
-
vcPABC-MMAE ADC
-
Plasma (human, mouse, rat)
-
Phosphate-buffered saline (PBS)
-
Protein A or G magnetic beads
-
LC-MS system
Procedure:
-
Incubate the ADC at a final concentration of 1 mg/mL in plasma at 37°C. Include a control sample of ADC in PBS.
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96, 168 hours).
-
At each time point, capture the ADC from the plasma sample using Protein A or G magnetic beads.
-
Wash the beads with PBS to remove unbound plasma proteins.
-
Elute the ADC from the beads.
-
Analyze the eluted ADC using LC-MS to determine the average DAR.
-
Analyze the supernatant (plasma with ADC removed) to quantify the amount of released free MMAE.
Data Analysis:
-
Plot the average DAR over time to assess the stability of the conjugate.
-
Quantify the concentration of free MMAE in the supernatant at each time point to determine the rate of payload release.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the potency (IC50) of the vcPABC-MMAE ADC on antigen-positive and antigen-negative cell lines.
Materials:
-
Antigen-positive and antigen-negative cell lines
-
Complete cell culture medium
-
vcPABC-MMAE ADC
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a control.
-
Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a plate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Protocol 3: Bystander Effect Co-Culture Assay
Objective: To evaluate the ability of the vcPABC-MMAE ADC to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive cell line
-
Antigen-negative cell line engineered to express a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
vcPABC-MMAE ADC
-
96-well plates
-
Fluorescence microscope or plate reader
Procedure:
-
Co-culture the antigen-positive and antigen-negative cells in a 96-well plate at a defined ratio.
-
Allow the cells to adhere overnight.
-
Treat the co-culture with serial dilutions of the ADC.
-
Incubate for 72-120 hours.
-
Quantify the viability of the antigen-negative (GFP-positive) cells using fluorescence microscopy or a fluorescence plate reader.
Data Analysis:
-
Compare the viability of the antigen-negative cells in the co-culture treated with the ADC to the viability of antigen-negative cells cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.
Visualizations
Caption: Mechanisms of vcPABC-MMAE ADC Off-Target Toxicity and Bystander Effect.
Caption: Troubleshooting Workflow for High Off-Target Toxicity.
Caption: Preclinical Evaluation Workflow for vcPABC-MMAE ADCs.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 6. benchchem.com [benchchem.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
Technical Support Center: The Impact of PEG Linker Length on ADC Stability and Solubility
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the critical role of Polyethylene Glycol (PEG) linker length in the stability and solubility of Antibody-Drug Conjugates (ADCs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in an ADC?
A1: PEG linkers are incorporated into ADCs to act as a hydrophilic spacer between the antibody and the cytotoxic payload.[1][2] Many potent payloads are hydrophobic, which can lead to ADC aggregation, reduced solubility, and rapid clearance from circulation.[3][4] The hydrophilic nature of PEG helps to mitigate these issues by increasing the overall solubility of the ADC, shielding the hydrophobic payload, and improving its pharmacokinetic profile.[2][5]
Q2: How does PEG linker length generally affect ADC stability?
A2: The length of the PEG chain is a critical parameter influencing ADC stability. Longer PEG chains can create a protective "shield" around the payload, reducing aggregation and protecting the linker from premature cleavage.[4] This can lead to a longer plasma half-life and improved stability during storage.[2] However, an excessively long linker might sterically hinder the ADC from binding to its target antigen or impede the release of the payload within the target cell.[3]
Q3: What is the typical impact of PEG linker length on ADC solubility?
A3: Increasing the PEG linker length generally enhances the solubility of an ADC, particularly when dealing with a hydrophobic payload.[6] The ethylene (B1197577) glycol units in the PEG chain are hydrophilic and can help to counteract the hydrophobicity of the drug, preventing the ADC from aggregating and precipitating out of solution.[5][6] This allows for the development of ADCs with higher drug-to-antibody ratios (DARs) without compromising their solubility and stability.[2]
Q4: Can the PEG linker length influence the Drug-to-Antibody Ratio (DAR)?
A4: Yes, the PEG linker length can influence the achievable DAR. In some cases, intermediate-length PEG linkers (e.g., PEG8, PEG12) have been shown to result in higher drug loading compared to very short or very long linkers.[7] This may be due to a combination of factors including steric hindrance and the solubility of the linker-payload intermediate during the conjugation reaction.[5]
Q5: Are there any disadvantages to using longer PEG linkers?
A5: While longer PEG linkers offer benefits in terms of solubility and stability, they can also present some drawbacks. Very long PEG chains may lead to a decrease in in-vitro potency, potentially by sterically hindering the interaction of the ADC with its target cell or slowing down the release of the cytotoxic payload inside the cell.[3] There is a trade-off between improved pharmacokinetics and potentially reduced cytotoxic activity that needs to be carefully balanced during ADC design.
Troubleshooting Guides
Issue 1: ADC Aggregation Observed During or After Conjugation
Symptoms:
-
Visible precipitation or turbidity in the reaction mixture or final formulation.
-
Significant high molecular weight (HMW) peaks observed during Size Exclusion Chromatography (SEC) analysis.
-
Low recovery of soluble ADC after purification.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Insufficient Hydrophilicity | The conjugated payload is highly hydrophobic, and the current PEG linker is not long enough to provide adequate shielding. | Increase the length of the PEG linker (e.g., move from PEG4 to PEG8 or PEG12). Consider using a branched PEG linker to create a more substantial hydrophilic shield.[2][6] |
| Unfavorable Buffer Conditions | The pH of the buffer is close to the isoelectric point (pI) of the ADC, leading to minimal solubility. The ionic strength of the buffer may be too low or too high. | Perform a buffer screen to identify the optimal pH and salt concentration for your specific ADC. Aim for a pH that is at least one unit away from the pI. |
| High Drug-to-Antibody Ratio (DAR) | A high number of conjugated hydrophobic payloads increases the overall hydrophobicity of the ADC. | If a high DAR is leading to aggregation, consider reducing the target DAR. Alternatively, use a longer or branched PEG linker to better accommodate the higher drug load.[2] |
| Freeze-Thaw Stress | Repeated freezing and thawing cycles can lead to denaturation and aggregation. | Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. Consider adding cryoprotectants such as sucrose (B13894) or trehalose (B1683222) to the formulation. |
Issue 2: Poor In Vivo Efficacy Despite Good In Vitro Potency
Symptoms:
-
The ADC demonstrates high potency in cell-based assays.
-
The ADC shows limited tumor growth inhibition in animal models.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps | Recommended Action |
| Rapid Clearance | A short PEG linker may not provide sufficient shielding, leading to rapid clearance of the ADC from circulation before it can reach the tumor site. | Increase the PEG linker length to improve the pharmacokinetic profile of the ADC. Longer PEG chains generally lead to a longer plasma half-life.[2] |
| Linker Instability | The linker may be prematurely cleaved in the bloodstream, releasing the payload before it reaches the target tumor cells. | Evaluate the plasma stability of the ADC using an LC-MS-based assay. If premature cleavage is observed, consider a more stable linker chemistry or a different PEG linker length that may offer better protection.[1][8] |
| Steric Hindrance from a Very Long Linker | An excessively long PEG linker might interfere with the binding of the antibody to its target antigen on the tumor cell surface. | If a very long PEG linker is being used, consider synthesizing ADCs with slightly shorter PEG chains (e.g., PEG12 or PEG8) and compare their in vivo efficacy. |
Data Presentation
The following tables summarize quantitative data on the impact of PEG linker length on key ADC parameters.
Table 1: Effect of PEG Linker Length on ADC Aggregation
| ADC Model | Linker Type | PEG Length | Storage Conditions | Aggregation (%) | Reference |
| Trastuzumab-DM1 | Pendant PEG | 2 x 12 units | 4 weeks at 37°C | ~2.4 | [9][10] |
| Trastuzumab-DM1 | Linear PEG | 24 units | 4 weeks at 37°C | >6 | [9][10] |
| DAR 8 ADC | Glucuronide-MMAE | No PEG | Not Specified | >2 | |
| DAR 8 ADC | Glucuronide-MMAE | PEG2 | Not Specified | <2 | |
| DAR 8 ADC | Glucuronide-MMAE | PEG4 | Not Specified | <2 | |
| DAR 8 ADC | Glucuronide-MMAE | PEG8 | Not Specified | <2 | |
| DAR 8 ADC | Glucuronide-MMAE | PEG12 | Not Specified | <2 | |
| DAR 8 ADC | Glucuronide-MMAE | PEG24 | Not Specified | <2 |
Table 2: Effect of PEG Linker Length on Pharmacokinetics (PK)
| ADC Model | PEG Length | Animal Model | Key PK Parameter | Result | Reference |
| Non-binding IgG-MMAE (DAR 8) | No PEG | Rat | Clearance (mL/kg/day) | ~45 | |
| Non-binding IgG-MMAE (DAR 8) | PEG2 | Rat | Clearance (mL/kg/day) | ~30 | |
| Non-binding IgG-MMAE (DAR 8) | PEG4 | Rat | Clearance (mL/kg/day) | ~20 | |
| Non-binding IgG-MMAE (DAR 8) | PEG8 | Rat | Clearance (mL/kg/day) | ~5 | |
| Non-binding IgG-MMAE (DAR 8) | PEG12 | Rat | Clearance (mL/kg/day) | ~5 | |
| Non-binding IgG-MMAE (DAR 8) | PEG24 | Rat | Clearance (mL/kg/day) | ~5 |
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Methodology:
-
System Preparation:
-
Mobile Phase:
-
A typical mobile phase is an aqueous buffer such as 150 mM sodium phosphate (B84403) at a neutral pH.[14]
-
To suppress secondary hydrophobic interactions, especially with ADCs, an organic modifier like acetonitrile (B52724) or isopropanol (B130326) (e.g., 15%) can be added to the mobile phase.[15] For electrostatic interactions, adding salt like 150 mM sodium chloride is common.[11]
-
-
Sample Preparation:
-
Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Ensure the sample is fully dissolved. Avoid sonication which may alter aggregation levels.[14]
-
-
Chromatographic Conditions:
-
Injection Volume: 10-20 µL
-
Flow Rate: Typically 0.5-1.0 mL/min
-
Detection: UV at 280 nm
-
-
Data Analysis:
-
Integrate the peak areas for the high molecular weight species (aggregates), the monomer, and any low molecular weight fragments.
-
Calculate the percentage of each species relative to the total peak area.
-
Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR and Stability Analysis
Objective: To determine the drug-to-antibody ratio (DAR) and assess the stability of an ADC.
Methodology:
-
System Preparation:
-
Use an HPLC or UHPLC system with a UV detector.
-
Equilibrate a HIC column (e.g., Butyl-NPR) with the starting mobile phase (Buffer A).[16]
-
-
Mobile Phase:
-
Sample Preparation:
-
Dilute the ADC sample in Buffer A to the desired concentration.
-
-
Chromatographic Conditions:
-
Inject the sample onto the equilibrated column.
-
Elute the bound species using a linear gradient from 100% Buffer A to 100% Buffer B over a defined period (e.g., 50 minutes).[16]
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30°C.[16]
-
Detection: UV at 280 nm and a wavelength specific to the payload if available.
-
-
Data Analysis:
-
The different DAR species will elute in order of increasing hydrophobicity (lower DAR elutes first).
-
The average DAR can be calculated from the relative peak areas of the different DAR species.
-
Protocol 3: ADC Plasma Stability Assay
Objective: To evaluate the stability of an ADC in plasma by monitoring changes in DAR over time.
Methodology:
-
Incubation:
-
Incubate the ADC at a specific concentration in plasma (e.g., human, mouse, rat) at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Immediately freeze the collected aliquots to stop any further degradation.
-
-
Immunoaffinity Capture:
-
Sample Processing for LC-MS:
-
Elute the captured ADC from the beads.
-
The sample can be analyzed intact or after reduction and/or deglycosylation, depending on the specific information required.
-
-
LC-MS Analysis:
-
Data Analysis:
-
Calculate the average DAR at each time point.
-
Plot the average DAR versus time to determine the rate of drug loss and the stability of the ADC in plasma.
-
Visualizations
Caption: Troubleshooting workflow for ADC aggregation issues.
Caption: Impact of PEG linker length on ADC properties.
References
- 1. ADC Plasma Stability Assay [iqbiosciences.com]
- 2. adcreview.com [adcreview.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. purepeg.com [purepeg.com]
- 7. books.rsc.org [books.rsc.org]
- 8. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 13. agilent.com [agilent.com]
- 14. agilent.com [agilent.com]
- 15. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Poor Solubility of Linker-Payload During Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor linker-payload solubility during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of poor linker-payload solubility?
Poor solubility of the linker-payload complex is a frequent challenge in the development of antibody-drug conjugates (ADCs) and other bioconjugates. The primary cause is often the inherent hydrophobicity of the payload (drug) and, in some cases, the linker itself.[1][2][3] This hydrophobicity can lead to several issues during the conjugation process:
-
Aggregation: Hydrophobic molecules tend to associate with each other in aqueous environments to minimize their contact with water, leading to the formation of aggregates.[2][4][5][6] This can result in precipitation of the linker-payload before it can be conjugated to the antibody.
-
Low Conjugation Efficiency: If the linker-payload is not fully dissolved in the conjugation buffer, its availability to react with the antibody is reduced, leading to a low drug-to-antibody ratio (DAR) and inconsistent results.
-
ADC Aggregation: Even if the initial conjugation is successful, the resulting ADC may have exposed hydrophobic patches from the conjugated linker-payload, increasing its propensity to aggregate.[2]
Q2: My linker-payload precipitates out of solution upon addition to the aqueous conjugation buffer. What should I do?
This is a classic sign of poor aqueous solubility. Here are several troubleshooting steps you can take, starting with the simplest:
-
Introduce a Co-solvent: A small amount of an organic co-solvent can significantly improve the solubility of a hydrophobic linker-payload. Dimethyl sulfoxide (B87167) (DMSO) or dimethylacetamide (DMAc) are commonly used.[7][8][9] It is crucial to keep the final concentration of the co-solvent low (typically ≤10% v/v) to avoid denaturing the antibody.
-
Optimize the Conjugation Buffer: The pH and ionic strength of the conjugation buffer can influence the solubility of the linker-payload. Experiment with a range of pH values and salt concentrations to find the optimal conditions.
-
Modify the Linker: If the issue persists, consider redesigning the linker to include hydrophilic moieties. Polyethylene (B3416737) glycol (PEG) linkers are a popular choice for this purpose.[3]
Q3: How can I improve the solubility of my linker-payload without changing its chemical structure?
If you wish to avoid chemical modification of your linker-payload, you can focus on optimizing the experimental conditions:
-
Solvent Exchange: Dissolve the linker-payload in a suitable organic solvent first, and then perform a gradual solvent exchange into the desired aqueous conjugation buffer. This can be achieved through techniques like tangential flow filtration (TFF).
-
Formulation Optimization: For the final ADC product, a thorough formulation screen can identify buffers and excipients that enhance solubility and stability. This involves testing various buffer systems, pH levels, and the addition of stabilizers like sugars (e.g., sucrose, trehalose) and surfactants (e.g., polysorbate 80).[10]
Q4: What are the advantages of using hydrophilic linkers?
Incorporating hydrophilic linkers is a proactive strategy to mitigate solubility issues. The benefits include:
-
Increased Aqueous Solubility: Hydrophilic linkers, such as those containing polyethylene glycol (PEG) chains, sulfonate groups, or oligosaccharides like ChetoSensar™, can significantly enhance the overall water solubility of the linker-payload construct.[11][12][13]
-
Reduced Aggregation: By increasing hydrophilicity, these linkers reduce the tendency of the linker-payload and the final ADC to aggregate.[14]
-
Improved Pharmacokinetics: A more soluble and less aggregated ADC generally exhibits a better pharmacokinetic profile, including a longer circulation half-life.
-
Higher Drug-to-Antibody Ratios (DAR): With improved solubility, it is often possible to achieve higher and more consistent DARs without causing precipitation.[11]
Troubleshooting Guides
Issue 1: Linker-Payload Precipitation During Conjugation
This guide provides a systematic approach to troubleshoot and resolve linker-payload precipitation during the conjugation reaction.
Caption: Troubleshooting workflow for linker-payload precipitation.
Issue 2: ADC Aggregation Post-Conjugation
This guide outlines steps to address aggregation of the antibody-drug conjugate after the conjugation reaction.
References
- 1. ChetoSensar Overcoming The Solubility Challenges Of Antibody-Drug Conjugates [bioprocessonline.com]
- 2. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eu-assets.contentstack.com [eu-assets.contentstack.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. emulatebio.com [emulatebio.com]
- 8. Comparison of Conjugates Obtained Using DMSO and DMF as Solvents in the Production of Polyclonal Antibodies and ELISA Development: A Case Study on Bisphenol A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and evaluation of hydrophilic linkers for antibody-maytansinoid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing vcPABC Linker Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address premature payload release from valine-citrulline-p-aminobenzoyloxycarbonyl (vcPABC) linkers in antibody-drug conjugates (ADCs).
Troubleshooting Guides
Issue 1: Rapid Payload Loss Observed in Preclinical Mouse Models
Symptoms:
-
Low ADC efficacy in mouse xenograft models.
-
High levels of free payload detected in mouse plasma shortly after administration.
-
Observed off-target toxicity in mice.
Possible Cause: The vcPABC linker is susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma but not in human plasma.[1][2][3] This leads to premature payload release, reducing the therapeutic index in preclinical mouse models.[4]
Troubleshooting Steps:
-
Confirm Ces1c Sensitivity:
-
Conduct an in vitro plasma stability assay using both mouse and human plasma. A significant difference in stability, with rapid degradation in mouse plasma, points to Ces1c susceptibility.[3][5]
-
If available, utilize Ces1c knockout mice for in vivo studies to confirm if premature payload release is mitigated.
-
-
Linker Modification Strategies:
-
Introduce a P3 Polar Residue: Modify the linker by adding a glutamic acid (Glu) residue to create a Glu-Val-Cit (EVCit) linker. This modification has been shown to dramatically improve the ADC half-life in mouse models from approximately 2 days to 12 days, without compromising its cleavage by lysosomal cathepsins.[4][6][7][8]
-
Employ a Tandem-Cleavage Linker: Utilize a linker system with dual cleavage sites, such as a glucuronide-dipeptide linker. The glucuronide moiety acts as a steric shield, protecting the dipeptide from premature cleavage in circulation.[9][10][11][12][13] Upon internalization into the target cell, the glucuronide is cleaved by β-glucuronidase, exposing the dipeptide for subsequent cleavage by cathepsins. ADCs with tandem-cleavage linkers have demonstrated significantly improved stability in rat plasma.[2]
-
-
Alternative Linker Chemistries:
-
Evaluate other linker types known to be stable in mouse plasma, such as triglycyl peptide linkers or non-cleavable linkers, though the latter may impact payload efficacy.[2]
-
Issue 2: Off-Target Toxicity, Particularly Neutropenia, in In Vitro Human Cell-Based Assays or In Vivo Studies
Symptom:
-
Observed toxicity to neutrophils (in vitro or in vivo), leading to neutropenia.
Possible Cause: Premature payload release can be mediated by human neutrophil elastase, which is secreted by neutrophils and can cleave the vcPABC linker.[9][12]
Troubleshooting Steps:
-
Assess Neutrophil Elastase Sensitivity:
-
Perform an in vitro assay by incubating your ADC with purified human neutrophil elastase and monitor for payload release over time.
-
-
Linker Modification:
-
Incorporate amino acids that confer resistance to elastase cleavage. For example, replacing valine with glycine (B1666218) at the P2 position can reduce susceptibility. The glutamic acid-glycine-citrulline (EGCit) linker has shown resistance to degradation by human neutrophil proteases.[14]
-
Frequently Asked Questions (FAQs)
Q1: What is the intended cleavage mechanism for a vcPABC linker?
A1: The vcPABC linker is designed to be stable in systemic circulation and to be cleaved specifically by lysosomal proteases, primarily Cathepsin B, which are abundant in the acidic environment of tumor cell lysosomes (pH 4.5-5.0).[5] Upon cleavage of the valine-citrulline dipeptide, a self-immolative cascade is initiated, leading to the release of the active payload inside the target cell.
Q2: Why is my vcPABC-linked ADC unstable in mouse plasma but stable in human plasma?
A2: This discrepancy is primarily due to the presence of Carboxylesterase 1c (Ces1c) in mouse plasma, which can recognize and cleave the vcPABC linker.[1][2][3] This enzyme is not present in human plasma, where the linker is generally stable.[5]
Q3: How does the conjugation site on the antibody affect linker stability?
A3: The site of conjugation can significantly impact the stability of the vcPABC linker.[2] Linkers attached to more sterically hindered or protected sites on the antibody may exhibit greater stability in plasma compared to those at more exposed sites.
Q4: Can the hydrophobicity of the vcPABC linker and payload cause problems?
A4: Yes, the hydrophobic nature of the vcPABC linker, especially when combined with a hydrophobic payload, can lead to ADC aggregation. This is particularly problematic at higher drug-to-antibody ratios (DARs) and can negatively affect the ADC's pharmacokinetics, stability, and manufacturability. Utilizing more hydrophilic linkers can help mitigate this issue.
Data Presentation
Table 1: Comparative In Vitro Plasma Stability of Different Linker Technologies
| Linker Type | ADC Example | Animal Model/Plasma Source | Key Stability Findings | Reference(s) |
| vc-PABC | ITC6104RO | Mouse | Unstable due to susceptibility to Ces1c.[3] | [3] |
| vc-PABC | Site-specific anti-CD30 auristatin conjugate | SCID Mice | Conjugation site significantly impacts in vivo stability.[2] | [2] |
| EVCit (Glu-Val-Cit) | Anti-HER2 ADC | BALB/c Mouse | Dramatically improved half-life from ~2 days (VCit) to 12 days.[4][6] | [4][6] |
| Tandem-Cleavage (Glucuronide-Dipeptide) | Anti-CD79b-MMAE | Rat | Remained mostly intact through day 12 in plasma, showing significantly improved stability over monocleavage linkers.[2] | [2] |
| Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) | ITC6103RO | Mouse | Stable in in vivo pharmacokinetic studies, showing resistance to mouse carboxylesterases.[2] | [2] |
| Triglycyl Peptide (CX) | Trastuzumab-DM1 | Mouse | Half-life of 9.9 days, comparable to non-cleavable linkers.[2] | [2] |
| SMCC (Non-cleavable) | Trastuzumab-DM1 | Mouse | Half-life of 10.4 days.[2] | [2] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the rate of premature payload release from an ADC in plasma from different species.
Materials:
-
ADC of interest
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey)
-
Phosphate-buffered saline (PBS)
-
37°C incubator
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS/MS system
Methodology:
-
Incubate the ADC at a final concentration of 100 µg/mL in plasma at 37°C. Include a control where the ADC is incubated in PBS to assess inherent stability.
-
Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours).
-
At each time point, immediately stop the reaction by freezing the sample at -80°C.
-
Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., Protein A/G beads).
-
Analyze the captured ADC by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point.
-
The supernatant can also be analyzed to quantify the amount of released payload.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point relative to the 0-hour time point.
Protocol 2: Cathepsin B Cleavage Assay
Objective: To assess the susceptibility of the ADC linker to cleavage by Cathepsin B.
Materials:
-
ADC of interest
-
Recombinant human Cathepsin B
-
Assay buffer (e.g., 50 mM sodium acetate, pH 5.0, containing DTT)
-
37°C incubator
-
Quenching solution (e.g., cold acetonitrile)
-
LC-MS/MS system
Methodology:
-
Activate the Cathepsin B according to the manufacturer's instructions.
-
In a microcentrifuge tube, combine the ADC (e.g., at 100 µg/mL) with the activated Cathepsin B in the assay buffer.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction.
-
Stop the enzymatic reaction by adding the quenching solution.
-
Process the samples to precipitate proteins (e.g., centrifugation after acetonitrile (B52724) addition).
-
Analyze the supernatant by LC-MS/MS to quantify the released payload.
-
Data Analysis: Calculate the rate of payload release over time.
Visualizations
Caption: Intended intracellular cleavage pathway of a vcPABC-linked ADC.
Caption: Mechanisms of premature payload release in mouse and human plasma.
Caption: Troubleshooting logic for premature vcPABC linker cleavage.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay [mdpi.com]
- 4. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. communities.springernature.com [communities.springernature.com]
- 7. An enzymatically cleavable tripeptide linker for maximizing the therapeutic index of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Tandem-Cleavage Linkers Improve the In Vivo Stability and Tolerability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. | BioWorld [bioworld.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
challenges with hydrophobicity in auristatin-based ADCs
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with auristatin-based antibody-drug conjugates (ADCs). It specifically addresses challenges related to the inherent hydrophobicity of auristatin payloads.
Troubleshooting Guide
This guide provides solutions to specific issues that may arise during your experiments with auristatin-based ADCs.
| Problem | Possible Cause | Recommended Solution |
| Increased ADC Aggregation Observed by SEC | High drug-to-antibody ratio (DAR) leading to increased surface hydrophobicity.[1] | - Optimize the conjugation reaction to target a lower average DAR (typically 2-4).[2] - Purify the ADC using Hydrophobic Interaction Chromatography (HIC) to isolate species with lower DARs.[3] - Re-engineer the ADC using hydrophilic linkers (e.g., PEGylated linkers) or more hydrophilic auristatin derivatives.[4][5][6][7] |
| Unfavorable buffer conditions (pH, salt concentration).[8] | - Screen different buffer formulations to identify conditions that minimize aggregation.[8] - Add stabilizing excipients such as glycerol, arginine, or non-ionic detergents (e.g., Tween-20) to the storage buffer.[9] | |
| Thermal or mechanical stress during handling and storage.[10][11] | - Conduct conjugation reactions at lower temperatures (e.g., 4°C) for a longer duration.[9] - Avoid vigorous mixing or multiple freeze-thaw cycles.[12] - Store the ADC at recommended temperatures (typically 2-8°C). | |
| Poor In Vivo Efficacy and Rapid Clearance | High hydrophobicity of the ADC leading to faster clearance from circulation.[5][13] | - Reduce the DAR of the ADC.[13] - Incorporate hydrophilic linkers or payloads to decrease the overall hydrophobicity of the ADC.[5][7][13][14] - Evaluate different conjugation strategies to shield the hydrophobic payload.[4] |
| ADC aggregation leading to reduced bioavailability and altered pharmacokinetics.[1][13] | - Implement the solutions for reducing aggregation mentioned above. - Characterize the aggregation state of the ADC preparation before in vivo studies using techniques like SEC-MALS.[15] | |
| Inconsistent Cytotoxicity in In Vitro Assays | Heterogeneity of the ADC preparation (e.g., mixed DAR species).[16] | - Characterize the DAR distribution using HIC or RP-HPLC.[17][18] - Purify the ADC to obtain a more homogeneous population.[3] |
| Presence of free, unconjugated payload.[1] | - Purify the ADC preparation to remove any free drug using techniques like tangential flow filtration (TFF) or size-exclusion chromatography (SEC).[1] - Quantify the level of free payload using RP-HPLC or LC-MS.[1][19] | |
| Variability in cell-based assay conditions. | - Standardize cell passage number, media composition, and incubation times.[20] - Ensure consistent receptor density on target cells.[20] | |
| Difficulty in ADC Characterization | Co-elution of different ADC species in chromatography. | - Employ orthogonal analytical methods for a comprehensive characterization. For instance, combine SEC for aggregation analysis with HIC for DAR distribution.[15][17][21] |
| Inaccurate DAR determination. | - Use multiple methods for DAR measurement, such as UV-Vis spectrophotometry, HIC, and LC-MS, and compare the results.[18] |
Frequently Asked Questions (FAQs)
Q1: Why is hydrophobicity a major challenge for auristatin-based ADCs?
A1: Auristatins, such as the commonly used monomethyl auristatin E (MMAE), are highly hydrophobic molecules.[22] When conjugated to a monoclonal antibody (mAb), they increase the overall hydrophobicity of the resulting ADC.[1] This increased hydrophobicity can lead to several challenges, including a higher propensity for aggregation, which can negatively impact manufacturing, stability, and in vivo performance.[1][8] Aggregated ADCs may exhibit altered pharmacokinetics, reduced efficacy, and potentially increased immunogenicity.[1][11]
Q2: How does the drug-to-antibody ratio (DAR) affect the hydrophobicity and stability of an auristatin-based ADC?
A2: The drug-to-antibody ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[] As the DAR increases, the overall hydrophobicity of the ADC molecule also increases.[13] While a higher DAR can enhance in vitro potency, it often leads to greater aggregation and faster plasma clearance in vivo, which can ultimately reduce the therapeutic window.[2][13] For auristatin-based ADCs with conventional linkers, a DAR of 2 to 4 is often found to be a good compromise between efficacy and developability.[2]
Q3: What are the primary analytical techniques used to characterize hydrophobicity-related issues in auristatin-based ADCs?
A3: Several analytical techniques are crucial for characterizing auristatin-based ADCs:
-
Size-Exclusion Chromatography (SEC): This is the primary method for detecting and quantifying aggregates and fragments.[15][17]
-
Hydrophobic Interaction Chromatography (HIC): HIC is widely used to determine the DAR and the distribution of different drug-loaded species.[17][18] It separates ADC species based on their hydrophobicity.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC can also be used for DAR determination and to assess the stability of the payload and linker.[17][18]
-
Dynamic Light Scattering (DLS) and Differential Scanning Fluorimetry (DSF): These techniques can provide information on the destabilization of the native mAb structure and the propensity for self-association and aggregation.[24][25]
Q4: What strategies can be employed to mitigate the challenges associated with the hydrophobicity of auristatin payloads?
A4: Several strategies can be used to overcome hydrophobicity-related issues:
-
Linker Engineering: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) or sugar-based (glycoside) moieties, can help to mask the hydrophobicity of the auristatin payload.[2][4][5][7]
-
Payload Modification: Developing more hydrophilic derivatives of auristatin can reduce the overall hydrophobicity of the ADC.[6][26]
-
Site-Specific Conjugation: While not directly reducing the hydrophobicity of the payload, site-specific conjugation methods can lead to more homogeneous ADCs with potentially improved properties.
-
Formulation Development: Optimizing the buffer composition by adjusting pH and including stabilizing excipients can help to prevent aggregation during storage and handling.[8][9]
Q5: How does the choice of auristatin derivative (e.g., MMAE vs. MMAF) impact the properties of the ADC?
A5: Different auristatin derivatives possess varying levels of hydrophobicity and membrane permeability. For instance, MMAF is generally considered to be more hydrophilic than MMAE.[10] However, this can also impact its mechanism of action. MMAE is cell-permeable and can exert a "bystander effect" by killing neighboring antigen-negative tumor cells, whereas the less permeable MMAF is primarily effective against antigen-positive cells.[2] The choice between MMAE, MMAF, or other derivatives depends on the specific therapeutic application and the desired properties of the ADC.
Data Presentation
Table 1: Impact of DAR on ADC Aggregation
| ADC Construct | DAR | Stress Condition | Aggregation (% HMW) | Reference |
| Trastuzumab-MMAE | 8 | 40°C for 48 hours | >95% | [2] |
| Trastuzumab-MMAU (hydrophilic auristatin) | 8 | 40°C for 48 hours | 2% | [2] |
| Naked Trastuzumab | N/A | 40°C for 48 hours | 0% | [2] |
HMW: High Molecular Weight species
Experimental Protocols
1. Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a general procedure for determining the average DAR and distribution of drug-loaded species in an ADC sample.
-
Materials:
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system
-
Mobile Phase A: 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol
-
ADC sample
-
Unconjugated antibody (for reference)
-
-
Procedure:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 10-50 µg of the ADC sample.
-
Elute the bound species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30-40 minutes.
-
Monitor the elution profile at 280 nm (for the antibody) and at a wavelength specific to the payload if possible.
-
The unconjugated antibody will elute first, followed by ADC species with increasing DAR, which bind more tightly to the column due to their increased hydrophobicity.
-
Calculate the relative percentage of each peak to determine the distribution of species with different DARs.
-
The average DAR can be calculated by the weighted average of the DAR values of all species.
-
2. Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC)
This protocol provides a general method for quantifying high molecular weight (HMW) species in an ADC preparation.
-
Materials:
-
SEC column (e.g., TSKgel G3000SWxl)
-
HPLC system
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or other suitable buffer.
-
ADC sample
-
Unconjugated antibody (for reference)
-
-
Procedure:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min).
-
Inject 10-50 µg of the ADC sample.
-
Elute the sample isocratically.
-
Monitor the elution profile at 280 nm.
-
Aggregated species (HMW) will elute first, followed by the monomeric ADC, and then any low molecular weight fragments.
-
Integrate the peak areas to determine the percentage of monomer, aggregates, and fragments.
-
3. In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the potency of an ADC against a target cancer cell line.
-
Materials:
-
Target cancer cell line (expressing the antigen of interest)
-
Complete cell culture medium
-
ADC sample
-
Untreated control and isotype control ADC
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
-
-
Procedure:
-
Seed the target cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the ADC in complete culture medium.
-
Remove the old medium from the cells and add the ADC dilutions to the respective wells. Include untreated and isotype control wells.
-
Incubate the plate for a specified period (e.g., 72-120 hours) at 37°C and 5% CO2.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and plot the results against the ADC concentration to determine the IC50 value.
-
Visualizations
Caption: Relationship between auristatin hydrophobicity, its effects, and mitigation strategies.
Caption: Troubleshooting workflow for ADC aggregation issues.
Caption: General mechanism of action for an auristatin-based ADC.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of hydrophobic‐interaction chromatography resins for purification of antibody‐drug conjugates using a mimetic model with adjustable hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched pegylated linker-auristatin to control hydrophobicity for the production of homogeneous minibody-drug conjugate against HER2-positive breast cancer - Université Clermont Auvergne [uca.fr]
- 5. Reducing hydrophobicity of homogeneous antibody-drug conjugates improves pharmacokinetics and therapeutic index | Semantic Scholar [semanticscholar.org]
- 6. Antibody–Drug Conjugate Payloads; Study of Auristatin Derivatives [jstage.jst.go.jp]
- 7. books.rsc.org [books.rsc.org]
- 8. pharmtech.com [pharmtech.com]
- 9. benchchem.com [benchchem.com]
- 10. "Negative" Impact: The Role of Payload Charge in the Physicochemical Stability of Auristatin Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. adcreview.com [adcreview.com]
- 15. biopharmaspec.com [biopharmaspec.com]
- 16. veranova.com [veranova.com]
- 17. pharmafocusamerica.com [pharmafocusamerica.com]
- 18. blog.crownbio.com [blog.crownbio.com]
- 19. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. drugtargetreview.com [drugtargetreview.com]
- 21. labiotech.eu [labiotech.eu]
- 22. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Impact of Payload Hydrophobicity on the Stability of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Investigation of Hydrophilic Auristatin Derivatives for Use in Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies for Achieving a Homogeneous Drug-to-Antibody Ratio (DAR) in ADC Production
Welcome to the technical support center for Antibody-Drug Conjugate (ADC) production. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to achieving a homogeneous Drug-to-Antibody Ratio (DAR).
Frequently Asked Questions (FAQs)
Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute for ADCs?
The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody molecule.[1][2] It is a critical quality attribute because it directly influences the ADC's therapeutic window, impacting its efficacy, toxicity, and pharmacokinetics.[1][2][3] An ADC with a low DAR may have reduced potency, while a high DAR can lead to increased toxicity, faster clearance, and potential aggregation issues.[2][4][5][6] Achieving a homogeneous DAR ensures batch-to-batch consistency and a predictable clinical performance.[1][7]
Q2: What are the main strategies to control the DAR during ADC production?
There are two primary strategies for controlling DAR:
-
Non-Specific (Stochastic) Conjugation: This traditional approach targets naturally occurring amino acid residues on the antibody, such as lysines or cysteines (from reduced interchain disulfides).[][9] This method typically results in a heterogeneous mixture of ADC species with a range of DAR values (e.g., 0, 2, 4, 6, 8 for cysteine conjugation).[9][10][11] Precise control of reaction parameters like stoichiometry, pH, and temperature is crucial for achieving a consistent average DAR.[1][9]
-
Site-Specific Conjugation: This modern approach involves engineering the antibody to introduce specific and uniquely reactive sites for drug conjugation.[1][][9] This leads to a more homogeneous ADC product with a precisely controlled DAR.[1][7][12] Methods for site-specific conjugation include:
-
Engineered Cysteines: Introducing cysteine residues at specific sites.[3][12]
-
Incorporation of Non-Natural Amino Acids (nnAAs): Inserting nnAAs with unique reactive handles.[3][]
-
Enzymatic Conjugation: Using enzymes like transglutaminase or sortase A for precise payload attachment.[1][12]
-
Glycan Remodeling: Conjugating drugs to the antibody's carbohydrate domains.[][13]
-
Click Chemistry: Employing bioorthogonal reactions for highly selective conjugation.[1]
-
Q3: How does the choice of linker and payload affect DAR and ADC homogeneity?
The properties of the linker and payload significantly influence the final ADC product. The linker's design, whether cleavable or non-cleavable, and its hydrophilicity or hydrophobicity can impact the stability and manufacturability of the ADC.[1] Hydrophobic payloads can increase the propensity for aggregation, especially at higher DAR values, which can negatively affect the ADC's stability and in vivo performance.[10][14] The choice of linker chemistry also plays a role in the stability of the conjugate, with some linkers being more prone to premature drug release than others.[15]
Troubleshooting Guide
This section provides solutions to common problems encountered during ADC production and DAR analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Inconsistent average DAR between production batches | Variations in reaction conditions. | - Reactant Stoichiometry: Ensure precise and consistent molar ratios of the linker-payload to the antibody.[9] - Reaction Parameters: Tightly control pH, temperature, and reaction time.[1] - Antibody Reduction (for Cysteine Conjugation): Ensure consistent and efficient reduction of interchain disulfide bonds.[9] |
| Low DAR after conjugation | Inefficient conjugation reaction or steric hindrance. | - Optimize Reaction Conditions: Adjust pH, temperature, reaction time, and reagent concentrations.[14] - Antibody Preparation: For thiol-based conjugation, confirm proper reduction of disulfide bonds.[14] - Linker Design: Consider using a linker with a longer spacer arm to reduce steric hindrance.[14] |
| ADC aggregation observed during or after conjugation | High hydrophobicity of the drug-linker conjugate, especially at high DAR values. | - Optimize DAR: Aim for a lower, more optimal DAR.[14] - Use Hydrophilic Linkers: Employ more hydrophilic linkers to counteract the hydrophobicity of the payload.[14] - Formulation Optimization: Screen different buffer formulations to improve ADC stability.[11] |
| Poor in vivo efficacy despite acceptable in vitro potency | Premature drug release or altered pharmacokinetics. | - Linker Stability: Select a linker with improved plasma stability.[14] - Conjugation Site: The conjugation site may interfere with antigen binding. Consider site-specific conjugation to avoid this.[9] - Pharmacokinetic Profile: Characterize the ADC's pharmacokinetic profile to investigate clearance rates.[14] |
Experimental Protocols
Protocol 1: DAR Determination by Hydrophobic Interaction Chromatography (HIC)
Objective: To determine the average DAR and the distribution of drug-loaded species in an ADC sample.
Methodology:
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the HIC mobile phase A.[14]
-
Chromatographic System:
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[14]
-
Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.[14]
-
Mobile Phase B (Low Salt): e.g., 50 mM sodium phosphate, pH 7.0.[14]
-
Flow Rate: 0.5-1.0 mL/min.[14]
-
Detection: UV at 280 nm.[14]
-
-
Gradient Elution:
-
Data Analysis:
Protocol 2: Cysteine-Based Conjugation via Disulfide Bond Reduction
Objective: To conjugate a linker-payload to a monoclonal antibody via interchain cysteine residues.
Methodology:
-
Antibody Reduction:
-
Prepare the antibody in a suitable buffer (e.g., PBS with EDTA).[9]
-
Add a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A typical molar ratio is 2-5 moles of TCEP per mole of antibody.[9]
-
Incubate the reaction at 37°C for 1-2 hours to reduce the interchain disulfide bonds, exposing free thiol (-SH) groups.[9]
-
-
Conjugation:
-
Add the linker-payload (e.g., maleimide-activated) to the reduced antibody solution.
-
Incubate the reaction under controlled conditions (temperature and time) to allow for the conjugation reaction to proceed.
-
-
Quenching and Purification:
-
Quench the reaction to cap any unreacted thiols.
-
Purify the ADC using techniques such as size exclusion chromatography (SEC) or tangential flow filtration (TFF) to remove excess drug-linker and other impurities.
-
Data Presentation
Table 1: Comparison of Analytical Techniques for DAR Characterization
| Technique | Principle | Information Provided | Advantages | Limitations |
| UV-Vis Spectrophotometry | Measures absorbance at specific wavelengths for the antibody and the drug.[5] | Average DAR.[4] | Quick and simple.[4] | Provides only an estimate of the average DAR; no information on drug load distribution.[4][5] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on their hydrophobicity. Higher DAR species are more hydrophobic and have longer retention times.[5][16] | Average DAR and drug load distribution.[4][5] | Mild, non-denaturing conditions preserve the native ADC structure.[5][16] | Lower resolution compared to RP-HPLC; may not be suitable for all ADC formats (e.g., lysine (B10760008) conjugates).[17] |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates molecules based on their hydrophobicity under denaturing conditions.[17] | Average DAR and drug load distribution (typically after ADC reduction).[4][17] | Higher resolution than HIC.[17] | Denaturing conditions can disrupt non-covalent interactions in some ADCs.[17] |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates ADC components and determines their mass-to-charge ratio.[4] | Detailed DAR analysis, drug load distribution, and identification of different ADC forms.[4] | High sensitivity and provides detailed molecular information.[4] | Differences in ionization efficiencies between DAR species can affect quantitative accuracy.[17] |
Visualizations
References
- 1. Strategies for Controlling DAR in Antibody–Drug Conjugates [sigutlabs.com]
- 2. Introduction to Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. blog.crownbio.com [blog.crownbio.com]
- 5. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Impact of Drug Conjugation and Loading on Target Antigen Binding and Cytotoxicity in Cysteine Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. tandfonline.com [tandfonline.com]
- 13. An overview of site-specific methods for achieving antibody drug conjugates with homogenous drug to antibody ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Field Guide to Challenges and Opportunities in Antibody-Drug Conjugates for Chemists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting ADC Cytotoxicity Assays
This guide provides solutions to common issues encountered during Antibody-Drug Conjugate (ADC) cytotoxicity assays. For researchers, scientists, and drug development professionals, this resource offers a structured approach to identifying and resolving experimental inconsistencies.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells
Question: My IC50 values are inconsistent across replicate plates and even within the same plate. What could be the cause?
Answer: High variability is a frequent challenge in cell-based assays and can stem from several factors related to cell handling, reagent preparation, and plate setup.
Troubleshooting Steps:
-
Inconsistent Cell Seeding:
-
Problem: Uneven cell distribution in the wells is a primary source of variability. This can be due to improper mixing of the cell suspension or allowing cells to settle in the pipette or reservoir before dispensing.
-
Solution: Ensure a homogenous single-cell suspension before and during plating. Gently swirl the cell suspension frequently. When using multichannel pipettes, ensure all tips are drawing and dispensing equal volumes. Work quickly but carefully to prevent cells from settling.
-
-
Edge Effects:
-
Problem: Wells on the perimeter of a microplate are prone to faster evaporation, leading to changes in media concentration and affecting cell growth. This "edge effect" can skew results.
-
Solution: To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.
-
-
Pipetting Errors:
-
Problem: Inaccurate or inconsistent pipetting of cells, ADCs, or assay reagents will lead to significant variability.
-
Solution: Calibrate pipettes regularly. Use appropriate pipette sizes for the volumes being dispensed. For serial dilutions, ensure thorough mixing between each dilution step. Reverse pipetting techniques can improve accuracy with viscous solutions.
-
-
Incomplete Mixing of Reagents:
-
Problem: Failure to properly mix assay reagents after addition to the wells can result in an uneven reaction.
-
Solution: After adding a reagent (e.g., MTT, CellTiter-Glo®), mix the plate on an orbital shaker for a few minutes at a low speed to ensure uniform distribution without disturbing the cell monolayer.
-
Issue 2: Low Potency or No Cytotoxic Effect Observed
Question: The ADC is showing much lower potency (high IC50 value) than expected, or no cytotoxic effect at all. Why is this happening?
Answer: A lack of expected ADC activity can be due to issues with the ADC itself, the target cells, or the assay conditions.
Troubleshooting Steps:
-
ADC Integrity and Stability:
-
Problem: The ADC may have degraded due to improper storage or handling. The linker could be unstable in the assay medium, leading to premature payload release. Serum components can also affect ADC stability.
-
Solution: Verify the storage conditions of the ADC. Perform quality control checks, such as determining the drug-to-antibody ratio (DAR) via mass spectrometry, to confirm integrity. Test ADC stability in the specific culture medium and serum concentration used in the assay over the incubation period.
-
-
Cell Line Health and Target Expression:
-
Problem: The target antigen expression on the cell surface may be low or heterogeneous. High passage numbers can lead to changes in cell characteristics, including antigen expression and drug sensitivity. Mycoplasma contamination can also alter cellular responses.
-
Solution: Confirm target antigen expression using flow cytometry or western blotting on the cell bank being used. Use low-passage cells for all experiments and regularly test for mycoplasma contamination. Ensure cells are healthy and in the logarithmic growth phase at the time of ADC addition.
-
-
Suboptimal Assay Duration:
-
Problem: The incubation time may be too short for the ADC to internalize, release its payload, and induce cell death. Payloads with certain mechanisms of action, like tubulin inhibitors, may require longer incubation times (e.g., 72-96 hours) to show a potent effect.
-
Solution: Perform a time-course experiment, measuring cytotoxicity at multiple time points (e.g., 48, 72, 96, and 120 hours) to determine the optimal assay endpoint.
-
-
Payload Efflux by Target Cells:
-
Problem: Cancer cells can develop resistance by overexpressing efflux pumps (e.g., P-glycoprotein) that actively remove the cytotoxic payload from the cell, reducing its intracellular concentration and efficacy.
-
Solution: Investigate the expression of common multidrug resistance (MDR) transporters in your cell line. If high expression is detected, consider using an inhibitor of these transporters as a positive control to see if potency can be restored, or select a different cell line for your assays.
-
Issue 3: High Background Signal in Control Wells
Question: My negative control (untreated cells) and media-only wells show a high background signal, reducing the assay window. What are the common causes?
Answer: High background can be caused by media components, microbial contamination, or interference from the ADC or assay reagents.
Troubleshooting Steps:
-
Media Components:
-
Problem: Phenol (B47542) red in culture media can interfere with colorimetric assays (e.g., MTT, MTS). Serum components can also contribute to background fluorescence.
-
Solution: For colorimetric assays, switch to a phenol red-free medium. For fluorescence-based assays, measure the background fluorescence of the medium with and without serum to identify the source of interference.
-
-
Microbial Contamination:
-
Problem: Bacteria or yeast contamination can metabolize assay reagents (like MTT), leading to a false-positive signal.
-
Solution: Regularly inspect cell cultures for any signs of contamination. Use aseptic techniques throughout the experimental workflow. If contamination is suspected, discard the cells and reagents and start with a fresh, uncontaminated stock.
-
-
Compound Interference:
-
Problem: The ADC or its payload may have intrinsic color or fluorescence that interferes with the assay readout. Some payloads can also directly reduce tetrazolium salts in the absence of cells.
-
Solution: Include a "compound-only" control (ADC in cell-free media) at the highest concentration used in the experiment. Subtract the absorbance/fluorescence value of this control from the corresponding experimental wells to correct for intrinsic signal.
-
Data Presentation: Troubleshooting Experimental Parameters
The table below summarizes common experimental parameters that can be optimized to address inconsistent results.
| Parameter | Common Issue | Recommended Optimization | Expected Outcome |
| Cell Seeding Density | Too low: weak signal; Too high: overgrowth, nutrient depletion, altered drug sensitivity. | Titrate cell density (e.g., 2,500, 5,000, 10,000 cells/well) and measure viability at 24, 48, and 72 hours. | Identify a density that ensures cells are in logarithmic growth for the duration of the assay and provides a robust signal-to-background ratio. |
| Assay Incubation Time | Too short: incomplete cell killing; Too long: overgrowth of control cells, nutrient depletion. | Perform a time-course experiment (e.g., 48, 72, 96, 120 hours) with a full ADC dose-response curve. | Determine the optimal time point where the maximal difference between treated and untreated cells is observed. |
| Serum Concentration | Can affect ADC stability and cell growth rates. Inconsistencies between serum batches can introduce variability. | Test ADC potency using different serum concentrations (e.g., 5%, 10%). If possible, use a single large batch of serum for a series of experiments. | Find a balance that supports healthy cell growth without compromising ADC stability. |
| Plate Type | Wrong plate color can lead to signal bleed-through or quenching. | Use white-walled plates for luminescence assays to maximize signal and black-walled, clear-bottom plates for fluorescence assays to reduce background and scatter. Use clear plates for absorbance assays. | Improved signal-to-noise ratio and reduced variability. |
Experimental Protocols
Protocol 1: Standard MTT Cytotoxicity Assay
This protocol measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.
-
Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the optimized seeding density in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of a 96-well flat-bottom plate.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 18-24 hours to allow for cell attachment.
-
-
ADC Treatment:
-
Prepare a 2X concentrated serial dilution of the ADC in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the appropriate ADC dilution or control medium.
-
Include "untreated" (cells with medium only) and "blank" (medium only, no cells) controls.
-
Incubate for the predetermined optimal duration (e.g., 72-96 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by placing the plate on an orbital shaker for 5-10 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "blank" wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the "untreated" control.
-
Plot the dose-response curve and determine the IC50 value using a non-linear regression model (e.g., four-parameter logistic fit).
-
Visualizations
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent ADC cytotoxicity assay results.
General Experimental Workflow
Validation & Comparative
A Comparative Guide to HIC and SEC for Antibody-Drug Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two critical analytical techniques, Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC), for the characterization of Antibody-Drug Conjugates (ADCs). We will delve into their respective principles, applications, and performance, supported by experimental data and detailed protocols to aid in methodological decisions.
At a Glance: HIC vs. SEC for ADC Analysis
Hydrophobic Interaction Chromatography (HIC) and Size Exclusion Chromatography (SEC) are two powerful, yet distinct, analytical techniques crucial for the characterization of Antibody-Drug Conjugates (ADCs). While both are forms of liquid chromatography, they separate molecules based on different physicochemical properties, making them complementary rather than interchangeable.
Hydrophobic Interaction Chromatography (HIC) separates molecules based on their hydrophobicity.[1][2] This technique is uniquely suited for ADC analysis because the conjugation of hydrophobic small-molecule drugs to a monoclonal antibody (mAb) increases the overall hydrophobicity of the protein.[1][3] Consequently, HIC can effectively separate ADC species with different numbers of conjugated drugs, allowing for the determination of the drug-to-antibody ratio (DAR) and the distribution of different drug-loaded species.[2][3][4] The separation is achieved under non-denaturing conditions, which preserves the native structure of the ADC.[5][6][7]
Size Exclusion Chromatography (SEC) , on the other hand, separates molecules based on their hydrodynamic radius, or size.[8][9] It is the go-to method for analyzing size variants of biotherapeutics, such as high molecular weight (HMW) aggregates and low molecular weight (LMW) fragments.[8][9] For ADCs, the attachment of cytotoxic drugs can increase the propensity for aggregation, making SEC a critical tool for monitoring product quality and stability.[4][8]
Key Applications in ADC Characterization
| Application | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Primary Analysis | Drug-to-Antibody Ratio (DAR) determination, Drug-load distribution | Aggregate and fragment analysis |
| Separation Principle | Hydrophobicity | Size (Hydrodynamic Radius) |
| Key Insights | Heterogeneity of drug conjugation | Presence of size variants (dimers, aggregates, fragments) |
| Mobile Phase | High salt concentration (e.g., ammonium (B1175870) sulfate) in the initial mobile phase, with a decreasing salt gradient for elution.[1][3] | Typically an aqueous buffer, sometimes with organic modifiers to reduce non-specific interactions.[8][10] |
| Denaturing Conditions | No, preserves native structure.[5][6] | No, preserves native structure. |
Performance Comparison: HIC vs. SEC
| Parameter | Hydrophobic Interaction Chromatography (HIC) | Size Exclusion Chromatography (SEC) |
| Resolution of DAR Species | High resolution of species with different drug loads (e.g., DAR 0, 2, 4, 6, 8).[1] | Not applicable for separating different DAR species. |
| Resolution of Aggregates | Not its primary application. | High resolution of monomers from dimers and higher-order aggregates.[9] |
| Sample Throughput | Generally lower due to gradient elution. | Generally higher due to isocratic elution. |
| Method Development | Can be complex, requiring optimization of salt type, concentration, pH, and temperature. | Relatively straightforward, but may require optimization of mobile phase to minimize secondary interactions.[9] |
| Compatibility with MS | Typically incompatible due to high concentrations of non-volatile salts.[1] Requires a desalting step like SEC for MS coupling (2D-LC).[11] | Can be made compatible with mass spectrometry (SEC-MS) by using volatile mobile phases like ammonium acetate. |
Experimental Workflows and Principles
The following diagrams illustrate the fundamental principles and experimental workflows for HIC and SEC in the context of ADC characterization.
Detailed Experimental Protocols
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
Objective: To separate and quantify the different drug-loaded species of an ADC and determine the average DAR.
Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system is recommended due to the corrosive nature of the high-salt mobile phases.[3]
-
HIC Column: A column with a hydrophobic stationary phase (e.g., Butyl, Phenyl, Ether) suitable for protein separations.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 25 mM Sodium Phosphate, pH 7.0.
-
ADC Sample: Diluted to a concentration of 1-5 mg/mL in Mobile Phase A.
Protocol:
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-50 µg of the ADC sample onto the column.
-
Elution Gradient: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
Column Wash: Wash the column with 100% Mobile Phase B for 5-10 minutes.
-
Re-equilibration: Re-equilibrate the column with 100% Mobile Phase A for 10-15 minutes before the next injection.
-
Data Acquisition: Monitor the elution profile at 280 nm for the protein and at the specific wavelength for the cytotoxic drug if it has a distinct chromophore.
-
Data Analysis: Integrate the peaks corresponding to the different DAR species. The average DAR can be calculated from the relative peak areas.
Size Exclusion Chromatography (SEC) for Aggregate Analysis
Objective: To separate and quantify high molecular weight aggregates and low molecular weight fragments from the ADC monomer.
Materials:
-
HPLC System: A biocompatible HPLC or UHPLC system.
-
SEC Column: A column with a pore size appropriate for the separation of monoclonal antibodies and their aggregates (e.g., 300 Å).
-
Mobile Phase: 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0.
-
ADC Sample: Diluted to a concentration of 1 mg/mL in the mobile phase.
Protocol:
-
System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µg of the ADC sample onto the column.
-
Isocratic Elution: Elute the sample isocratically with the mobile phase for a runtime sufficient to allow for the elution of the monomer and any fragments.
-
Data Acquisition: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to aggregates (eluting before the main monomer peak) and fragments (eluting after the main monomer peak). The percentage of each species is calculated based on the relative peak areas.
Conclusion
HIC and SEC are indispensable and complementary analytical methods for the comprehensive characterization of ADCs. HIC is the gold standard for determining the DAR and drug-load distribution, providing critical information on the heterogeneity of the ADC population.[7] In contrast, SEC is the primary method for assessing the presence of aggregates and fragments, which are crucial quality attributes related to product safety and stability. Employing both techniques as orthogonal methods provides a more complete picture of the ADC's physicochemical properties, ensuring the development of safe and efficacious therapeutics.
References
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. cellmosaic.com [cellmosaic.com]
- 3. agilent.com [agilent.com]
- 4. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrophobic Interaction Chromatography (HIC) - Creative Proteomics [creative-proteomics.com]
- 8. agilent.com [agilent.com]
- 9. agilent.com [agilent.com]
- 10. lcms.cz [lcms.cz]
- 11. chromatographyonline.com [chromatographyonline.com]
Mass Spectrometry Analysis of BCN-HS-PEG2(vcPABC-MMAE)2 ADC: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry (MS) and other analytical techniques for the characterization of the antibody-drug conjugate (ADC) BCN-HS-PEG2(vcPABC-MMAE)2. The methodologies and illustrative data presented herein are compiled from established protocols for similar ADC formats, offering a framework for robust analytical assessment.
Introduction to this compound ADC
The this compound is a complex biotherapeutic molecule. Its structure consists of a monoclonal antibody (mAb) conjugated to the potent cytotoxic agent monomethyl auristatin E (MMAE) via a linker system. This linker is comprised of a bicyclononyne (BCN) group for site-specific conjugation, a short polyethylene (B3416737) glycol (PEG2) spacer to enhance solubility, a self-immolative p-aminobenzyl alcohol (PABC) spacer, and a cathepsin B-cleavable valine-citrulline (vc) dipeptide. The dual payload design (MMAE)2 indicates that two drug-linker constructs are attached to the antibody.
Comprehensive analytical characterization is crucial to ensure the quality, efficacy, and safety of such ADCs. Key quality attributes include determining the drug-to-antibody ratio (DAR), identifying conjugation sites, and confirming the integrity of both the antibody and the linker-drug components. Mass spectrometry, often coupled with liquid chromatography, is the cornerstone of ADC analysis.
Mass Spectrometry-Based Characterization
Mass spectrometry offers a multifaceted approach to ADC analysis, enabling characterization at the intact, subunit, and peptide levels.
Intact Mass Analysis
Intact mass analysis provides the molecular weight of the entire ADC, offering a global view of the drug load distribution and the average DAR.[1] This can be performed under both denaturing and native conditions.
Denaturing Intact Mass Analysis (RP-LC-MS): This method is suitable for ADCs where the interchain disulfide bonds of the antibody are intact.[1]
Native Intact Mass Analysis (SEC-MS): Native MS is critical for analyzing ADCs where subunits may be held together by non-covalent interactions. Size-exclusion chromatography (SEC) is often used for online buffer exchange into a volatile, MS-compatible buffer.[1][2]
Illustrative Data for Intact Mass Analysis:
| Analytical Method | Parameter Measured | Typical Result for a vc-MMAE ADC |
| RP-LC-MS | Average DAR | 3.8 - 4.2 |
| Drug Load Distribution | DAR 0, 2, 4, 6, 8 species observed | |
| Native SEC-MS | Average DAR | 3.9 - 4.1 |
| Drug Load Distribution | Predominantly DAR 4 species with minor DAR 2 and 6 |
Experimental Protocol: Denaturing Intact Mass Analysis (RP-LC-MS)
-
Sample Preparation: Dilute the ADC sample to a final concentration of 0.5 mg/mL in 25 mM ammonium (B1175870) bicarbonate, pH 7.9. For deglycosylated analysis, treat the ADC with PNGase F according to the manufacturer's protocol to remove N-linked glycans.[1]
-
LC System: Agilent 1290 Infinity LC System or equivalent.[1]
-
Column: Agilent Poroshell 300SB-C8, 1.0 x 75mm, 5 µm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A suitable gradient to elute the ADC, for example, 20-80% B over 15 minutes.
-
MS System: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the raw mass spectra to obtain the zero-charge mass of the different ADC species.
Experimental Protocol: Native Intact Mass Analysis (SEC-MS)
-
Sample Preparation: Buffer-exchange the ADC sample into a volatile buffer such as 100 mM ammonium acetate.[1][3]
-
LC System: Agilent 1290 Infinity II Bio LC System or equivalent.[1]
-
Column: Waters ACQUITY UPLC Protein BEH SEC Column, 200Å, 1.7 µm, 2.1 mm x 150 mm.[1][3]
-
Mobile Phase: 100 mM Ammonium Acetate.[1]
-
Flow Rate: Isocratic elution over 10-15 minutes.[1]
-
MS System: High-resolution mass spectrometer capable of high m/z analysis.
-
Data Analysis: Deconvolute the raw mass spectra to determine the molecular weights of the intact ADC species.
Subunit Analysis (Middle-Down Approach)
Subunit analysis involves the dissociation of the ADC into its constituent light and heavy chains, providing more detailed information on the distribution of the drug load between the subunits.[1]
Illustrative Data for Reduced Subunit Analysis:
| Subunit | Expected Mass (Da) | Observed Mass (Da) with 1 MMAE |
| Light Chain | ~25,000 | ~26,300 |
| Heavy Chain | ~50,000 | ~51,300 |
Experimental Protocol: Reduced Subunit Analysis
-
Sample Preparation: Dilute the ADC sample to 1 mg/mL in a reduction buffer (e.g., 25 mM NaCl, 25 mM Tris, pH 7.5). Add dithiothreitol (B142953) (DTT) to a final concentration of 1.0 mM.[1]
-
Incubation: Incubate at 37°C for 20 minutes.[1]
-
LC-MS Analysis: Analyze the reduced sample using a reversed-phase LC-MS system as described for denaturing intact mass analysis.
-
Data Analysis: Deconvolute the mass spectra for the light and heavy chains to determine the number of drugs conjugated to each chain.
Peptide Mapping (Bottom-Up Approach)
Peptide mapping is used to identify the specific amino acid residues that are conjugated to the drug-linker. This is achieved by enzymatically digesting the ADC into smaller peptides, which are then analyzed by LC-MS/MS.
Experimental Protocol: Peptide Mapping
-
Denaturation and Reduction: Denature the ADC in a buffer containing a chaotropic agent (e.g., 6 M guanidine-HCl) and reduce the disulfide bonds with DTT.
-
Alkylation: Alkylate the free cysteine residues with iodoacetamide (B48618) to prevent disulfide bond reformation.
-
Digestion: Buffer-exchange the sample into a digestion-compatible buffer and add a protease (e.g., trypsin). Incubate overnight at 37°C.
-
LC-MS/MS Analysis: Separate the resulting peptides using a reversed-phase LC system and analyze them with a high-resolution mass spectrometer capable of fragmentation (MS/MS).
-
Data Analysis: Use specialized software to search the MS/MS data against the antibody sequence to identify the peptides and locate the drug-linker modifications.
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive understanding of an ADC's properties requires orthogonal analytical techniques.
Hydrophobic Interaction Chromatography (HIC)
HIC separates molecules based on their hydrophobicity. Since the drug-linker is hydrophobic, HIC can resolve ADC species with different DARs.[4] It is often used as a complementary technique to MS for DAR determination.[5][6]
Illustrative HIC Profile for a vc-MMAE ADC:
A typical HIC chromatogram of a vc-MMAE ADC shows distinct peaks corresponding to species with DAR 0, 2, 4, 6, and 8. The area under each peak can be used to calculate the average DAR.[5]
Experimental Protocol: HIC
-
LC System: HPLC system with a UV detector.
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A: High salt concentration (e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt concentration (e.g., 50 mM sodium phosphate, pH 7.0, with 20% isopropanol).
-
Gradient: A descending salt gradient from Mobile Phase A to Mobile Phase B.
-
Detection: UV absorbance at 280 nm and 248 nm (the latter for the drug).
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is a high-resolution separation technique that can be used for both intact and reduced ADC analysis, often directly coupled to MS. It separates molecules based on their hydrophobicity.[7]
Size-Exclusion Chromatography (SEC)
SEC separates molecules based on their size. It is primarily used to assess the aggregation and fragmentation of the ADC.[8]
Comparison of Analytical Techniques:
| Technique | Principle | Key Information Provided | Advantages | Limitations |
| Mass Spectrometry | Mass-to-charge ratio | Precise mass, DAR, drug distribution, conjugation site | High accuracy and specificity | Can be complex, requires specialized equipment |
| HIC | Hydrophobicity | DAR distribution, average DAR | Robust, good resolution of DAR species | Indirect measurement, may require MS for peak identification |
| RP-HPLC | Hydrophobicity | Purity, DAR (reduced), hydrophobicity assessment | High resolution, can be coupled with MS | Denaturing conditions may alter the molecule |
| SEC | Size | Aggregation, fragmentation, purity | Non-denaturing, simple | Limited resolution for species of similar size |
Visualizations
Caption: Structure of this compound ADC.
Caption: Mass Spectrometry Workflow for ADC Analysis.
Conclusion
The comprehensive analysis of this compound ADC requires a multi-pronged approach, with mass spectrometry at its core. Intact mass analysis, subunit analysis, and peptide mapping provide critical information on DAR, drug distribution, and conjugation sites. Orthogonal techniques such as HIC, RP-HPLC, and SEC are essential for confirming these results and assessing other quality attributes like aggregation and purity. The selection of appropriate analytical methods should be guided by the specific information required at each stage of drug development and for quality control purposes.
References
- 1. benchchem.com [benchchem.com]
- 2. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 3. lcms.cz [lcms.cz]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 7. explorationpub.com [explorationpub.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BCN and DBCO Linkers for Antibody-Drug Conjugate (ADC) Synthesis
For researchers, scientists, and drug development professionals navigating the intricate landscape of bioconjugation, the selection of an appropriate linker is a critical determinant of success in the synthesis and efficacy of Antibody-Drug Conjugates (ADCs). Among the premier choices for copper-free click chemistry are Bicyclo[6.1.0]nonyne (BCN) and Dibenzocyclooctyne (DBCO) linkers. Both enable the precise and stable conjugation of cytotoxic payloads to monoclonal antibodies via strain-promoted alkyne-azide cycloaddition (SPAAC), a bioorthogonal reaction that proceeds efficiently under physiological conditions without the need for a toxic copper catalyst.[1][2] This guide provides a comprehensive, data-driven comparison of BCN and DBCO linkers to inform the selection process for ADC development.
At a Glance: Key Differences
| Feature | BCN (Bicyclo[6.1.0]nonyne) | DBCO (Dibenzocyclooctyne) |
| Structure | Compact, non-aromatic | Bulky, aromatic |
| Reactivity with Azides | Generally lower than DBCO | Generally higher than BCN |
| Stability | More stable in the presence of thiols (e.g., GSH) | Less stable in the presence of thiols (e.g., GSH) |
| Lipophilicity | Lower | Higher |
| Size | Smaller | Larger |
Performance Deep Dive: A Quantitative Comparison
The decision between BCN and DBCO hinges on a nuanced understanding of their respective performance characteristics, including reaction kinetics, stability, and physicochemical properties.
Reaction Kinetics
The rate of the SPAAC reaction is a crucial parameter, particularly in bioconjugation reactions where high efficiency and mild conditions are paramount. Generally, DBCO exhibits faster reaction kinetics with azides compared to BCN, which is attributed to its greater ring strain.[1][2] However, the specific reaction partner can influence these rates.
Table 1: Second-Order Rate Constants for SPAAC Reactions
| Cyclooctyne | Azide (B81097) Partner | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| BCN | Benzyl Azide | ~0.3 - 1.0 | [3] |
| DBCO (ADIBO) | Benzyl Azide | ~1.0 - 2.0 | [3] |
| BCN | Phenyl Azide | Significantly higher than with aliphatic azides | [2] |
| DBCO | Phenyl Azide | Slower than BCN with this aromatic azide | [2] |
| BCN | Tertiary Azide | Maintains a more consistent, albeit slower, rate | [1] |
| DBCO (ADIBO) | Tertiary Azide | Reactivity drops dramatically | [1] |
Note: ADIBO (azadibenzocyclooctyne) is a commonly used DBCO derivative, and its reactivity is representative of the DBCO class. Reaction rates can vary depending on the specific derivatives, solvent, and temperature.[1][2]
This data indicates that while DBCO is generally faster for reactions with primary and secondary azides, BCN can be more effective for sterically hindered or aromatic azides.[1][2]
Stability
The stability of the linker is critical for the overall integrity and in vivo performance of an ADC. Premature cleavage of the linker can lead to off-target toxicity and reduced efficacy.
Table 2: Comparative Stability of BCN and DBCO Linkers
| Linker | Condition | Stability (Half-life, t½) | Reference |
| BCN | Glutathione (GSH) | More stable (t½ ≈ 6 hours) | [3] |
| DBCO | Glutathione (GSH) | Less stable (t½ ≈ 71 minutes) | [3] |
| BCN | Intracellular Environment (Immune Phagocytes) | Low stability; 79% degraded after 24h | [3] |
| DBCO | Intracellular Environment (Immune Phagocytes) | Moderate stability; 36% degraded after 24h | [3] |
| DBCO | On IgG at 4°C or -20°C | ~3-5% loss of reactivity over 4 weeks | [4] |
BCN demonstrates superior stability in the presence of thiols like glutathione, a common reducing agent in the intracellular environment.[3] However, in a broader intracellular context, DBCO appears to have greater overall stability.[3] The stability of DBCO-functionalized antibodies during storage is also well-documented.[4]
Physicochemical Properties
The hydrophilicity and size of the linker can impact the solubility, aggregation, and pharmacokinetic properties of the resulting ADC.
Table 3: Physicochemical Properties of BCN and DBCO
| Property | BCN | DBCO | Reference |
| Lipophilicity | Lower | Higher | [1] |
| Size | Smaller | Larger | [1] |
BCN's smaller size and lower lipophilicity can be advantageous in improving the overall solubility and pharmacokinetic profile of an ADC.[3] Conversely, the higher lipophilicity of DBCO can sometimes lead to aggregation, although this can often be mitigated by incorporating hydrophilic spacers like PEG.[5][6] In some instances, the higher reactivity of BCN is preferred over DBCO to avoid aggregation issues observed with DBCO when conjugating to antibodies modified with branched, azido-containing linkers.[5]
Experimental Protocols for ADC Synthesis
The following sections provide detailed methodologies for the synthesis of ADCs using both BCN and DBCO linkers via SPAAC.
Antibody Modification (Azide Introduction)
A common method for introducing azide groups onto an antibody for subsequent reaction with BCN or DBCO is through the use of an azide-functionalized N-hydroxysuccinimide (NHS) ester, which reacts with lysine (B10760008) residues on the antibody surface.
-
Antibody Preparation: Prepare a solution of the antibody in a suitable buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
-
NHS Ester Solution: Dissolve an azide-functionalized NHS ester (e.g., N3-PEG4-NHS ester) in an anhydrous organic solvent like dimethylsulfoxide (DMSO).
-
Reaction: Add a 10-20 fold molar excess of the azide-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours.
-
Purification: Remove the excess unreacted azide linker using a desalting column or size-exclusion chromatography (SEC), exchanging the buffer back to PBS.
Payload Conjugation via SPAAC
This protocol describes the conjugation of the azide-modified antibody with a BCN- or DBCO-functionalized payload.
-
Payload Preparation: Dissolve the BCN- or DBCO-functionalized payload in DMSO to create a stock solution.
-
Conjugation Reaction: To the solution of the azide-functionalized antibody (e.g., 10 mg/mL in PBS), add a 1.5-4 fold molar excess of the BCN- or DBCO-payload stock solution.[4][7] The final DMSO concentration should be kept low (typically ≤5%).[7]
-
Incubation: Allow the reaction to proceed at room temperature for 2-24 hours.[4] The reaction time will depend on the specific reactants and their concentrations.
-
Purification: Purify the resulting ADC from unconjugated payload and linker using SEC or hydrophobic interaction chromatography (HIC).[8]
Characterization of the ADC
-
Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody. This can be measured using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at a wavelength specific to the payload.[2] HIC is also a common method for determining DAR and the distribution of drug-loaded species.[8]
-
Aggregation Analysis: Assess the level of aggregation in the purified ADC sample using SEC.[8]
-
In Vitro Cytotoxicity Assay: Measure the ability of the ADC to kill cancer cells in culture using assays such as the MTT assay.[8]
Visualizing the Chemistry and Biology
To provide a clearer understanding of the processes involved, the following diagrams illustrate the key chemical structures, the experimental workflow, and the biological mechanism of action.
Chemical structures of BCN and DBCO linkers.
Experimental workflow for ADC synthesis using BCN or DBCO linkers.
General mechanism of action of an Antibody-Drug Conjugate.
Conclusion: Making the Right Choice
The selection between BCN and DBCO linkers for ADC synthesis is a multifactorial decision that depends on the specific experimental context.
Choose DBCO when:
-
Speed is critical: For rapid and efficient conjugation, especially with accessible primary and secondary azides, the superior kinetics of DBCO are a distinct advantage.[1]
-
Steric hindrance is not a major concern: DBCO performs exceptionally well when the azide on the target molecule is not sterically hindered.[1]
Choose BCN when:
-
Enhanced stability in reducing environments is required: BCN's greater stability in the presence of thiols makes it a robust choice for certain intracellular applications.[3]
-
Lower hydrophobicity and smaller size are beneficial: To improve the overall physicochemical properties of the ADC and potentially reduce aggregation, BCN is a superior alternative.[3][5]
-
Reacting with sterically hindered or aromatic azides: BCN may offer better reactivity in these specific contexts compared to DBCO.[1][2]
By carefully considering the kinetic, stability, and structural properties of each linker in relation to the antibody, payload, and intended biological system, researchers can select the optimal tool to advance their ADC development programs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Click Chemistry Conjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of vcPABC Linker Cleavage in Lysosomal Assays
For researchers, scientists, and drug development professionals in the field of antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical component influencing efficacy and safety. The valine-citrulline-p-aminobenzylcarbamate (vcPABC) linker is a widely utilized protease-cleavable linker designed for selective payload release within the lysosomal compartment of target cancer cells. This guide provides an objective comparison of the vcPABC linker with alternative linker technologies, supported by experimental data and detailed methodologies for validation in lysosomal assays.
Introduction to vcPABC Linker and Lysosomal Cleavage
The vcPABC linker is designed to be stable in systemic circulation and undergo efficient cleavage by lysosomal proteases, primarily cathepsins (such as Cathepsin B, L, and S), which are often upregulated in the tumor microenvironment.[1][2] Upon internalization of the ADC via receptor-mediated endocytosis, it is trafficked to the lysosome. The acidic environment and the presence of proteases within the lysosome facilitate the cleavage of the amide bond between the valine-citrulline dipeptide and the PABC spacer. This initial cleavage event triggers a self-immolative cascade, leading to the release of the active drug payload into the cytoplasm to exert its cytotoxic effect.[1][2]
The validation of this lysosomal cleavage is a crucial step in the preclinical development of ADCs to ensure the desired mechanism of action and to assess potential liabilities such as premature drug release.
Experimental Protocols for Lysosomal Cleavage Assays
Two primary in vitro methods are employed to validate the cleavage of vcPABC and other protease-sensitive linkers: assays using purified enzymes and assays using lysosomal extracts.
Protocol 1: Purified Enzyme Cleavage Assay (e.g., Cathepsin B)
This assay assesses the direct susceptibility of the linker to a specific lysosomal protease.
Materials:
-
ADC conjugated with vcPABC linker
-
Recombinant human Cathepsin B (active)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare ADC Solution: Dilute the ADC stock solution in the Assay Buffer to the desired final concentration (e.g., 10 µM).
-
Prepare Enzyme Solution: Reconstitute and dilute the recombinant Cathepsin B in the Assay Buffer to the desired final concentration (e.g., 100 nM).
-
Reaction Setup: In a 96-well plate, add the ADC solution. To initiate the reaction, add the Cathepsin B solution. Include a no-enzyme control (Assay Buffer only) for each ADC.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots from each well.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold Quenching Solution to the collected aliquots.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload and the remaining intact ADC.
-
Data Analysis: Plot the percentage of released payload against time to determine the cleavage rate.
Protocol 2: Lysosomal Extract Cleavage Assay
This assay provides a more physiologically relevant environment by using a mixture of lysosomal enzymes.
Materials:
-
ADC conjugated with vcPABC linker
-
Isolated lysosomes from a relevant cell line or tissue (e.g., rat liver lysosomes)
-
Lysosomal Lysis Buffer: (e.g., hypotonic buffer with protease inhibitors for initial lysis, followed by a specific assay buffer)
-
Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5
-
Quenching Solution: Acetonitrile with 0.1% formic acid
-
96-well microplate
-
Incubator at 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Lysosomal Lysate: Thaw the isolated lysosomes and prepare a lysate according to the supplier's protocol. Determine the protein concentration of the lysate.
-
Prepare ADC Solution: Dilute the ADC stock solution in the Assay Buffer to the desired final concentration.
-
Reaction Setup: In a 96-well plate, add the lysosomal lysate (e.g., 50 µg of total protein per well). Add the ADC solution to initiate the reaction. Include a control with heat-inactivated lysate.
-
Incubation: Incubate the plate at 37°C.
-
Time Points: Collect aliquots at various time points.
-
Quenching: Quench the reaction with the cold Quenching Solution.
-
Sample Preparation: Centrifuge the samples to pellet the protein and collect the supernatant for analysis.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the released payload.
-
Data Analysis: Determine the rate of linker cleavage in the presence of the lysosomal enzymes.
Quantitative Comparison of Linker Performance
The choice of linker significantly impacts the therapeutic index of an ADC. The following table summarizes the performance of the vcPABC linker compared to other common cleavable linkers based on available data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Linker Type | Cleavage Mechanism | Key Cleaving Enzymes | Relative Cleavage Rate in Lysosomes | Plasma Stability (Human) | Plasma Stability (Mouse) | Key Advantages | Key Disadvantages |
| vcPABC (Val-Cit) | Protease-sensitive | Cathepsin B, L, S, F | Fast | Generally Stable | Unstable (cleaved by Ces1c) | Well-established, efficient cleavage | Susceptible to premature cleavage in rodents, potential for off-target toxicity.[1] |
| Val-Ala | Protease-sensitive | Cathepsin B | Moderate to Fast | Stable | More stable than Val-Cit | Improved stability in mouse plasma.[3] | May have slightly slower cleavage kinetics than Val-Cit. |
| GGFG | Protease-sensitive | Cathepsin B, L | Moderate | Stable | Stable | Good stability and efficient cleavage.[4] | |
| β-glucuronide | Glucuronidase-sensitive | β-glucuronidase | Fast in tumor microenvironment | High | High | High tumor specificity due to acidic tumor microenvironment. | Dependent on β-glucuronidase expression. |
| Tandem (e.g., Glucuronide-vcPABC) | Dual enzymatic | β-glucuronidase and Cathepsins | Sequential, controlled | Very High | Very High | Enhanced stability and tumor-specific release. | More complex synthesis. |
| Legumain-cleavable | Protease-sensitive | Legumain | Fast | High | High | Specific to legumain-overexpressing tumors. | Less broadly applicable than cathepsin-cleavable linkers. |
Visualizing the Mechanism and Workflow
To better understand the processes involved in vcPABC linker cleavage, the following diagrams illustrate the key pathways and experimental steps.
References
A Comparative Guide to the Long-Term Stability of vcPABC-MMAE Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the long-term stability of antibody-drug conjugates (ADCs) featuring the valine-citrulline-p-aminobenzylcarbamate (vcPABC) linker and the potent cytotoxic agent monomethyl auristatin E (MMAE). The stability of an ADC is a critical quality attribute that directly impacts its therapeutic index, influencing both efficacy and safety.[1] This document presents a comparative overview of vcPABC-MMAE ADC stability, supported by experimental data, detailed methodologies, and visual representations of key processes to inform ADC development and optimization.
Comparative Stability Data
The long-term stability of vcPABC-MMAE ADCs is primarily assessed by monitoring changes in aggregation, fragmentation, and premature payload release. These parameters are crucial as they can affect the ADC's pharmacokinetics, efficacy, and potential for immunogenicity.[2] The following tables summarize key stability data from various studies, offering a comparative perspective.
Table 1: Aggregation of vcPABC-MMAE ADCs Under Different Conditions
| ADC | Drug-to-Antibody Ratio (DAR) | Storage Conditions | Duration | Aggregation (% High Molecular Weight Species) | Reference |
| Trastuzumab-MC-VC-PAB-MMAE | 4.0 | 4°C | 30 days | 0.5% | [3] |
| Trastuzumab-MC-VC-PAB-MMAE | 2.0 | 4°C | 30 days | 0.5% | [3] |
| Ab095-vc-MMAE | 2.4 | Human Plasma, 37°C | 6 days | >14% | [4] |
| Ab095-vc-MMAE | 3.4 | Human Plasma, 37°C | 6 days | >16% | [4] |
| Ab095-vc-MMAE | 4.6 | Human Plasma, 37°C | 6 days | >17% (at day 0) | [4] |
| Set of 15 vc-MMAE ADCs (Median) | Not Specified | Human Plasma, 37°C | 6 days | 24.2% | [5] |
| Set of 15 vc-MMAE ADCs (Median) | Not Specified | Mouse Plasma, 37°C | 6 days | 26.0% | [5] |
Table 2: Comparative Stability of vc-MMAE vs. Maytansinoid (MCC-DM1) ADCs
| ADC | DAR | Storage Conditions | Duration | Aggregation (%) | Thermal Stability (Tm, °C) - Peak 1 | Reference |
| Trastuzumab-MC-VC-PAB-MMAE | 4.0 | 4°C | 30 days | 0.5% | 62.9 | [3][6] |
| Trastuzumab-MCC-maytansinoid | 4.1 | 4°C | 30 days | 0.7% | 63.3 | [3][6] |
| T-DM1 (ado-trastuzumab emtansine) | ~3.5 | 4°C | 30 days | 1.4% | 62.5 | [3][6] |
Table 3: Payload Release from vc-MMAE ADCs in Plasma
| ADC | Plasma Source | Incubation Time | % MMAE Release | Reference |
| Set of 15 vc-MMAE ADCs (Average) | Human | 6 days | <1% | [4] |
| Set of 15 vc-MMAE ADCs (Average) | Monkey | 6 days | <1% | [4] |
| Set of 15 vc-MMAE ADCs (Average) | Rat | 6 days | >4% | [4] |
| Set of 15 vc-MMAE ADCs (Average) | Mouse | 6 days | >20% | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the long-term stability of vcPABC-MMAE ADCs.
Size Exclusion Chromatography (SEC) for Aggregation and Fragmentation Analysis
Purpose: To separate and quantify high molecular weight species (aggregates) and low molecular weight species (fragments) from the monomeric ADC.
Methodology:
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system equipped with a UV detector.
-
Column: A size exclusion column appropriate for monoclonal antibodies and ADCs (e.g., TSKgel G3000SWxl).
-
Mobile Phase: A buffered saline solution, typically phosphate-buffered saline (PBS) at a pH of around 7.0. The exact composition may vary.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Detection: UV absorbance is monitored at 280 nm to detect the protein component of the ADC.
-
Sample Preparation: The ADC sample is diluted in the mobile phase to an appropriate concentration.
-
Analysis: The chromatogram is analyzed to determine the percentage of the total peak area corresponding to aggregates (eluting earlier than the main monomer peak) and fragments (eluting later than the main monomer peak).
Hydrophobic Interaction Chromatography (HIC) for Drug-to-Antibody Ratio (DAR) and Distribution
Purpose: To separate ADC species with different drug-to-antibody ratios based on their hydrophobicity.
Methodology:
-
System: HPLC or UHPLC system with a UV detector.
-
Column: A HIC column (e.g., TSKgel Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., sodium phosphate (B84403) with ammonium (B1175870) sulfate).
-
Mobile Phase B: A low salt buffer (e.g., sodium phosphate).
-
Gradient: A descending salt gradient is used to elute the ADC species, with higher DAR species being more hydrophobic and eluting later.
-
Flow Rate: A typical flow rate is around 0.8 mL/min.
-
Detection: UV absorbance at 280 nm (for protein) and a wavelength specific to the payload (e.g., 248 nm for MMAE) can be used.
-
Analysis: The peak areas for each DAR species are integrated to calculate the average DAR and the distribution of different drug-loaded species.
Reversed-Phase Liquid Chromatography (RP-LC) for Payload Release and Purity
Purpose: To separate and quantify the free payload (MMAE) and other small molecule impurities from the ADC.
Methodology:
-
System: HPLC or UHPLC system with a UV or mass spectrometry (MS) detector.
-
Column: A reversed-phase column (e.g., C18).
-
Mobile Phase A: An aqueous solution with a small amount of acid (e.g., 0.1% formic acid in water).
-
Mobile Phase B: An organic solvent with a small amount of acid (e.g., 0.1% formic acid in acetonitrile).
-
Gradient: An increasing organic solvent gradient is used to elute the analytes.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Detection: UV absorbance at a wavelength specific to the payload or MS for more sensitive and specific detection.
-
Sample Preparation: The ADC sample may require a protein precipitation step (e.g., with acetonitrile) to separate the free payload from the antibody.
-
Analysis: The amount of free payload is quantified by comparing its peak area to a standard curve of the pure payload.
Visualizing Key Processes
Diagrams created using Graphviz (DOT language) to illustrate the experimental workflow and the mechanism of action of vcPABC-MMAE ADCs.
Caption: Experimental workflow for long-term stability testing of ADCs.
References
- 1. Antibody Aggregation: Insights from Sequence and Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physical characteristics comparison between maytansinoid-based and auristatin-based antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Battle in ADC Technology: Cleavable vcPABC vs. Non-Cleavable Linkers
For researchers, scientists, and drug development professionals, the choice of linker is a critical design feature in developing effective and safe Antibody-Drug Conjugates (ADCs). This guide provides an objective, data-driven comparison of two prominent linker strategies: the enzymatically cleavable valine-citrulline-p-aminobenzylcarbamate (vcPABC) linker and non-cleavable linkers.
The linker connecting a monoclonal antibody to a cytotoxic payload is a pivotal component that dictates the ADC's stability in circulation, its mechanism of drug release, and ultimately, its therapeutic window. The fundamental distinction between cleavable and non-cleavable linkers lies in their payload release strategy. Cleavable linkers are engineered to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell, whereas non-cleavable linkers release the drug only after the complete lysosomal degradation of the antibody.[] This difference has profound implications for an ADC's efficacy, safety, and pharmacokinetic profile.
Mechanism of Action: Two Distinct Payload Release Strategies
Cleavable vcPABC Linker: Environmentally-Triggered Payload Release
The vcPABC linker is a dipeptide-based system designed for controlled, intracellular drug release.[2] Its mechanism relies on the higher concentration of certain proteases, like Cathepsin B, within the lysosomes of tumor cells.[3]
The process unfolds as follows:
-
Internalization: The ADC binds to its target antigen on the cancer cell surface and is internalized, typically through endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is transported to the lysosome, a cellular compartment with a low pH and a high concentration of proteases.
-
Enzymatic Cleavage: Inside the lysosome, the valine-citrulline (vc) dipeptide is recognized and cleaved by Cathepsin B.[3]
-
Self-Immolation and Payload Release: This cleavage event triggers the spontaneous 1,6-elimination of the p-aminobenzylcarbamate (PABC) spacer, leading to the release of the unmodified, active cytotoxic payload.[4]
A key feature of this mechanism is the potential for a "bystander effect."[3] If the released payload is membrane-permeable, it can diffuse out of the targeted cancer cell and kill neighboring, antigen-negative tumor cells.[5] This is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[5]
Non-Cleavable Linkers: Antibody Degradation-Dependent Release
In contrast, non-cleavable linkers, such as the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker, form a stable bond between the antibody and the payload.[2] The release of the cytotoxic agent is entirely dependent on the degradation of the antibody itself.
The mechanism is as follows:
-
Internalization and Lysosomal Trafficking: Similar to ADCs with cleavable linkers, the ADC is internalized and trafficked to the lysosome.
-
Antibody Degradation: Within the lysosome, proteases completely degrade the antibody into its constituent amino acids.
-
Payload-Metabolite Liberation: This process liberates the payload, which remains attached to the linker and the amino acid (e.g., lysine (B10760008) or cysteine) to which it was conjugated.[6]
The resulting payload-linker-amino acid complex is typically charged and less membrane-permeable, which largely prevents a bystander effect.[5][7] This can lead to reduced off-target toxicity but may be less effective in tumors with varied antigen expression.[7]
Data Presentation: A Comparative Overview
Direct head-to-head comparisons of ADCs with vcPABC and non-cleavable linkers using the identical antibody and payload are limited in published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.
Table 1: In Vitro Cytotoxicity (IC50)
| ADC Construct | Linker Type | Payload | Target Cell Line | Target Antigen | IC50 | Citation(s) |
| mil40-16 | Cleavable (vc) | MMAE | BT-474 | HER2 | Used as a comparator for toxicity | [8] |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | BT-474 | HER2 | ~1 x 10⁻¹¹ M | [8] |
| mil40-15 | Non-cleavable (Cys-linker) | MMAE | MCF-7 (Bystander) | HER2-negative | ~1 x 10⁻⁹ M | [8] |
| HB22.7–vcMMAE | Cleavable (vc) | MMAE | DoHH2 | CD22 | 20-284 ng/ml | [9] |
| Anti-CD22-MC-vc-PAB-MMAE | Cleavable (vc) | MMAE | Ramos | CD22 | Not explicitly stated, used for in vivo studies | [10] |
| Anti-CD22-MC-MMAF | Non-cleavable (mc) | MMAF | Ramos | CD22 | Not explicitly stated, used for in vivo studies | [10] |
Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Table 2: In Vivo Efficacy in Xenograft Models
| ADC Construct | Linker Type | Payload | Tumor Model | Dosing | Outcome | Citation(s) |
| HB22.7–vcMMAE | Cleavable (vc) | MMAE | DoHH2 and Granta 519 NHL xenografts | Single dose | Complete and persistent response in the majority of mice | [9] |
| Anti-CD22-MC-vc-PAB-MMAE | Cleavable (vc) | MMAE | Ramos NHL xenograft | 405 µg/m² | Tumor growth inhibition | [10] |
| Anti-CD22-MC-MMAF | Non-cleavable (mc) | MMAF | Ramos NHL xenograft | 405 µg/m² | Tumor growth inhibition | [10] |
| mc-MMAF conjugate | Non-cleavable (mc) | MMAF | HER2-positive xenograft | Not specified | Higher potency and lower liver uptake compared to mc-DM1 | [7] |
Table 3: Pharmacokinetic Parameters
| ADC Analyte | Linker Type | Half-Life (t½) | Clearance (CL) | Citation(s) |
| Antibody-conjugated MMAE (acMMAE) | Cleavable (vc) | ~3.4 - 12 days | ~0.10 - 0.9 L/day | [8] |
| Unconjugated MMAE | Cleavable (vc) | Shorter than acMMAE | Higher than acMMAE | [8] |
| ADCs with non-cleavable linkers | Non-cleavable | Generally longer than cleavable linkers | Generally lower than cleavable linkers | [11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of a vcPABC-MMAE ADC
Caption: Mechanism of action of a vcPABC-MMAE ADC.
Signaling Pathway of a Non-Cleavable Linker ADC
Caption: Mechanism of action of a non-cleavable linker ADC.
Experimental Workflow for ADC Comparison
Caption: Experimental workflow for comparing ADC linker technologies.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a generalized method for assessing the cytotoxicity of ADCs.
1. Cell Seeding:
-
Harvest and count target cancer cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
2. ADC Treatment:
-
Prepare serial dilutions of the vcPABC-ADC, non-cleavable ADC, and relevant controls (e.g., unconjugated antibody, free payload) in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the ADC dilutions or controls to the respective wells.
-
Include wells with medium only as a blank control.
-
Incubate the plate for a predetermined period (e.g., 72-120 hours) at 37°C in a 5% CO₂ incubator.
3. MTT Reagent Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
4. Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
5. Absorbance Measurement and Data Analysis:
-
Read the absorbance of each well at 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a suitable software.
In Vivo Xenograft Efficacy Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of ADCs in a mouse xenograft model.
1. Cell Implantation and Tumor Growth:
-
Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ cells in 100 µL of PBS/Matrigel) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Monitor tumor growth regularly by measuring the tumor dimensions with calipers.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
2. Animal Grouping and Dosing:
-
When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=6-8 mice per group).
-
Treatment groups may include:
-
Vehicle control (e.g., PBS)
-
vcPABC-ADC
-
Non-cleavable ADC
-
Unconjugated antibody control
-
-
Administer the treatments intravenously (i.v.) via the tail vein at the specified dose and schedule (e.g., a single dose or multiple doses).
3. Monitoring and Data Collection:
-
Measure tumor volumes and body weights of the mice 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for further analysis (e.g., weighing, immunohistochemistry).
4. Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the body weight data to assess toxicity.
-
Perform statistical analysis to determine the significance of the differences between treatment groups.
Bystander Effect Co-culture Assay
This protocol describes a method to assess the bystander killing effect of ADCs in vitro.
1. Cell Preparation:
-
Use two cell lines:
-
Antigen-positive (Ag+) target cells.
-
Antigen-negative (Ag-) bystander cells, labeled with a fluorescent marker (e.g., GFP) for easy identification.
-
-
Harvest and count both cell lines separately.
2. Co-culture Seeding:
-
Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:5, or 1:10) in complete growth medium.
-
Include wells with only Ag+ cells and only Ag- cells as controls.
-
Incubate the plate overnight to allow for cell attachment.
3. ADC Treatment:
-
Prepare serial dilutions of the vcPABC-ADC and non-cleavable ADC.
-
Treat the co-culture and control wells with the ADC dilutions.
-
Incubate the plate for a predetermined period (e.g., 96 hours).
4. Viability Assessment:
-
Assess the viability of the Ag- bystander cells using a method that can distinguish them from the Ag+ cells. This can be done by:
-
Fluorescence microscopy or high-content imaging: Quantify the number of viable GFP-positive cells.
-
Flow cytometry: Stain the cells with a viability dye (e.g., Propidium Iodide) and analyze the percentage of viable GFP-positive cells.
-
5. Data Analysis:
-
Calculate the percentage of viable Ag- cells in the co-culture wells treated with the ADCs compared to the untreated co-culture wells.
-
A significant decrease in the viability of Ag- cells in the presence of Ag+ cells and a cleavable linker ADC indicates a bystander effect.
-
Compare the extent of bystander killing between the vcPABC-ADC and the non-cleavable ADC.[12]
Conclusion
The decision between a cleavable vcPABC linker and a non-cleavable linker is a nuanced one that depends on the specific therapeutic context. Cleavable linkers offer the potential for a potent bystander effect, which can be advantageous for treating heterogeneous tumors.[3] However, this can come with a trade-off of lower plasma stability and a potential for off-target toxicity. Non-cleavable linkers generally provide greater plasma stability and a more favorable safety profile by confining the cytotoxic effect to the target cells.[6] However, their efficacy is highly dependent on efficient internalization and lysosomal degradation of the ADC and they lack a significant bystander effect.[5]
A thorough understanding of the comparative performance, mechanisms of action, and potential liabilities of both linker types, supported by robust experimental data, is essential for the rational design and development of safe and effective antibody-drug conjugates that can make a meaningful impact in the fight against cancer.
References
- 2. benchchem.com [benchchem.com]
- 3. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Comparison of in vitro antibody-targeted cytotoxicity using mouse, rat and human effectors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Key considerations based on pharmacokinetic/pharmacodynamic in the design of antibody-drug conjugates [frontiersin.org]
- 11. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Influence of antibody–drug conjugate cleavability, drug-to-antibody ratio, and free payload concentration on systemic toxicities: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing ADC Purity and Heterogeneity: Hydrophobic Interaction Chromatography and its Alternatives
For researchers, scientists, and drug development professionals, ensuring the purity and homogeneity of antibody-drug conjugates (ADCs) is a critical quality attribute that directly impacts their efficacy and safety. Hydrophobic Interaction Chromatography (HIC) has traditionally been a cornerstone technique for these assessments. This guide provides an objective comparison of HIC with alternative methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate analytical strategy.
Introduction to ADC Heterogeneity and the Role of HIC
Antibody-drug conjugates are complex biomolecules composed of a monoclonal antibody (mAb) covalently linked to a cytotoxic small-molecule drug. The conjugation process can result in a heterogeneous mixture of species, including unconjugated antibodies, ADCs with varying drug-to-antibody ratios (DAR), and different positional isomers. This heterogeneity can significantly affect the ADC's therapeutic window.
Hydrophobic interaction chromatography is a powerful analytical technique that separates molecules based on differences in their surface hydrophobicity.[1][2] Since the conjugation of hydrophobic drugs increases the overall hydrophobicity of the antibody, HIC is well-suited to separate different DAR species under non-denaturing conditions, preserving the native structure of the ADC.[3] This makes it a valuable tool for determining the drug-load distribution and calculating the average DAR.[1][4]
Comparison of Key Analytical Techniques for ADC Characterization
While HIC is a widely adopted method, several alternative and complementary techniques are available for assessing ADC purity and heterogeneity. The choice of method depends on the specific analytical need, such as determining DAR, identifying size or charge variants, and compatibility with mass spectrometry (MS) for detailed structural elucidation.
| Feature | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase Liquid Chromatography (RPLC) | Native Reversed-Phase Liquid Chromatography-Mass Spectrometry (nRPLC-MS) | Size Exclusion Chromatography (SEC) | Native Mass Spectrometry (MS) / Capillary Zone Electrophoresis-Mass Spectrometry (CZE-MS) |
| Primary Application | DAR distribution, purity | Purity, DAR (on reduced chains) | Intact ADC DAR distribution with MS identification | Aggregates and fragments | Direct mass determination, DAR, charge heterogeneity |
| Principle | Separation based on surface hydrophobicity in an aqueous, high-salt mobile phase. | Separation based on hydrophobicity using a non-polar stationary phase and an organic mobile phase gradient. | Separation based on hydrophobicity under non-denaturing mobile phase conditions compatible with MS. | Separation based on hydrodynamic radius. | Measurement of mass-to-charge ratio of intact molecules in the gas phase. |
| MS Compatibility | Poor due to high concentrations of non-volatile salts.[4][5] | Good, but often requires denaturation of the ADC. | Excellent, designed for direct MS coupling.[6][7][8] | Possible with volatile mobile phases.[9] | Direct MS detection. |
| Denaturing/Non-denaturing | Non-denaturing.[3] | Denaturing.[2] | Non-denaturing.[6] | Non-denaturing. | Non-denaturing. |
| Resolution of DARs | Good for cysteine-linked ADCs.[10] | Can provide high resolution, especially for site-specific ADCs.[9] | Good resolution of DAR species and potential for resolving positional isomers.[8] | Not suitable for DAR separation. | Can resolve different DAR species based on mass. |
| Analysis Time | Typically 20-40 minutes. | Typically 15-30 minutes. | Typically 20-30 minutes.[2] | Typically 15-30 minutes. | Fast, but may require offline sample preparation or coupling with a separation technique. |
| Limitations | Low resolution for highly hydrophobic ADCs and poor MS compatibility.[4] | Denaturing conditions can alter the ADC structure. | May require specialized columns and mobile phases. | Not suitable for separating species with similar sizes but different DARs; can be challenging for hydrophobic ADCs.[11] | May have biases in ionization efficiency for different DAR species.[4] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Hydrophobic Interaction Chromatography (HIC)
This protocol outlines a generic method for the analysis of ADC DAR distribution.
Workflow:
Caption: A typical workflow for ADC analysis using HIC.
Materials:
-
HIC Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm (Tosoh Bioscience) or similar.
-
Mobile Phase A (High Salt): 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM sodium phosphate, pH 7.0, with 20% isopropanol (B130326).
-
HPLC System: Agilent 1260 Infinity Bio-inert Quaternary LC system or equivalent.
Method:
-
Equilibration: Equilibrate the column with 100% Mobile Phase A at a flow rate of 0.8 mL/min.
-
Injection: Inject 5-10 µL of the ADC sample (typically at 1 mg/mL).
-
Gradient Elution: Apply a linear gradient from 0% to 100% Mobile Phase B over 15-20 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Integrate the peak areas corresponding to the different DAR species to calculate the average DAR.
Reversed-Phase Liquid Chromatography (RPLC)
This protocol is suitable for the analysis of reduced ADCs to determine the drug load on the light and heavy chains.
Workflow:
Caption: A typical workflow for ADC analysis using RPLC after reduction.
Materials:
-
RPLC Column: Agilent AdvanceBio RP-mAb C4, 2.1 mm x 100 mm, 3.5 µm or similar.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Reducing Agent: Dithiothreitol (DTT).
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer.
Method:
-
Sample Reduction: Reduce the ADC sample with DTT (e.g., 10 mM at 37°C for 30 minutes) to separate the light and heavy chains.
-
Equilibration: Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5) at a flow rate of 0.3 mL/min.
-
Injection: Inject the reduced ADC sample.
-
Gradient Elution: Apply a linear gradient to increase the percentage of Mobile Phase B (e.g., from 5% to 95% over 15 minutes).
-
Detection: Monitor the elution with UV (280 nm) and MS.
-
Data Analysis: Deconvolute the mass spectra to identify the drug load on each chain and calculate the average DAR.
Native Reversed-Phase Liquid Chromatography-Mass Spectrometry (nRPLC-MS)
This protocol describes a method for the analysis of intact ADCs with direct MS detection.
Workflow:
Caption: A workflow for intact ADC analysis using nRPLC-MS.
Materials:
-
nRPLC Column: A column with a less hydrophobic stationary phase (e.g., polymethyl methacrylate).[4]
-
Mobile Phase A: 50 mM ammonium acetate (B1210297) in water.[4]
-
Mobile Phase B: 50 mM ammonium acetate in 50:50 water/isopropanol.[4]
-
LC-MS System: A UHPLC system coupled to a high-resolution mass spectrometer capable of native MS analysis.
Method:
-
Equilibration: Equilibrate the column with the initial mobile phase composition.
-
Injection: Inject the intact ADC sample.
-
Gradient Elution: Apply a gradient of increasing Mobile Phase B to elute the ADC species, ensuring the organic content remains low enough to maintain the native structure.
-
MS Detection: Acquire mass spectra in native mode.
-
Data Analysis: Deconvolute the spectra to determine the mass of each intact DAR species and their relative abundance.
Size Exclusion Chromatography (SEC)
This protocol is for the analysis of aggregates and fragments in ADC samples.
Workflow:
Caption: A typical workflow for analyzing ADC size variants by SEC.
Materials:
-
SEC Column: TSKgel G3000SWxl, 7.8 mm x 30 cm, 5 µm (Tosoh Bioscience) or similar.
-
Mobile Phase: 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8. For hydrophobic ADCs, the addition of an organic modifier like isopropanol (5-15%) may be necessary to reduce secondary interactions.[11]
-
HPLC System: An HPLC or UHPLC system with a UV detector. A multi-angle light scattering (MALS) detector can be coupled for absolute molar mass determination.
Method:
-
Equilibration: Equilibrate the column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min).
-
Injection: Inject the ADC sample.
-
Isocratic Elution: Elute the sample under isocratic conditions.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis: Quantify the percentage of high molecular weight species (aggregates) and low molecular weight species (fragments) relative to the main monomer peak.
Conclusion
The characterization of ADC purity and heterogeneity is a multifaceted task that often requires an orthogonal approach, employing multiple analytical techniques. While HIC remains a valuable and widely used method for DAR analysis under non-denaturing conditions, its limitations, particularly its incompatibility with mass spectrometry, have driven the development and adoption of alternative and complementary methods. RPLC provides high-resolution separation but under denaturing conditions, while native RPLC-MS offers a promising solution for intact ADC analysis with direct MS identification. SEC is the gold standard for size variant analysis, and native MS and CZE-MS provide direct and detailed information on mass and charge heterogeneity. The selection of the most appropriate technique or combination of techniques will depend on the specific ADC, its conjugation chemistry, and the critical quality attributes that need to be assessed. This guide provides the foundational knowledge and practical protocols to navigate these choices and implement robust analytical strategies for ADC development and quality control.
References
- 1. youtube.com [youtube.com]
- 2. tandfonline.com [tandfonline.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Native RPLC for ADCs: How Column Hydrophobicity Shapes DAR Separation [phenomenex.com]
- 6. Native RP-LC-HRMS Method for Antibody-Drug Conjugates | Phenomenex [phenomenex.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. waters.com [waters.com]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
Predicting Clinical Efficacy of Antibody-Drug Conjugates: A Guide to In Vitro Models
For Researchers, Scientists, and Drug Development Professionals
The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. However, predicting their clinical efficacy from preclinical data remains a critical challenge. In vitro models are indispensable tools in the early stages of ADC development, providing crucial insights into their mechanism of action and anti-cancer activity. This guide offers an objective comparison of commonly used in vitro models for predicting the clinical efficacy of ADCs, supported by experimental data and detailed protocols.
Comparison of In Vitro Models for ADC Efficacy Testing
The choice of an in vitro model can significantly impact the evaluation of an ADC's potential. Traditional two-dimensional (2D) cell cultures, while simple and cost-effective, often fail to replicate the complex tumor microenvironment.[1][2] Three-dimensional (3D) models, such as tumor spheroids, and patient-derived organoids (PDOs) offer a more physiologically relevant context for assessing ADC efficacy.
| In Vitro Model | Description | Advantages | Limitations |
| 2D Monolayer Cell Culture | Cells are grown in a single layer on a flat plastic surface. | High-throughput, cost-effective, reproducible, suitable for initial screening.[1] | Lacks the complexity of the tumor microenvironment, poor predictive value for in vivo efficacy.[1][2] |
| 3D Spheroid Models | Self-assembled aggregates of cancer cells that mimic the 3D architecture and cell-cell interactions of a tumor. | Better representation of tumor microenvironment, gradients of nutrients and oxygen, can assess drug penetration.[3][4] | More complex and time-consuming to establish than 2D cultures, may lack other cell types of the tumor stroma. |
| Patient-Derived Organoids (PDOs) | 3D cultures derived from patient tumor tissue that retain the genetic and phenotypic characteristics of the original tumor. | High physiological relevance, potential for personalized medicine, can predict patient-specific responses. | Technically challenging to establish and maintain, heterogeneity between patient samples can be a challenge for standardized screening. |
| Microfluidic "Tumor-on-a-Chip" Models | Micro-engineered devices that recreate the tumor microenvironment, including perfusion and interaction with other cell types. | Allows for dynamic studies of drug delivery and response, can incorporate immune cells and vasculature. | Technically complex to set up and operate, lower throughput compared to other models. |
Quantitative Comparison of ADC Efficacy
The following tables summarize quantitative data on the efficacy of different ADCs in various in vitro models. It is important to note that IC50 values can vary depending on the cell line, assay conditions, and exposure time.
Table 1: Comparison of IC50 Values for Trastuzumab Emtansine (T-DM1) in 2D vs. 3D Models
| Cell Line | 2D IC50 (µM) | 3D Spheroid IC50 (µM) | Fold Difference (3D/2D) | Reference |
| MNNG/HOS | 0.8 ± 0.4 | 15.07 ± 0.3 | 18.8 | [5] |
This data demonstrates that cells cultured in a 3D environment can exhibit significantly higher resistance to ADC treatment compared to traditional 2D cultures.[5]
Table 2: Cytotoxicity of Sacituzumab Govitecan in Primary Ovarian Cancer Cell Lines (2D Culture)
| Cell Line | Trop-2 Expression | SG IC50 (nM) | Control ADC IC50 (nM) | Fold Increase in Potency (Control/SG) | Reference |
| KRCH31 | High (3+) | 1.25 | 5.0 | 4.0 | [6] |
| OVA10 | High (3+) | 1.23 | 5.0 | 4.07 | [6] |
| OVA1 | High (3+) | 1.13 | 5.0 | 4.43 | [6] |
| OVA14 | Low/Negligible | >5.0 | >5.0 | - | [6] |
These findings highlight the target-dependent cytotoxicity of Sacituzumab Govitecan, with significantly higher potency observed in cell lines with high Trop-2 expression.[6]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of in vitro ADC studies. Below are protocols for key experiments.
ADC Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.
Materials:
-
Target cancer cell lines (adherent or suspension)
-
Complete cell culture medium
-
96-well plates
-
Antibody-Drug Conjugate (ADC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight (for adherent cells).
-
ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium and add to the respective wells. Include untreated control wells.
-
Incubation: Incubate the plate for a period that allows for ADC internalization and payload-induced cytotoxicity (typically 72-120 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
ADC Internalization Assay (Flow Cytometry)
This protocol quantifies the amount of ADC internalized by target cells.
Materials:
-
Target cancer cell lines
-
Fluorescently labeled ADC or a fluorescently labeled secondary antibody that recognizes the ADC
-
FACS buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
-
Trypsin or other cell detachment solution (for adherent cells)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash the target cells, then resuspend them in cold FACS buffer.
-
ADC Incubation: Incubate the cells with the fluorescently labeled ADC on ice for a specific time (e.g., 30-60 minutes) to allow binding to the cell surface.
-
Internalization Induction: Shift the cells to 37°C for various time points (e.g., 0, 1, 2, 4, 24 hours) to allow for internalization. A 4°C control should be included to measure surface binding only.
-
Surface Signal Quenching/Stripping (Optional but Recommended): To differentiate between surface-bound and internalized ADC, either add a quenching agent (e.g., trypan blue for certain fluorophores) to quench the fluorescence of the surface-bound antibody or briefly wash the cells with a low pH buffer (e.g., glycine-HCl, pH 2.5) to strip the surface-bound ADC.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population at each time point.
-
Data Analysis: The increase in MFI over time at 37°C compared to the 4°C control indicates the extent of ADC internalization.
In Vitro Bystander Killing Assay (Co-culture Method)
This assay assesses the ability of an ADC's payload to kill neighboring antigen-negative cells.
Materials:
-
Antigen-positive (Ag+) target cancer cell line
-
Antigen-negative (Ag-) bystander cancer cell line, labeled with a fluorescent protein (e.g., GFP)
-
Complete cell culture medium
-
96-well plates
-
Antibody-Drug Conjugate (ADC)
-
Imaging system or flow cytometer capable of distinguishing the two cell populations
Procedure:
-
Co-culture Seeding: Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio.
-
ADC Treatment: Treat the co-culture with serial dilutions of the ADC.
-
Incubation: Incubate the plate for a duration sufficient to observe the cytotoxic effects (typically 72-120 hours).
-
Analysis:
-
Imaging: Acquire images of the co-culture over time and quantify the number of viable GFP-positive (Ag-) cells in the presence of the ADC and Ag+ cells.
-
Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the percentage of viable GFP-positive cells.
-
-
Data Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability when cultured alone and treated with the same ADC concentrations. A significant decrease in the viability of Ag- cells in the co-culture indicates a bystander effect.
Visualizing ADC Mechanisms and Workflows
Understanding the intricate processes of ADC action and the experimental procedures is facilitated by clear visual representations.
ADC Mechanism of Action: From Binding to Payload Release
The following diagram illustrates the key steps involved in the mechanism of action of a typical ADC that undergoes clathrin-mediated endocytosis.
Caption: ADC Mechanism of Action
Experimental Workflow for In Vitro ADC Efficacy Assessment
This diagram outlines the general workflow for evaluating the efficacy of an ADC using different in vitro models.
Caption: In Vitro ADC Efficacy Workflow
By carefully selecting the appropriate in vitro models and employing robust experimental protocols, researchers can gain valuable insights into the potential clinical efficacy of novel ADC candidates, ultimately facilitating the development of more effective and targeted cancer therapies.
References
- 1. youtube.com [youtube.com]
- 2. Differences in drug sensitivity between two-dimensional and three-dimensional culture systems in triple-negative breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Activity of trastuzumab emtansine (T-DM1) in 3D cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Preclinical Activity of Sacituzumab Govitecan, an Antibody-Drug Conjugate Targeting Trophoblast Cell-Surface Antigen 2 (Trop-2) Linked to the Active Metabolite of Irinotecan (SN-38), in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of BCN-HS-PEG2(vcPABC-MMAE)2 on Antibody-Drug Conjugate Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic (PK) properties of antibody-drug conjugates (ADCs) utilizing the BCN-HS-PEG2(vcPABC-MMAE)2 drug-linker. Due to the limited availability of public, direct comparative PK data for this specific linker-payload combination, this guide leverages established data from clinically validated ADCs employing the core vcPABC-MMAE system. We will extrapolate the anticipated impact of the bicyclononyne (BCN) handle, the short polyethylene (B3416737) glycol (PEG2) spacer, and the thiol-reactive (HS) moiety on the overall pharmacokinetic profile.
Executive Summary
The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety. The choice of linker and conjugation chemistry significantly influences parameters such as stability in circulation, clearance rate, and exposure of both the conjugated antibody and the released payload. The this compound system offers a modern approach to ADC construction, combining a site-specific conjugation handle (BCN) with a well-characterized cleavable linker (vcPABC) and a potent cytotoxic agent (MMAE). While the fundamental PK characteristics will be driven by the antibody and the vc-MMAE components, the inclusion of the BCN-HS-PEG2 motif is expected to offer advantages in terms of homogeneity and potentially improved biophysical properties, which can translate to a more predictable and favorable pharmacokinetic profile.
Data Presentation: A Comparative Framework
The pharmacokinetic evaluation of vc-MMAE ADCs typically involves the quantification of three key species in plasma:
-
Antibody-Conjugated MMAE (acMMAE): Represents the intact, active ADC.
-
Total Antibody: Includes both conjugated and unconjugated antibody.
-
Unconjugated MMAE: The free, highly potent cytotoxic payload.
Below, we present a summary of pharmacokinetic parameters for two clinically approved vc-MMAE ADCs, Brentuximab Vedotin and Polatuzumab Vedotin. This data serves as a benchmark for what can be expected from a novel ADC utilizing a vc-MMAE based system.[1]
Table 1: Comparative Pharmacokinetic Parameters of Antibody-Conjugated MMAE (acMMAE) [1]
| Parameter | Brentuximab Vedotin | Polatuzumab Vedotin | Expected Performance of a this compound ADC |
| Half-Life (t½) | ~4-6 days | ~6-10 days | Similar to benchmarks, potentially more consistent due to site-specific conjugation. |
| Clearance (CL) | ~1.5 L/day | ~0.9 L/day | Clearance will be primarily driven by the antibody. The PEG2 linker may have a minor influence. |
| Volume of Distribution (Vd) | ~6-10 L | ~5-8 L | Largely determined by the antibody's distribution characteristics. |
| Maximum Concentration (Cmax) | Dose-dependent | Dose-dependent | Expected to be dose-proportional. |
| Area Under the Curve (AUC) | Dose-dependent | Dose-dependent | Expected to be dose-proportional. |
Table 2: Comparative Pharmacokinetic Parameters of Unconjugated MMAE [1]
| Parameter | Brentuximab Vedotin | Polatuzumab Vedotin | Expected Performance of a this compound ADC |
| Half-Life (t½) | ~2-4 days | ~2-4 days | Similar to benchmarks, as this is inherent to the MMAE payload. |
| Maximum Concentration (Cmax) | Significantly lower than acMMAE Cmax | Significantly lower than acMMAE Cmax | Expected to be very low, indicating good linker stability in circulation. |
| Time to Cmax (Tmax) | Delayed (2-3 days post-dose) | Delayed (2-3 days post-dose) | A similar delay is expected, reflecting slow release from the ADC. |
The Impact of the BCN-HS-PEG2 Moiety
While the vcPABC-MMAE component dictates the payload release mechanism and its subsequent pharmacology, the BCN-HS-PEG2 part of the linker influences the conjugation strategy and biophysical properties of the resulting ADC.
-
BCN (Bicyclononyne): This group is designed for copper-free "click chemistry," specifically the strain-promoted alkyne-azide cycloaddition (SPAAC).[2] This allows for a highly specific and efficient conjugation to an azide-modified antibody, resulting in a more homogenous ADC preparation with a controlled drug-to-antibody ratio (DAR). This homogeneity can lead to more predictable and consistent pharmacokinetic behavior compared to ADCs prepared by less site-specific methods.
-
HS (Thiol-Reactive Moiety): The "HS" likely refers to a moiety that allows for attachment to the PEG linker, which is then functionalized with the BCN group.
-
PEG2 (Polyethylene Glycol Spacer): The inclusion of a short PEG spacer can enhance the solubility and stability of the drug-linker complex. While a short PEG chain like PEG2 is not expected to dramatically alter the overall ADC half-life in the same way larger PEG polymers might, it can help to mitigate aggregation and improve the overall biopharmaceutical properties of the conjugate.
Experimental Protocols
The following outlines a typical experimental workflow for assessing the pharmacokinetics of a novel ADC, such as one constructed with this compound.
Preclinical Pharmacokinetic Study
-
Test System: Typically conducted in rodent (e.g., rats, mice) and non-rodent (e.g., cynomolgus monkeys) species.
-
ADC Administration: A single intravenous (IV) dose of the ADC is administered. Multiple dose levels may be tested to assess dose-proportionality.
-
Sample Collection: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant. Plasma is then prepared by centrifugation.
-
Bioanalysis: The concentrations of total antibody, acMMAE, and unconjugated MMAE are determined using validated bioanalytical methods.[1]
-
Total Antibody Quantification: Typically, a ligand-binding assay such as an ELISA is used. An antigen-coated plate captures the ADC, and a labeled secondary antibody that recognizes the antibody portion of the ADC is used for detection.[1]
-
acMMAE Quantification: A common method involves using an anti-MMAE antibody to capture the ADC, followed by detection with a labeled secondary antibody that binds to the antibody portion of the ADC.[1]
-
Unconjugated MMAE Quantification: Due to its small size and lower concentration, this is often measured using a sensitive method like liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Pharmacokinetic Analysis: The plasma concentration-time data for each analyte is analyzed using non-compartmental methods to determine key PK parameters such as Cmax, Tmax, AUC, t½, CL, and Vd.
Mandatory Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Mechanism of action for a vcPABC-MMAE ADC.
Caption: Typical workflow for a preclinical ADC pharmacokinetic study.
Conclusion
The this compound drug-linker system represents a sophisticated approach to ADC design, aiming for a homogenous product with predictable properties. While its core pharmacokinetic behavior will align with other vc-MMAE ADCs, the key advantages lie in the manufacturing and quality control enabled by the site-specific BCN conjugation handle. The resulting homogeneity is expected to translate into a more consistent and predictable pharmacokinetic profile, reducing inter-batch variability and potentially leading to a wider therapeutic window. The short PEG2 spacer may offer modest benefits in terms of solubility and stability. For any novel ADC developed with this system, dedicated pharmacokinetic studies remain essential to fully characterize its behavior and establish its unique therapeutic potential.
References
The Impact of PEG Spacer Length on Antibody-Drug Conjugate Efficacy: A Head-to-Head Comparison
For researchers, scientists, and drug development professionals, the design of antibody-drug conjugates (ADCs) is a delicate balancing act. A critical component in this therapeutic architecture is the linker that connects the antibody to the cytotoxic payload. Among the various linker technologies, polyethylene (B3416737) glycol (PEG) has become an invaluable tool for optimizing the physicochemical and pharmacological properties of ADCs. The length of the PEG spacer, in particular, plays a pivotal role in determining an ADC's solubility, stability, pharmacokinetic (PK) profile, and ultimately, its anti-tumor efficacy. This guide provides an objective, data-driven comparison of different PEG spacer lengths in ADCs to inform the rational design of next-generation cancer therapeutics.
The inclusion of PEG linkers in ADCs addresses several challenges. Many potent cytotoxic payloads are hydrophobic, which can lead to aggregation, reduced solubility, and rapid clearance from circulation. The hydrophilic nature of PEG can counteract these issues, enabling a higher drug-to-antibody ratio (DAR) without compromising the ADC's structural integrity.[1][2] Furthermore, PEGylation can shield the payload from the immune system and increase the ADC's hydrodynamic radius, leading to a longer plasma half-life.[3] However, the choice of PEG spacer length is not a one-size-fits-all solution; it represents a crucial trade-off between enhancing pharmacokinetic properties and maintaining potent cytotoxicity. While longer linkers generally improve in vivo performance, they can sometimes diminish in vitro potency.[3]
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies, highlighting the impact of PEG spacer length on key performance metrics of ADCs.
Table 1: In Vitro Cytotoxicity of ADCs with Different PEG Spacer Lengths
| ADC Target & Payload | Cell Line | PEG Spacer Length | IC50 (nM) | Key Observations |
| Anti-HER2 Affibody-MMAE | SK-BR-3 (High HER2) | No PEG | ~20 | High potency with no PEG spacer.[1] |
| 4 kDa PEG | ~40 | A slight decrease in potency with a long PEG chain.[1] | ||
| 10 kDa PEG | ~80 | Further reduction in potency with a very long PEG chain.[1] | ||
| Anti-CD30-MMAE | CD30+ Lymphoma Lines | PEG2, PEG4, PEG8, PEG12 | Comparable EC50s | PEG inclusion had no significant effect on conjugate potency in this specific ADC and cell line context.[4] |
| General Trend | Various | Short (e.g., PEG2-PEG4) | Generally higher potency | Shorter linkers may lead to less steric hindrance for target binding and payload release.[3][5] |
| Intermediate (e.g., PEG8-PEG12) | Moderate potency | Often represents a balance between good potency and improved pharmacokinetics.[3][5] | ||
| Long (e.g., PEG24, 4-10 kDa) | Can be significantly lower | Longer chains can sterically hinder the ADC's interaction with the target cell or impede payload release. A 4 kDa linker led to a 4.5-fold reduction, while a 10 kDa linker caused a 22-fold reduction in cytotoxicity in one study.[1][5] |
Table 2: Pharmacokinetic Parameters of ADCs with Different PEG Spacer Lengths in Rodent Models
| ADC Construct | Animal Model | PEG Spacer Length | Clearance Rate | Half-Life (t1/2) | Key Observations |
| Non-binding IgG-MMAE | Sprague-Dawley Rats | < PEG8 | Rapid | Short | Clearance rates increased rapidly for conjugates with PEGs smaller than PEG8.[4][6] |
| ≥ PEG8 | Slower | Longer | A plateau of PK improvement is often reached with intermediate-length PEGs.[4][6] | ||
| Affibody-MMAE | BALB/c Nude Mice | No PEG (HM) | - | 19.6 min | Very short half-life without PEGylation.[1] |
| 4 kDa PEG (HP4KM) | - | 49.2 min | A 2.5-fold extension in half-life with a 4 kDa PEG.[1] | ||
| 10 kDa PEG (HP10KM) | - | 219.0 min | An 11.2-fold extension in half-life with a 10 kDa PEG.[1] | ||
| General Trend | Rodents | Short (e.g., PEG2-PEG4) | Faster | Shorter | More susceptible to clearance.[3] |
| Intermediate (e.g., PEG8-PEG12) | Slower | Longer | Significant improvement in circulation time.[3] | ||
| Long (e.g., PEG24, 4-10 kDa) | Slowest | Longest | Provides the most significant extension of half-life.[3] |
Mandatory Visualizations
Caption: Generalized ADC Mechanism of Action.
Caption: Experimental Workflow for ADC Evaluation.
Caption: ADC Internalization and Payload Release Pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of findings. Below are representative protocols for key experiments used to compare ADCs with different PEG spacer lengths.
Protocol 1: ADC Synthesis with Different PEG Spacer Lengths
Objective: To synthesize ADCs with varying PEG spacer lengths for comparative analysis.
Materials:
-
Monoclonal antibody (mAb)
-
Linker-payloads with varying PEG chain lengths (e.g., Maleimide-PEGn-Payload)
-
Reducing agent (e.g., TCEP) for cysteine conjugation
-
Conjugation buffer (e.g., PBS, pH 7.4)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Reduction (for Cysteine Conjugation):
-
Dissolve the mAb in conjugation buffer.
-
Add a 5-10 fold molar excess of TCEP to the antibody solution.
-
Incubate the reaction at 37°C for 1-2 hours to reduce interchain disulfide bonds.
-
Remove excess TCEP using a desalting column equilibrated with conjugation buffer.[7]
-
-
Conjugation:
-
Prepare solutions of the Maleimide-PEGn-Payload linkers in an appropriate solvent (e.g., DMSO).
-
Add the linker-payload solution to the reduced antibody at a specific molar ratio.
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Quenching:
-
Add a molar excess of the quenching reagent to cap any unreacted maleimides on the antibody.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the ADC from unconjugated linker-payload and other impurities using SEC.
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the average Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or UV-Vis spectroscopy.
-
Assess the purity and aggregation of the ADC using SEC.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic potential (IC50) of ADCs with varying PEG spacer lengths.
Materials:
-
Target cancer cell line (e.g., SK-BR-3 for anti-HER2 ADCs)
-
Complete cell culture medium
-
ADCs with different PEG spacer lengths
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS in HCl)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed the target cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADCs with different PEG linkers in cell culture medium.
-
Remove the existing medium from the wells and add the ADC dilutions. Include wells with untreated cells as a control.
-
Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each ADC concentration relative to the untreated control.
-
Plot cell viability versus ADC concentration (logarithmic scale) and determine the IC50 value for each ADC.[7]
-
Protocol 3: In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of ADCs with different PEG spacer lengths in a mouse xenograft model.
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Human cancer cell line (e.g., NCI-N87 for a gastric cancer model)
-
Matrigel (optional, for subcutaneous injection)
-
ADCs with different PEG spacer lengths
-
Vehicle control (e.g., PBS)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of the cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[1]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
Randomization and Treatment:
-
Randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG4, ADC with PEG8, ADC with PEG12).
-
Administer the ADCs and vehicle control intravenously (or via another appropriate route) at a specified dose and schedule (e.g., 1.5 mg/kg every three days for four doses).[1]
-
-
Tumor Growth Monitoring:
-
Measure the tumor dimensions with calipers two to three times per week.
-
Calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint and Analysis:
-
Continue the study until the tumors in the control group reach a predetermined size or for a specified duration.
-
Euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology).
-
Plot the mean tumor volume over time for each treatment group to compare the efficacy of the different ADCs.[8][9]
-
References
- 1. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
Navigating Preclinical Data: A Comparative Guide to vcPABC Linker Stability in Human vs. Rodent Plasma
For researchers, scientists, and drug development professionals, understanding the preclinical behavior of antibody-drug conjugates (ADCs) is paramount to successful clinical translation. A critical component of many ADCs is the valine-citrulline-p-aminobenzylcarbamate (vcPABC) linker, designed for conditional cleavage and payload release. However, significant species-specific differences in plasma stability can complicate the interpretation of preclinical data. This guide provides a comprehensive comparison of vcPABC linker stability in human versus rodent plasma, supported by experimental data and detailed protocols to aid in the design and interpretation of preclinical studies.
Executive Summary
The vcPABC linker exhibits high stability in human plasma, a desirable characteristic for minimizing off-target toxicity. In stark contrast, this linker is notably unstable in mouse plasma due to enzymatic cleavage by carboxylesterase 1c (Ces1c). This discrepancy can lead to premature payload release in mouse models, potentially confounding efficacy and toxicity assessments. Stability in rat plasma is generally observed to be intermediate between that of mice and humans. To address this challenge, modified linkers, such as the glutamic acid-valine-citrulline (EVCit) PABC linker, have been developed to enhance stability in rodent plasma while maintaining susceptibility to intracellular cleavage by Cathepsin B. This guide will delve into the quantitative differences in stability, provide detailed experimental protocols for evaluation, and offer insights into the underlying enzymatic mechanisms.
Comparative Stability of vcPABC and Modified Linkers
The stability of vcPABC-based linkers is significantly influenced by the plasma environment of the species being studied. The following table summarizes quantitative data from various studies, highlighting the differences in stability between human and rodent plasma.
| Linker Variant | Plasma Source | Incubation Time | Remaining Intact ADC/Linker | Key Findings |
| vcPABC | Human | 7 days | >95% | Highly stable in human plasma.[1][2] |
| Mouse | 7 days | <10% | Significant instability due to Ces1c cleavage.[1][2] | |
| Rat | 6 days | ~90% | More stable than in mouse plasma, but less stable than in human plasma.[3] | |
| EVCit-PABC | Human | 28 days | ~100% | Excellent stability in human plasma.[1] |
| Mouse | 14 days | >95% | Addition of glutamic acid significantly improves stability in mouse plasma.[1] |
Enzymatic Cleavage Mechanisms
The differential stability of vcPABC linkers is attributed to the activity of two key enzymes: Carboxylesterase 1c (Ces1c) in rodent plasma and Cathepsin B in the lysosomal compartment of target cells.
References
- 1. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Analysis of Drug-to-Antibody Ratio by Mass Spectrometry
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) of antibody-drug conjugates (ADCs) that profoundly influences their therapeutic efficacy and safety.[1][2][3] Mass spectrometry (MS) has emerged as a powerful and indispensable tool for the accurate determination of DAR, offering detailed insights into the heterogeneity of ADC populations.[4] This guide provides a comparative overview of the most common MS-based methods for DAR analysis, complete with experimental protocols and quantitative data to aid researchers in selecting the most appropriate technique for their needs.
Comparison of Mass Spectrometry-Based Methods for DAR Analysis
Several liquid chromatography-mass spectrometry (LC-MS) strategies are employed for DAR determination, each with its own set of advantages and limitations. The primary techniques include Hydrophobic Interaction Chromatography (HIC)-MS, Reversed-Phase Liquid Chromatography (RPLC)-MS, and native Size Exclusion Chromatography (SEC)-MS.
| Method | Principle | Advantages | Disadvantages |
| Hydrophobic Interaction Chromatography (HIC)-MS | Separates ADC species based on hydrophobicity, which increases with the number of conjugated drug molecules.[2][5][6] A decreasing salt gradient is used for elution under non-denaturing conditions.[7] | - Gold standard for separating DAR species, including positional isomers.[8] - Analysis is performed under native conditions, preserving the ADC's structure.[6] | - Traditional HIC methods use non-volatile salts (e.g., ammonium (B1175870) sulfate) that are incompatible with MS, requiring offline fractionation and desalting.[8][9] - Online HIC-MS requires specialized, MS-compatible mobile phases (e.g., ammonium tartrate) or complex 2D-LC setups.[5][9] |
| Reversed-Phase Liquid Chromatography (RPLC)-MS | Separates ADC subunits (light chain and heavy chain) after reduction, or the intact ADC, under denaturing conditions based on hydrophobicity.[7] | - High-resolution separation of subunits. - Mobile phases are generally compatible with MS. - Can provide information on drug distribution on light and heavy chains.[2] | - Denaturing conditions can cause dissociation of non-covalently linked ADCs (e.g., interchain cysteine-linked ADCs), preventing intact analysis. - May not be suitable for all ADC formats. |
| Native Size Exclusion Chromatography (SEC)-MS | Separates molecules based on their size in solution under non-denaturing conditions. It is primarily used for desalting and buffer exchange before MS analysis rather than for separating different DAR species.[10] | - Performed under native conditions, preserving the ADC's integrity.[1] - Simple and robust method for online desalting. - Reduces spectral complexity without the need for deglycosylation in some cases.[11] | - Does not separate different DAR species chromatographically. - Relies entirely on the mass spectrometer to resolve the heterogeneous mixture. |
Quantitative Performance Comparison
The accuracy of MS-based DAR determination is often assessed by comparing the results to an orthogonal method, typically HIC with UV detection. The following table summarizes representative data from various studies.
| Method | ADC Type | Average DAR (HIC-UV) | Average DAR (MS) | Reference |
| Native SEC-MS | Cysteine-conjugated (Low) | 2.83 | 2.70 | |
| Native SEC-MS | Cysteine-conjugated (Moderate) | 4.44 | 4.37 | |
| Native SEC-MS | Cysteine-conjugated (High) | 5.97 | 6.07 | |
| Native SEC-MS | Lysine-conjugated (T-DM1) | 3.50 (Reported) | 3.56 | |
| Native RPLC-MS | Cysteine-conjugated | Similar profiles to HIC | Strong correlation with HIC | [8] |
Experimental Workflows and Protocols
Detailed below are generalized experimental workflows and protocols for the three main MS-based DAR analysis techniques.
Native Size Exclusion Chromatography (SEC)-MS
This is a robust method for obtaining the average DAR of an intact ADC under non-denaturing conditions.
Caption: Workflow for intact ADC DAR analysis using native SEC-MS.
Experimental Protocol: Native SEC-MS
-
Sample Preparation:
-
Thaw the ADC sample.
-
Dilute the sample to a concentration of 2 µg/µL with 50 mM ammonium acetate (B1210297) in water.[11]
-
-
LC Method:
-
MS Method:
-
Data Analysis:
-
Combine the mass spectra across the SEC elution peak.
-
Deconvolute the combined spectrum to obtain the zero-charge masses of the different DAR species.
-
Calculate the average DAR using the following formula, where I is the intensity of the peak for the species with k drugs:
-
Average DAR = Σ(Ik * k) / ΣIk
-
-
Hydrophobic Interaction Chromatography (HIC)-MS
This method provides chromatographic separation of DAR species prior to MS analysis. An online desalting step is often required.
Caption: 2D-LC workflow for HIC-MS analysis of ADCs.
Experimental Protocol: HIC-MS
-
Sample Preparation:
-
Prepare the ADC sample at a concentration of 2 mg/mL in 1M ammonium sulfate.
-
-
1D-LC Method (HIC):
-
2D-LC Method (Desalting):
-
Utilize a rapid size exclusion chromatography (SEC) step for online desalting of the heart-cut fractions from the HIC column before introduction to the mass spectrometer.[9]
-
-
MS Method:
-
Similar parameters as for Native SEC-MS, optimized for the eluent from the desalting column.
-
-
Data Analysis:
-
Identify the mass of the species in each chromatographically resolved peak from the HIC separation.
-
Calculate the average DAR based on the relative peak areas from the HIC chromatogram and the corresponding number of drugs identified by MS for each peak.[2]
-
Reversed-Phase Liquid Chromatography (RPLC)-MS
This method is typically used for ADCs that are stable under denaturing conditions or for subunit analysis after reduction.
Caption: Workflow for reduced ADC analysis by RPLC-MS.
Experimental Protocol: RPLC-MS (Reduced ADC)
-
Sample Preparation:
-
Reduce the ADC sample using a reducing agent like dithiothreitol (B142953) (DTT) to separate the light and heavy chains.
-
Incubate at an elevated temperature (e.g., 50 °C) for a short period (e.g., 10 minutes) to facilitate reduction.[13]
-
-
LC Method:
-
Column: A reversed-phase column suitable for proteins (e.g., PLRP-S).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient to separate the light and heavy chains with different drug loads.
-
Flow Rate: 0.5 mL/min.[13]
-
Column Temperature: 80 °C.[13]
-
-
MS Method:
-
Instrument: TOF or Q-TOF Mass Spectrometer.
-
Ionization Mode: Positive ESI.
-
Mass Range: Optimized for the expected m/z of the light and heavy chains.
-
-
Data Analysis:
-
Deconvolute the mass spectra for each chromatographic peak to determine the mass of the light and heavy chain fragments with different drug loads.
-
Calculate the weighted average DAR based on the peak areas of the different light and heavy chain species and the number of drugs attached to each.[2]
-
Conclusion
The choice of a mass spectrometry-based method for DAR analysis depends on the specific characteristics of the ADC, the desired level of detail, and the available instrumentation. Native SEC-MS offers a straightforward and robust approach for determining the average DAR of intact ADCs. HIC-MS provides the highest resolution for separating different DAR species but can be more complex to set up. RPLC-MS is a powerful technique for analyzing the drug distribution on the subunits of the ADC. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to ensure accurate and reliable characterization of these complex biotherapeutics.
References
- 1. lcms.cz [lcms.cz]
- 2. Analytical methods of average drug to antibody ratio (DAR) of antibody-drug conjugates – Creative Biolabs ADC Blog [creative-biolabs.com]
- 3. hpst.cz [hpst.cz]
- 4. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. agilent.com [agilent.com]
- 7. Native Reversed-Phase Liquid Chromatography: A Technique for LCMS of Intact Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. Analysis of ADCs by SEC-Native MS/IM-MS - Creative Biolabs [creative-biolabs.com]
- 13. lcms.cz [lcms.cz]
Unmasking the Potency: A Comparative Guide to Auristatin-Based ADC Payloads MMAE and MMAF
In the rapidly evolving landscape of Antibody-Drug Conjugates (ADCs), the choice of cytotoxic payload is a critical determinant of therapeutic success. Among the most prominent payloads are the auristatin derivatives, Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF).[1] Both are highly potent tubulin inhibitors, yet subtle structural differences translate into significant variations in their biological activity, influencing their efficacy and safety profiles.[1][2] This guide provides a comprehensive comparison of ADCs featuring MMAE and MMAF payloads, supported by experimental data, to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Path to Apoptosis
Both MMAE and MMAF are synthetic analogs of the natural antimitotic agent dolastatin 10.[3] Their fundamental mechanism of action is the potent inhibition of tubulin polymerization.[2][3] Upon internalization of the ADC by a target cancer cell, the auristatin payload is released within the lysosome.[1] The freed payload then binds to tubulin, disrupting the formation of microtubules essential for the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[2]
The Decisive Difference: Physicochemical Properties and the Bystander Effect
The primary structural distinction between MMAE and MMAF lies at the C-terminus. MMAF possesses a charged phenylalanine residue, making it more hydrophilic, while MMAE has an uncharged moiety, rendering it more lipophilic and cell-permeable.[1][2] This difference is the cornerstone of their varying biological activities, most notably the "bystander effect."
MMAE: The Permeable Potentiator
Due to its high membrane permeability, MMAE, once released inside a target cancer cell, can diffuse into the surrounding tumor microenvironment and kill adjacent, antigen-negative cancer cells.[2][4] This bystander killing is a significant advantage in treating heterogeneous tumors where not all cells express the target antigen.[2]
MMAF: The Contained Cytotoxin
Conversely, the charged nature of MMAF restricts its ability to cross cell membranes, largely trapping it within the target cell.[2][5] This results in a minimal to non-existent bystander effect.[4] While this may be a limitation in heterogeneous tumors, it can also lead to a wider therapeutic window by reducing off-target toxicity to healthy tissues.[1][5]
Comparative Efficacy: In Vitro and In Vivo Data
The differing physicochemical properties of MMAE and MMAF directly impact their cytotoxic potency, which can vary depending on whether they are administered as free drugs or as ADC conjugates.
In Vitro Cytotoxicity
As a free drug, the cell-permeable MMAE is significantly more potent than the poorly permeable MMAF.[2] However, when delivered via an ADC, the cytotoxic potential of MMAF is comparable to that of MMAE-ADCs in antigen-positive cell lines.[2][5]
| Compound | Cell Line | Target Antigen | IC50 (nmol/L) | Reference |
| Free MMAE | NCI-N87 | HER2 | 0.7 | [5] |
| Free MMAF | NCI-N87 | HER2 | 88.3 | [5] |
| Free MMAE | OE19 | HER2 | 1.5 | [5] |
| Free MMAF | OE19 | HER2 | 386.3 | [5] |
| Free MMAE | HCT116 | HER2-negative | 8.8 | [5] |
| Free MMAF | HCT116 | HER2-negative | 8,944 | [5] |
| T-MMAE | NCI-N87 | HER2 | Not specified, but potent | [5] |
| T-MMAF | NCI-N87 | HER2 | 0.09 | [5] |
| P-MMAF | NCI-N87 | HER2 | 0.07 | [5] |
| T-MMAF | OE19 | HER2 | 0.18 | [5] |
| P-MMAF | OE19 | HER2 | 0.16 | [5] |
| cAC10-vcMMAE | Karpas 299 | CD30 | Potent | [6] |
| cAC10-vcMMAF | Karpas 299 | CD30 | Potent | [6] |
T-MMAE/F: Trastuzumab-MMAE/F, P-MMAF: Pertuzumab-MMAF. IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro.
In Vivo Tumor Growth Inhibition
In preclinical xenograft models, the choice between MMAE and MMAF can lead to different outcomes depending on the tumor's antigen expression profile. In tumors with heterogeneous antigen expression, MMAE-ADCs can be more effective due to the bystander effect.[1] Conversely, in tumors with uniform antigen expression, MMAF-ADCs can be as effective as their MMAE counterparts.[1] Furthermore, MMAF-ADCs have been shown to have less drug accumulation in normal tissue surrounding tumors compared to MMAE-ADCs, suggesting a better safety profile.[5]
| ADC | Tumor Model | Key Findings | Reference |
| T-MMAF & P-MMAF | HER2-positive xenografts | Significant tumor regression. In some cases, no tumor regrowth at day 60. | [5] |
| MMAE-ADC | Admixed tumor model (antigen-positive & negative cells) | Mediated bystander killing, leading to significant tumor growth inhibition. | [1][6] |
| MMAF-ADC | Admixed tumor model (antigen-positive & negative cells) | Failed to mediate a bystander effect. | [1] |
| T-MMAF | NCI-N87 xenografts | Higher ratio of tumor to muscle drug delivery compared to T-MMAE. | [5] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of free and conjugated MMAE and MMAF on various cancer cell lines.[2]
Methodology (MTT/AlamarBlue Assay):
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at an optimal density and incubated overnight to allow for attachment.[2]
-
Compound Preparation: Serial dilutions of the test compounds (free MMAE, free MMAF, MMAE-ADC, MMAF-ADC) are prepared in the appropriate cell culture medium.[2]
-
Cell Treatment: The culture medium is replaced with the prepared compound dilutions, and the plates are incubated for a period of 72 to 96 hours, which is optimal for tubulin inhibitors that induce delayed cell killing.[2][7]
-
Viability Assessment: A cell viability reagent (e.g., MTT or AlamarBlue) is added to each well. The absorbance or fluorescence is measured using a microplate reader.[2]
-
Data Analysis: The percentage of viable cells is calculated relative to untreated controls, and IC50 values are determined by plotting cell viability against the logarithm of the compound concentration.[7]
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of ADCs in a living organism.[8]
Methodology:
-
Model Development: Human cancer cells are implanted subcutaneously or orthotopically into immunocompromised mice.[8][9] For patient-derived xenograft (PDX) models, tumor fragments are implanted.[9][10]
-
Tumor Growth: Tumors are allowed to grow to a predetermined size (e.g., 150-300 mm³).[10]
-
Treatment: Mice are randomized into treatment groups and administered the ADCs (e.g., intravenously).[5]
-
Monitoring: Tumor volume and body weight are measured regularly.[5][8]
-
Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or measurement of drug concentration.[5][8]
Conclusion: A Strategic Choice Based on Therapeutic Context
The comparative efficacy of ADCs with MMAE and MMAF payloads is not a matter of one being definitively superior to the other, but rather a strategic choice dependent on the therapeutic context. MMAE, with its potent bystander effect, offers a distinct advantage for treating heterogeneous tumors.[4] In contrast, MMAF, with its limited cell permeability and reduced off-target effects, may provide a wider therapeutic window and a better safety profile, particularly in tumors with homogenous antigen expression.[1][5] A thorough understanding of the target tumor biology is paramount for selecting the optimal auristatin payload to maximize therapeutic benefit for patients.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]
- 4. benchchem.com [benchchem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADC Evaluation Service in Solid Tumor Models - Creative Biolabs [creative-biolabs.com]
- 9. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Use of translational modeling and simulation for quantitative comparison of PF-06804103, a new generation HER2 ADC, with Trastuzumab-DM1 - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Impact of BCN Conjugation on Antibody Binding Affinity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the impact of conjugation chemistry on the biological function of antibodies is paramount. This guide provides an objective comparison of Bicyclononyne (BCN) conjugation with other common methods, focusing on the critical aspect of antibody binding affinity. The information presented is supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation strategy.
The modification of antibodies with functional molecules, such as drugs, fluorophores, or oligonucleotides, is a cornerstone of modern therapeutics and diagnostics. However, the conjugation process itself can inadvertently alter the antibody's structure, particularly near the antigen-binding fragment (Fab), leading to a reduction in binding affinity and compromising its efficacy. Site-specific conjugation methods have emerged as a superior alternative to random conjugation, aiming to preserve the native structure and function of the antibody. BCN conjugation, a type of "click chemistry," is a prime example of such a site-specific approach.
The Advantage of Site-Specific Conjugation
Traditional non-specific conjugation methods, such as N-hydroxysuccinimide (NHS) ester chemistry targeting lysine (B10760008) residues, often result in a heterogeneous mixture of antibody conjugates with varying drug-to-antibody ratios (DARs).[1][2] This heterogeneity can lead to batch-to-batch variability and a potential decrease in therapeutic efficacy.[1][2] More critically, if modification occurs within or near the complementarity-determining regions (CDRs) of the antibody, it can directly interfere with antigen binding, thereby reducing the antibody's affinity and specificity.[1][2][3]
Site-specific conjugation, by directing the modification to a predetermined location on the antibody away from the antigen-binding site, offers a solution to these challenges. This approach leads to a homogeneous product with a well-defined DAR and, most importantly, helps to maintain the antibody's binding affinity.[3][4]
BCN Conjugation: A Bioorthogonal Approach
BCN conjugation utilizes a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of click chemistry that is highly efficient and bioorthogonal.[5] This means the reaction is highly specific and can proceed under mild, physiological conditions without interfering with native biological functional groups.[5] The process typically involves introducing an azide (B81097) group onto the antibody in a site-specific manner, which then reacts with a BCN-containing molecule.
One study comparing a site-specific enzymatic conjugation (which is followed by a click chemistry reaction similar to BCN conjugation) with non-specific NHS ester chemistry provides compelling evidence for the benefits of a site-specific approach. The study found a 2.3-fold increase in the number of bound antibodies per cell for the site-specifically conjugated antibody compared to the non-specifically modified one, indicating a significant preservation or even enhancement of binding efficiency.[1][2][6] This suggests that by avoiding random modification of lysine residues, the antibody's ability to bind its target is significantly improved.
Comparison of Conjugation Chemistries
To illustrate the impact on binding affinity, the following table summarizes the expected outcomes of different conjugation methods. While direct quantitative data for BCN conjugation's effect on a wide range of antibodies is proprietary or spread across various studies, the general principles derived from existing research are presented.
| Conjugation Method | Typical Conjugation Site | Homogeneity (DAR) | Impact on Binding Affinity | Key Considerations |
| BCN (SPAAC) Conjugation | Site-specifically introduced azide (e.g., on glycans, engineered cysteines, or specific amino acids) | Homogeneous | Generally Preserved or Enhanced. Modification is directed away from the antigen-binding site. | Requires initial site-specific modification of the antibody to introduce an azide handle. |
| NHS Ester Conjugation | Lysine residues | Heterogeneous | Potential for Significant Reduction. Lysine residues can be present in or near the antigen-binding site.[1][2] | Simple and widely used method, but leads to a heterogeneous product with unpredictable impact on affinity. |
| Maleimide-Thiol Conjugation | Cysteine residues (native or engineered) | Can be controlled but often heterogeneous with native disulfides | Can be Preserved with Engineered Cysteines. Reduction of native disulfide bonds can alter antibody structure. | Site-specific with engineered cysteines; less specific with reduction of native disulfides. |
Experimental Protocols
Protocol 1: Site-Specific Azide Installation on an Antibody for BCN Conjugation
This protocol describes the enzymatic installation of an azide group onto the N-glycans of an antibody, a common method for site-specific modification.
Materials:
-
Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS)
-
Endoglycosidase (e.g., EndoS2)
-
Galactosyltransferase (e.g., β-1,4-GalT1)
-
UDP-GalNAz (UDP-N-azidoacetylgalactosamine)
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MnCl₂, pH 7.5)
-
Protein A affinity chromatography column
-
Desalting column
Procedure:
-
Deglycosylation: Incubate the antibody with EndoS2 to remove terminal N-acetylglucosamine (GlcNAc) and fucose residues from the N-glycans.[7]
-
Azide Installation: To the deglycosylated antibody, add Galactosyltransferase and UDP-GalNAz. Incubate to transfer the azide-containing sugar to the glycan structure.[7]
-
Purification: Purify the azide-modified antibody using a Protein A affinity column to remove the enzymes and excess reagents. Perform a buffer exchange into PBS, pH 7.4, using a desalting column.[7]
-
Characterization: Confirm the incorporation of the azide group by mass spectrometry.
Protocol 2: BCN Conjugation to an Azide-Modified Antibody
Materials:
-
Azide-modified antibody (from Protocol 1)
-
BCN-containing molecule (e.g., BCN-PEG-drug) dissolved in DMSO
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Reaction Setup: In a microcentrifuge tube, add the azide-modified antibody solution.
-
Conjugation: Slowly add a molar excess of the BCN-containing molecule to the antibody solution while gently vortexing. The final DMSO concentration should be kept low (e.g., <10%) to prevent antibody denaturation.[7]
-
Incubation: Incubate the reaction mixture at room temperature for 2-4 hours with gentle mixing.[7]
-
Purification: Remove the excess, unreacted BCN-containing molecule by size-exclusion chromatography (SEC).[7]
-
Characterization: Determine the protein concentration and confirm successful conjugation and determine the drug-to-antibody ratio (DAR) using techniques like mass spectrometry and hydrophobic interaction chromatography (HIC).[7]
Protocol 3: Measurement of Antibody Binding Affinity by Surface Plasmon Resonance (SPR)
SPR is a powerful technique for the quantitative analysis of binding kinetics.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip)
-
Antigen specific to the antibody
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Unconjugated antibody (control)
-
BCN-conjugated antibody (test)
Procedure:
-
Antigen Immobilization: Immobilize the antigen onto the sensor chip surface via amine coupling.
-
Binding Analysis: Inject a series of concentrations of the unconjugated antibody over the antigen-coated surface and a reference flow cell. Monitor the binding and dissociation phases in real-time.
-
Regeneration: After each injection, regenerate the sensor surface to remove the bound antibody.
-
Repeat for Conjugated Antibody: Repeat the binding analysis with the BCN-conjugated antibody using the same concentration series.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher affinity.
Visualizing the Workflow and Concepts
Caption: Workflow for BCN conjugation and subsequent binding affinity analysis.
Caption: Comparison of non-specific versus site-specific BCN conjugation.
Conclusion
The choice of conjugation chemistry is a critical decision in the development of antibody-based reagents and therapeutics. The evidence strongly suggests that site-specific methods, such as BCN conjugation, are superior to non-specific methods in preserving the binding affinity of the antibody. By directing the conjugation to a site distant from the antigen-binding domain, BCN conjugation ensures the production of a homogeneous and functionally intact antibody conjugate. For researchers and developers aiming to maximize the efficacy and reproducibility of their antibody-based products, adopting site-specific conjugation strategies like BCN is a scientifically sound and advantageous approach.
References
- 1. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody-Chromophore Conjugate Binding Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Safety Operating Guide
Safeguarding Research: Proper Disposal of BCN-HS-PEG2(vcPABC-MMAE)2
Researchers and drug development professionals handling the potent antibody-drug conjugate (ADC) linker-payload, BCN-HS-PEG2(vcPABC-MMAE)2, must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This compound incorporates the highly cytotoxic agent Monomethyl auristatin E (MMAE), necessitating its treatment as hazardous chemical waste.[1][2] The following guide provides essential, step-by-step instructions for the proper disposal of this substance.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is critical to consult the material safety data sheet (MSDS) for the specific product in use.[1] Always handle this compound within a certified chemical fume hood while wearing appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Gloves | Double-gloving with nitrile or neoprene gloves | Prevents skin contact with the cytotoxic agent. |
| Eye Protection | Chemical splash goggles or a face shield | Protects eyes from accidental splashes. |
| Lab Coat | Disposable, solid-front, back-closing gown | Prevents contamination of personal clothing. |
| Respiratory | NIOSH-approved respirator (e.g., N95 or higher) | Recommended for handling powders or creating aerosols. |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound waste, including contaminated labware.
-
Segregation of Waste:
-
Decontamination of Labware:
-
Reusable Glassware/Equipment: Immerse in a freshly prepared 10% bleach solution for a minimum of 30 minutes. Following decontamination, rinse thoroughly with water and wash using standard laboratory procedures.
-
Single-Use Plastics (e.g., pipette tips, tubes): Place directly into the designated hazardous waste container. Do not attempt to decontaminate for reuse.
-
-
Handling Spills:
-
In the event of a spill, immediately alert personnel in the area.
-
Absorb the spill using an appropriate absorbent material, such as chemical absorbent pads or vermiculite.[1]
-
Carefully collect the absorbent material and any contaminated debris, and place it into the designated hazardous waste container.
-
Decontaminate the spill area with a 10% bleach solution, followed by a rinse with water.
-
-
Waste Container Management:
-
Keep the hazardous waste container securely closed at all times, except when adding waste.[4]
-
Store the container in a designated, secure satellite accumulation area within the laboratory.[4]
-
Ensure the waste container is properly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (e.g., "Highly Toxic," "Cytotoxic").
-
-
Final Disposal:
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the correct disposal path for materials contaminated with this compound.
References
Essential Safety and Operational Guide for Handling BCN-HS-PEG2(vcPABC-MMAE)2
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the antibody-drug conjugate (ADC) drug-linker BCN-HS-PEG2(vcPABC-MMAE)2. The guidance herein is compiled from safety data sheets of its components and general best practices for handling highly potent ADCs.
Compound Overview: this compound is a drug-linker conjugate used in the synthesis of ADCs. It incorporates the highly potent cytotoxic agent Monomethyl auristatin E (MMAE). Due to the toxicity of MMAE, this conjugate requires stringent handling procedures to ensure personnel safety.
Immediate Safety and Personal Protective Equipment (PPE)
The primary hazard associated with this compound is the high potency of the MMAE payload. Therefore, robust PPE and containment strategies are mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Use in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure.[1][2] For powdered substances, a respirator is critical to avoid inhalation. |
| Hands | Compatible chemical-resistant gloves | Wear two pairs of gloves. Change gloves frequently and immediately if contaminated. Avoid skin contact.[3] |
| Eyes/Face | Appropriate protective eyeglasses or chemical safety goggles | A face shield may be required for splash hazards. Ensure eye wash stations are readily accessible.[1][3] |
| Body | Protective clothing (e.g., lab coat, disposable sleeves) | Wear appropriate protective clothing to prevent skin exposure.[3] For tasks with a higher risk of contamination, a disposable suit may be necessary. |
Table 2: Emergency First Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer artificial respiration. Seek immediate medical attention.[1][4] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation develops.[4][5] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4][5] |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water if the person is conscious. Seek immediate medical attention.[4] |
Operational and Disposal Plans
Proper handling and disposal are critical to mitigate the risks associated with this potent compound.
Handling and Storage:
-
Handling: Only trained personnel should handle this compound in designated areas with appropriate engineering controls, such as a certified chemical fume hood or a glove box.[1][6] Avoid creating dust or aerosols.[1] Do not eat, drink, or smoke in handling areas.[5]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, well-ventilated, and locked area.[1][2] Recommended storage temperatures are -20°C for short-term storage (1 month) and -80°C for long-term storage (6 months).[7]
Spill Management:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the spill using absorbent materials. Do not allow the substance to enter drains or water courses.[1]
-
Clean-up:
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.
-
For solid spills, carefully scoop the material into a sealed container. Avoid generating dust.
-
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent (e.g., alcohol), followed by soap and water.[1]
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
Disposal:
-
Dispose of unused material and contaminated waste in a licensed hazardous waste disposal facility.[1] Follow all applicable local, state, and federal regulations for the disposal of highly potent pharmaceutical compounds.
Experimental Workflow and Safety Diagram
The following diagram illustrates the logical workflow for ensuring safety when working with this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. biosynth.com [biosynth.com]
- 4. abmole.com [abmole.com]
- 5. eaglebio.com [eaglebio.com]
- 6. Evaluation and safe handling of ADCs and their toxic payloads: Part 2 [cleanroomtechnology.com]
- 7. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
